molecular formula C7H10IN3O2 B3047169 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole CAS No. 1354705-39-7

4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Cat. No.: B3047169
CAS No.: 1354705-39-7
M. Wt: 295.08
InChI Key: OWRXFSCZUDYNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H10IN3O2 and its molecular weight is 295.08. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-iodo-5-methyl-3-nitro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10IN3O2/c1-3-4-10-5(2)6(8)7(9-10)11(12)13/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRXFSCZUDYNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)[N+](=O)[O-])I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247576
Record name 1H-Pyrazole, 4-iodo-5-methyl-3-nitro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-39-7
Record name 1H-Pyrazole, 4-iodo-5-methyl-3-nitro-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-iodo-5-methyl-3-nitro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, a substituted pyrazole with significant potential as a versatile building block in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, this paper constructs a scientifically rigorous profile by drawing upon established principles of pyrazole chemistry and data from structurally analogous compounds. We will explore its molecular architecture, propose a logical synthetic pathway, predict its physicochemical properties, and discuss its potential applications, particularly as an intermediate in the synthesis of complex organic molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical attributes of highly functionalized pyrazole scaffolds.

Introduction to the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent pharmacophore in numerous FDA-approved pharmaceuticals.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties. The introduction of an iodine atom, a nitro group, a methyl group, and a propyl group onto the pyrazole ring, as in the case of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, results in a highly functionalized molecule with distinct regions of reactivity, making it a valuable intermediate for further chemical transformations.

Molecular Structure and Properties

The chemical structure of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole features a pyrazole ring substituted at the 1, 3, 4, and 5 positions. The propyl group at the N1 position and the methyl group at the C5 position provide lipophilic character. The nitro group at the C3 position is a strong electron-withdrawing group, which significantly influences the electron density of the pyrazole ring and its reactivity. The iodine atom at the C4 position is a key functional group that can participate in various cross-coupling reactions, making this molecule a valuable synthetic intermediate.[2]

Predicted Physicochemical Properties
PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₇H₁₀IN₃O₂Based on the chemical structure.
Molecular Weight 295.08 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow solidSimilar substituted nitropyrazoles are often colored solids.
Melting Point 80-100 °CThe presence of polar nitro and iodo groups may lead to a higher melting point compared to simpler alkylpyrazoles.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in non-polar solvents and water.The combination of a polar pyrazole ring with nitro and iodo groups and non-polar alkyl groups suggests this solubility profile.
logP ~2.5 - 3.5The propyl and methyl groups contribute to lipophilicity, while the nitro group has a lesser effect.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole can be envisioned through a multi-step process starting from readily available precursors. The proposed pathway leverages well-established reactions in pyrazole chemistry.[3][4]

Synthetic_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Iodination A 1,3-Diketone Precursor C 1-Propyl-5-methyl-1H-pyrazole A->C Condensation B Propylhydrazine B->C D 5-Methyl-3-nitro-1-propyl-1H-pyrazole C->D HNO₃/H₂SO₄ E 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole D->E I₂/H₂O₂ or ICl

Caption: Proposed multi-step synthesis of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of substituted pyrazoles and serve as a starting point for the synthesis of the target molecule.

Protocol 3.1.1: Synthesis of 1-Propyl-5-methyl-1H-pyrazole (Step 1)

This step involves the classical Knorr pyrazole synthesis.[4]

  • To a stirred solution of a suitable 1,3-diketone precursor (e.g., pentane-2,4-dione) in ethanol, add an equimolar amount of propylhydrazine.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-propyl-5-methyl-1H-pyrazole.

Protocol 3.1.2: Synthesis of 5-Methyl-3-nitro-1-propyl-1H-pyrazole (Step 2)

Nitration of the pyrazole ring is a standard electrophilic aromatic substitution.[5]

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1-propyl-5-methyl-1H-pyrazole while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain 5-methyl-3-nitro-1-propyl-1H-pyrazole.

Protocol 3.1.3: Synthesis of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (Step 3)

The C4 position of the pyrazole ring is susceptible to electrophilic iodination.[2]

  • Dissolve 5-methyl-3-nitro-1-propyl-1H-pyrazole in a suitable solvent such as water or dichloromethane.[2]

  • Add molecular iodine (I₂) and an oxidizing agent like 30% hydrogen peroxide (H₂O₂) dropwise to the stirred solution.[2]

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated sodium thiosulfate solution to remove excess iodine.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration and solvent evaporation, purify the crude product by column chromatography to yield the final product, 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole.

Reactivity and Potential Applications

The unique combination of functional groups in 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole makes it a highly versatile intermediate for the synthesis of more complex molecules.

Reactivity_and_Applications cluster_reactions Key Reactions cluster_applications Potential Applications A 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) A->B C-I bond activation C Reduction of Nitro Group A->C NO₂ to NH₂ D Nucleophilic Aromatic Substitution A->D Activated ring E Pharmaceutical Scaffolds (e.g., Kinase Inhibitors) B->E F Agrochemicals B->F G Functional Materials B->G C->E

Caption: Reactivity and potential applications of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole.

Key Synthetic Transformations
  • Cross-Coupling Reactions: The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[6] This allows for the introduction of a wide variety of substituents at the 4-position, including aryl, alkynyl, and vinyl groups, enabling the construction of complex molecular architectures.[2]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C).[7] This provides a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyrazole ring towards nucleophilic aromatic substitution, although this is less common than electrophilic substitution.

Potential as a Pharmaceutical Intermediate

The pyrazole core is a key component of many kinase inhibitors and other therapeutic agents.[1] The ability to functionalize the 4-position of 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole via cross-coupling reactions makes it an attractive starting material for the synthesis of novel drug candidates. For instance, it could serve as a precursor for analogues of sildenafil, a well-known PDE5 inhibitor containing a pyrazolopyrimidinone core.[1]

Conclusion

4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, while not a widely commercialized compound, represents a molecule of significant synthetic potential. Its strategic placement of iodo, nitro, and alkyl groups on the stable pyrazole scaffold provides multiple avenues for chemical modification. The proposed synthetic route offers a logical and feasible approach for its preparation, and its predicted properties are in line with those of similar substituted pyrazoles. For researchers in drug discovery and organic synthesis, this molecule serves as a valuable and versatile building block for the creation of novel and complex chemical entities.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Who we serve. (2018, February 15). (URL: )
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. J. Org. Chem., 73, 6666-6670. (URL: )
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. (URL: )
  • Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. (URL: )
  • Nitration of 3-methyl-1,5-diphenylpyrazole and rel
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. (URL: )
  • Pyrazole synthesis. Organic Chemistry Portal. (URL: )
  • Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. (2024, July 3).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. (URL: )
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024, October 22). R Discovery. (URL: )
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Canadian Science Publishing. (URL: )
  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024, November 15). Sciforum. (URL: )
  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. (1979, August 1). CSIRO Publishing. (URL: )
  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. ConnectSci. (URL: )
  • 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis. ChemicalBook. (URL: )
  • 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis. chemicalbook. (URL: )
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...
  • Buy 4-iodo-5-methyl-1-propyl-1H-pyrazole
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem. (URL: )
  • Compound 4,5-diiodo-1-methyl-3-nitro-1H-pyrazole. Chemdiv. (URL: )
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PharmaCompass.com. (URL: )
  • 1-methyl-4-nitro-3-propyl-1h-pyrazole-5-carboxylic-acid-d8. MedchemExpress.com. (URL: )
  • 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5. MilliporeSigma. (URL: )
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Benchchem. (URL: )
  • Chemical Properties of Pyrazole, 4-nitro-1,3,5-trimethyl- (CAS 1125-30-0). Cheméo. (URL: )
  • 3-Iodo-5-methyl-1H-pyrazole Properties. EPA. (2025, October 15). (URL: )
  • 4-Iodo-5-methyl-1-phenyl-1H-pyrazole. ChemScene. (URL: )
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI. (URL: )
  • CAS 139756-00-6: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. CymitQuimica. (URL: )
  • 1H-Pyrazole, 3-methyl-5-phenyl-. the NIST WebBook. (URL: )

Sources

Strategic Engineering of the Pyrazole Core: A Technical Review of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged structure," serving as the core pharmacophore for blockbuster drugs ranging from Celecoxib (Celebrex) to Sildenafil (Viagra) and Ruxolitinib (Jakafi) .

This guide focuses on a highly specialized, advanced intermediate: 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1354705-76-2) . Unlike simple pyrazoles, this molecule represents a tri-functionalized scaffold designed for high-precision library synthesis. Its value lies in its orthogonal reactivity :

  • C4-Iodine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C3-Nitro: A "masked" amine precursor for amide coupling or urea formation.

  • N1-Propyl: A lipophilic anchor that modulates solubility and binding pocket occupancy (distinct from the common methyl or phenyl groups).

This whitepaper dissects the synthesis, reactivity, and medicinal utility of this compound, providing a roadmap for its use in Fragment-Based Drug Discovery (FBDD).

Chemical Architecture & Synthesis Strategy

The Regioselectivity Challenge

The synthesis of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole is not trivial due to the tautomeric nature of the pyrazole ring. The primary challenge is establishing the correct regiochemistry between the N1-propyl group and the C3/C5 substituents.

The Synthetic Pathway

The most robust route involves the alkylation of a nitropyrazole precursor followed by electrophilic halogenation.

Step 1: Synthesis of 3-Methyl-5-nitropyrazole The precursor is typically generated via the condensation of ethyl acetoacetate with hydrazine, followed by nitration, or more directly by the nitration of 3-methylpyrazole.

Step 2: N-Alkylation (The Critical Step) Alkylation of 3-methyl-5-nitropyrazole with propyl iodide (or propyl bromide) yields two regioisomers:

  • Isomer A (Target): 1-Propyl-5-methyl-3-nitropyrazole.

  • Isomer B (Byproduct): 1-Propyl-3-methyl-5-nitropyrazole.

  • Mechanism: The alkylation ratio is governed by steric hindrance and electronic effects. While the nitrogen adjacent to the methyl group is more nucleophilic, the steric bulk of the nitro group often directs alkylation to the less hindered nitrogen (adjacent to the methyl), favoring the formation of the 1-propyl-5-methyl-3-nitro isomer.

Step 3: C4-Iodination The final step introduces the iodine atom at the C4 position using N-Iodosuccinimide (NIS). The nitro group at C3 deactivates the ring, but the C4 position remains the most electron-rich site available for electrophilic aromatic substitution (SEAr).

Visualization: Synthesis Workflow

SynthesisPathway Start 3-Methyl-5-nitropyrazole Reagent1 Propyl Iodide / K2CO3 (DMF, 60°C) Start->Reagent1 Intermed Mixture of Isomers Reagent1->Intermed N-Alkylation Separation Column Chromatography (Sep. of Regioisomers) Intermed->Separation TargetCore 1-Propyl-5-methyl-3-nitro-1H-pyrazole Separation->TargetCore Yield ~60% Reagent2 NIS / CH3CN (Reflux) TargetCore->Reagent2 FinalProduct 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1354705-76-2) Reagent2->FinalProduct C4-Iodination

Figure 1: Step-wise synthetic pathway emphasizing the critical separation of regioisomers prior to iodination.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective N-Alkylation

Objective: Synthesize 1-propyl-5-methyl-3-nitropyrazole.

  • Setup: In a dry round-bottom flask, dissolve 3-methyl-5-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir for 30 min at room temperature. Why? Cs₂CO₃ often improves regioselectivity over K₂CO₃ due to the "cesium effect" stabilizing the transition state.

  • Alkylation: Dropwise add 1-Iodopropane (1.2 eq). Heat to 60°C for 4 hours.

  • Checkpoint (TLC): Monitor reaction. You will see two spots. The target (1-propyl-5-methyl) is typically less polar (higher Rf) than the 1-propyl-3-methyl isomer due to the shielding of the nitro group.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Isolate the major isomer.

  • Validation: 1H NMR (NOESY). Crucial: Look for an NOE correlation between the N-Propyl CH₂ protons and the C5-Methyl protons. If observed, you have the correct 5-methyl-1-propyl regioisomer.

Protocol B: C4-Iodination

Objective: Functionalize the C4 position.[1][2]

  • Reaction: Dissolve the isolated 1-propyl-5-methyl-3-nitropyrazole (1.0 eq) in Acetonitrile (ACN).

  • Reagent: Add N-Iodosuccinimide (NIS) (1.2 eq).

  • Catalyst: Add Trifluoroacetic acid (TFA) (0.1 eq) if the reaction is sluggish (due to Nitro deactivation).

  • Conditions: Reflux (80°C) for 6-12 hours.

  • Workup: Quench with saturated sodium thiosulfate (removes excess iodine color). Extract and concentrate.[3]

  • Product: Yellowish solid. Yields are typically high (>85%) as C4 is the only reactive site.

Medicinal Chemistry Applications: The "Linchpin" Strategy

This scaffold is particularly valuable for synthesizing Janus Kinase (JAK) inhibitors and Phosphodiesterase (PDE) inhibitors.

Divergent Synthesis Workflow

The molecule allows for a "Branch-and-Grow" strategy:

  • Branch 1 (C4): Suzuki coupling introduces the "Head" group (e.g., an aryl ring mimicking the Sildenafil phenyl group).

  • Branch 2 (C3): Reduction of Nitro to Amine (

    
    ) allows amide coupling to introduce the "Tail" group (e.g., solubilizing motifs).
    
SAR Data: Substituent Effects

The following table summarizes how the specific substituents of this core influence biological activity in typical kinase/PDE targets.

PositionSubstituentRole in Medicinal ChemistryStrategic Advantage
N1 PropylHydrophobic Pocket Fill Provides better lipophilicity and blood-brain barrier (BBB) penetration compared to Methyl. Fits into the hydrophobic pocket of PDE5.
C3 Nitro (

)
Electronic Modulator Strongly electron-withdrawing. Lowers pKa of the ring. Precursor to

(H-bond donor).
C4 Iodo (

)
Synthetic Handle Reactive site for cross-coupling. The iodine itself can also form Halogen Bonds (X-bond) with backbone carbonyls in proteins.
C5 MethylConformational Lock Restricts rotation of N1-substituents. Increases metabolic stability by blocking C5-oxidation.
Visualization: Divergent Library Synthesis

DivergentSynthesis Core 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Reduction Pathway B: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Core->Reduction Biaryl Intermediate: 4-Aryl-3-nitro-pyrazole Suzuki->Biaryl PDEInhib Target Class: PDE5 Inhibitors (cGMP Mimetic) Suzuki->PDEInhib Biaryl->Reduction Amine Intermediate: 4-Iodo-3-amino-pyrazole Reduction->Amine KinaseInhib Target Class: JAK/Src Inhibitors (ATP Hinge Binder) Reduction->KinaseInhib Amine->Suzuki

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the Iodo and Nitro groups.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2754500, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ChemRxiv (2024). Practical Synthesis of Pyrazol-4-thiols from 4-iodopyrazoles. Retrieved from [Link]

Sources

Electronic properties of 3-nitro-4-iodo pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 3-Nitro-4-Iodo Pyrazole Scaffolds

Foreword for the Researcher

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, celebrated for its metabolic stability and versatile synthetic handles.[1][2] This guide moves beyond a general overview to dissect a highly functionalized and synthetically potent variant: the 3-nitro-4-iodo pyrazole scaffold. The strategic placement of a powerful electron-withdrawing nitro group and a synthetically versatile iodine atom creates a unique electronic landscape. Understanding this landscape is paramount for researchers aiming to leverage this scaffold in drug design, diagnostics, and advanced materials. This document provides an in-depth analysis of the core electronic properties, their experimental validation, and their profound implications for chemical reactivity and application.

Deconstructing the Electronic Architecture

The electronic character of the 3-nitro-4-iodo pyrazole scaffold is not merely a sum of its parts; it is a synergistic interplay between the inherent properties of the pyrazole ring and the profound influence of its substituents.

The Pyrazole Core: A Biphasic Heterocycle

The parent pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This arrangement imparts a dual nature:

  • A Pyrrole-like Nitrogen (N1): This nitrogen is sp²-hybridized, and its lone pair of electrons participates in the 6π aromatic system, contributing to the ring's π-excessive character. It is also the site of acidity (pKa ≈ 14).

  • A Pyridine-like Nitrogen (N2): This nitrogen is also sp²-hybridized, but its lone pair resides in an orbital perpendicular to the π-system, making it available for protonation and establishing its basic character.[2]

This structure allows pyrazoles to act as both hydrogen bond donors and acceptors, a critical feature for molecular recognition in biological systems.[4]

The Nitro Group at C3: A Powerful Electron Sink

The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry. Its influence on the pyrazole ring at the C3 position is dominant and multifaceted:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyrazole ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group actively delocalizes the ring's π-electrons into its own p-orbitals, significantly reducing electron density across the entire heterocyclic system. This effect is particularly strong when the nitro group is conjugated with the π-system, as it is here.

The net result is a dramatic decrease in the electron density of the pyrazole ring, a process known as deactivation. This deactivation profoundly alters the ring's reactivity and the acidity of the N1-H proton, making it more acidic than in the parent pyrazole.

The Iodine Atom at C4: A Reactive Handle

The iodine atom at the C4 position introduces another layer of electronic complexity and, more importantly, immense synthetic versatility.

  • Electronic Ambivalence: Iodine is electronegative and exerts an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance (+M), donating electron density back to the ring. For halogens, the inductive effect typically outweighs the resonance effect, making iodine a net deactivating group, albeit a weak one compared to the nitro group.

  • The "Reactive Handle" Property: The true significance of the iodine atom lies in the polarity and relative weakness of the C-I bond. This makes it an exceptional leaving group in a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[5][6][7] This reactivity is the cornerstone of its utility, allowing the 4-position to serve as a strategic point for molecular elaboration.[8]

  • Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor. This non-covalent interaction can be crucial for directing crystal packing and for molecular recognition at a biological target.[9]

Synergistic Effects: An Electron-Poor and Primed Scaffold

The combination of the 3-nitro and 4-iodo substituents creates a pyrazole scaffold that is:

  • Highly Electron-Deficient: The dominant electron-withdrawing power of the nitro group makes the entire ring system electron-poor. This enhances its ability to participate in π-stacking interactions with electron-rich aromatic systems.

  • Primed for Functionalization: The C4-I bond is the primary site of reactivity, offering a reliable and predictable handle for building molecular complexity. The electron-deficient nature of the ring can, in some cases, increase the rate of the oxidative addition step in palladium-catalyzed coupling cycles.

  • Modulated Acidity and Basicity: The N1-H is significantly more acidic, while the N2 lone pair is less basic compared to unsubstituted pyrazole, altering its hydrogen bonding capabilities and behavior in different pH environments.

cluster_ring Pyrazole Core Py Pyrazole Ring (Aromatic π-System) EP Electron-Poor Ring System Py->EP Nitro 3-Nitro Group (-NO₂) - Strong -I, -M Effects Nitro->Py Withdraws e⁻ Density Nitro->EP MA Modulated Acidity/Basicity Nitro->MA Iodo 4-Iodo Group (-I) - Weak -I, +M Effects - Halogen Bonding Iodo->Py Withdraws e⁻ Density RH Reactive C-I Bond (Cross-Coupling Handle) Iodo->RH

Caption: Synergistic electronic influences on the 3-nitro-4-iodo pyrazole scaffold.

Experimental and Computational Validation

Theoretical concepts of electronic properties are validated through empirical data from spectroscopic, crystallographic, and computational methods.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): In ¹H NMR spectra, the remaining proton at the C5 position is expected to appear at a significantly downfield chemical shift due to the strong deshielding effects of the adjacent nitro and iodo groups.[10] Similarly, in ¹³C NMR, all pyrazole ring carbons will be shifted downfield compared to the parent pyrazole, reflecting the overall electron-deficient nature of the ring.[11]

  • Infrared (IR) Spectroscopy: The presence of the nitro group is readily confirmed by its characteristic strong asymmetric and symmetric stretching bands, typically appearing around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[11][12]

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive proof of the molecular structure and reveals subtle electronic effects through bond lengths and intermolecular interactions. Analysis of a 3-nitro-4-iodo pyrazole crystal structure would likely show:

  • A C-N bond length for the nitro group that is shorter than a typical single bond, indicating delocalization.

  • Intermolecular N-H···N hydrogen bonds forming dimers or catemeric chains, a common feature of N-unsubstituted pyrazoles.[4]

  • Potential C-I···N or C-I···O halogen bonds, which serve as empirical evidence of the iodine's σ-hole and its role in directing the solid-state architecture.[9]

Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for visualizing and quantifying the electronic landscape.

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule. For the 3-nitro-4-iodo pyrazole scaffold, the MEP would show a highly electron-poor (blue) region around the pyrazole ring and nitro group, and an electron-rich (red) region localized on the nitro-group oxygens. A region of positive potential (blue) would also be visible on the outer face of the iodine atom, confirming its capacity for halogen bonding.

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The strong electron-withdrawing groups will significantly lower the energy of both orbitals. A low-lying LUMO indicates that the molecule is a good electron acceptor, making it susceptible to nucleophilic attack and influencing its redox properties.[13]

Table 1: Summary of Characterization Data

TechniqueParameterExpected Observation for 3-Nitro-4-Iodo PyrazoleImplication
¹H NMR Chemical Shift of C5-HDownfield shift (δ > 8.0 ppm)Strong deshielding from -NO₂ and -I groups.
¹³C NMR Chemical Shifts of Ring CDownfield shifts for C3, C4, C5General electron deficiency of the ring.
IR Spec. Vibrational Bands~1530 cm⁻¹ (asym), ~1340 cm⁻¹ (sym)Confirms presence of the -NO₂ group.
X-ray Intermolecular ContactsN-H···N hydrogen bonds, C-I···O/N halogen bondsDefines solid-state packing and interaction potential.
DFT MEP MapElectron-poor ring, positive σ-hole on iodineVisualizes sites for nucleophilic/electrophilic interaction.
DFT LUMO EnergyLow energy levelHigh susceptibility to electron acceptance/reduction.

Reactivity and Synthetic Utility: The Electronic Properties in Action

The primary value of the 3-nitro-4-iodo pyrazole scaffold lies in its predictable and versatile reactivity, which is a direct consequence of its electronic properties. The C4-I bond is the focal point for synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The scaffold is an ideal substrate for a wide range of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the 4-position. The Sonogashira coupling is a prime example.[5][14]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 3-nitro-4-iodo-1H-pyrazole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).

  • Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the 4-alkynyl-3-nitropyrazole.

The causality behind this protocol is rooted in the electronic nature of the C-I bond, which is sufficiently reactive to undergo oxidative addition to the Pd(0) species, initiating the catalytic cycle. Isomerically, 1-(protected)-4-iodo-3-nitro-1H-pyrazole has been shown to be reactive in Sonogashira couplings, whereas the corresponding 3-iodo-4-nitro isomer can be unreactive, highlighting the subtle but critical influence of substituent positioning on the electronic environment of the reactive bond.[5][14]

start 3-Nitro-4-Iodo Pyrazole Scaffold process Sonogashira Cross-Coupling start->process cat Pd(0) Catalyst + Cu(I) Co-catalyst cat->process reagent Terminal Alkyne + Base (e.g., TEA) reagent->process product 4-Alkynyl-3-Nitro Pyrazole Product process->product

Caption: Workflow for Sonogashira cross-coupling of the 3-nitro-4-iodo pyrazole scaffold.

Applications and Future Outlook

The unique electronic properties of the 3-nitro-4-iodo pyrazole scaffold make it a highly valuable building block in diverse scientific fields.

  • Drug Discovery: As a "privileged structure," the pyrazole core is found in numerous FDA-approved drugs.[1][15] The 3-nitro-4-iodo variant serves as an advanced intermediate for creating libraries of compounds. The electron-deficient ring can participate in favorable interactions within enzyme active sites (e.g., kinase inhibitors), the nitro group can act as a potent hydrogen bond acceptor, and the 4-position provides a strategic vector to probe structure-activity relationships (SAR).[6][16]

  • Energetic Materials: Polynitropyrazoles are a class of high-energy, low-sensitivity materials.[17][18] The high nitrogen content of the pyrazole ring combined with the oxygen balance provided by the nitro group results in a high heat of formation.[17] While the 3-nitro-4-iodo scaffold itself is primarily a synthetic intermediate, it serves as a precursor to more densely nitrated or functionalized energetic compounds.[19]

  • Molecular Probes and Materials: The scaffold can be functionalized via cross-coupling with fluorophores or other reporter groups to create molecular probes for biological imaging. The rigid, polarizable nature of the resulting extended π-systems could also be exploited in the development of novel organic electronic materials.

Conclusion

The 3-nitro-4-iodo pyrazole scaffold is a testament to the power of strategic functionalization. The potent, electron-withdrawing nitro group at C3 and the versatile, reactive iodine atom at C4 synergistically create an electron-poor yet highly adaptable molecular platform. Its electronic properties, validated by a suite of spectroscopic and computational methods, directly govern its reactivity, making it an exemplary substrate for modern cross-coupling chemistry. For researchers and drug development professionals, a thorough understanding of this scaffold's electronic architecture is the key to unlocking its full potential in the rational design of next-generation therapeutics, diagnostics, and advanced materials.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI. Available at: [Link]

  • Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. ResearchGate. Available at: [Link]

  • Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities. Royal Society of Chemistry. Available at: [Link]

  • Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate. Available at: [Link]

  • Faujasite catalyzed nitrodeiodination of iodopyrazoles. ResearchGate. Available at: [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed. Available at: [Link]

  • Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. ResearchGate. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Special Issue : Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. MDPI. Available at: [Link]

  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega. Available at: [Link]

  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. Available at: [Link]

  • The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. PubMed. Available at: [Link]

  • Preparation method of 3,4-binitropyrazole. Google Patents.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN. Beilstein Journals. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems. MDPI. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. ACS Publications. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Center for Biotechnology Information. Available at: [Link]

Sources

The Rising Therapeutic Potential of 1-Propyl-1H-Pyrazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Among the vast chemical space of pyrazole derivatives, those bearing a propyl group at the N1 position are emerging as a promising class of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of 1-propyl-1H-pyrazole derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the rationale behind their design, established experimental protocols for their evaluation, and the molecular mechanisms that underpin their therapeutic potential.

The Strategic Importance of the 1-Propyl Substituent

The introduction of a propyl group at the N1 position of the pyrazole ring is a deliberate synthetic strategy aimed at modulating the physicochemical and pharmacokinetic properties of the molecule. This alkyl substituent can influence several key parameters:

  • Lipophilicity: The propyl group increases the lipophilicity of the pyrazole core, which can enhance membrane permeability and facilitate oral absorption. This is a critical consideration in the design of orally bioavailable drugs.

  • Metabolic Stability: The N1 position of the pyrazole ring can be susceptible to metabolic degradation. The presence of a propyl group can sterically hinder enzymatic attack, thereby improving the metabolic stability and prolonging the in vivo half-life of the compound.

  • Target Engagement: The orientation and conformation of the 1-propyl group can influence how the molecule interacts with its biological target. It can occupy hydrophobic pockets within a protein's active site, leading to enhanced binding affinity and potency. Structure-activity relationship (SAR) studies of various N1-substituted pyrazoles have consistently shown that the nature of this substituent is a critical determinant of biological activity.[3]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the demand for novel, effective, and selective anticancer agents is relentless.[1] 1-Propyl-1H-pyrazole derivatives have demonstrated promising potential in this therapeutic area, with several studies highlighting their cytotoxic effects against various cancer cell lines.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which many pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[4] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Several classes of kinases have been identified as potential targets for 1-propyl-1H-pyrazole derivatives, including:

  • Receptor Tyrosine Kinases (RTKs): These include receptors for growth factors like VEGF and EGF, which are pivotal in tumor angiogenesis and metastasis.[5]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[4]

The binding of these pyrazole derivatives to the ATP-binding pocket of kinases is a key interaction. The pyrazole core often acts as a scaffold, while substituents at other positions, guided by the 1-propyl group's orientation, make specific contacts with the amino acid residues in the active site.

Signaling Pathway: Inhibition of a Generic Kinase Pathway

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) RTK->Kinase_Cascade Activates Transcription_Factors Transcription Factors (e.g., AP-1, Myc) Kinase_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition of Apoptosis Propyl_Pyrazole 1-Propyl-1H-Pyrazole Derivative Propyl_Pyrazole->Kinase_Cascade Inhibits Propyl_Pyrazole->Apoptosis Promotes Cell_Cycle_Proliferation Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Inhibition of a generic kinase signaling pathway by a 1-propyl-1H-pyrazole derivative.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1-propyl-1H-pyrazole derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Hypothetical-1 1-propyl-3,5-diphenyl-1H-pyrazoleMCF-7 (Breast)8.5Fictional Data
Hypothetical-2 4-bromo-1-propyl-3,5-diphenyl-1H-pyrazoleA549 (Lung)5.2Fictional Data
Hypothetical-3 N-(4-methoxyphenyl)-1-propyl-5-phenyl-1H-pyrazole-3-carboxamideHCT116 (Colon)12.1Fictional Data

Note: The data in this table is hypothetical and for illustrative purposes only, as specific IC50 values for a range of 1-propyl-1H-pyrazole derivatives were not available in the initial search results. More targeted research is needed to populate this with real data.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1-Propyl-1H-pyrazole derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-propyl-1H-pyrazole derivative in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat cells with 1-propyl-1H-pyrazole derivatives incubate_24h->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow for determining the cytotoxicity of 1-propyl-1H-pyrazole derivatives using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyrazole derivatives have a long history of antimicrobial activity, and the 1-propyl substituted analogs are no exception.[2][6]

Spectrum of Activity

One notable example is the fungicidal activity of ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate compounds, which have shown significant efficacy against various fungi, particularly P. infestans.[7] This suggests that the 1-propyl-1H-pyrazole scaffold can be a valuable starting point for the development of new antifungal agents. Further research is needed to explore their activity against a broader range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a representative 1-propyl-1H-pyrazole derivative.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Fungicide-1 ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylatePhytophthora infestansNot specified, but significant activity reported[7]
Hypothetical-4 1-propyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acidStaphylococcus aureus16Fictional Data
Hypothetical-5 1-propyl-5-(thiophen-2-yl)-1H-pyrazoleCandida albicans32Fictional Data

Note: The data for hypothetical compounds is for illustrative purposes. More research is required to determine the MIC values of a wider range of 1-propyl-1H-pyrazole derivatives against various pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 1-Propyl-1H-pyrazole derivative stock solution (in DMSO)

  • 96-well microplates (sterile)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

Procedure:

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the 1-propyl-1H-pyrazole derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, but their long-term use can be associated with significant side effects. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have made a significant impact in this area.[7]

Mechanism of Action: COX Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over the constitutive isoform, COX-1 (which is involved in gastrointestinal protection), is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.

The 1-propyl-1H-pyrazole scaffold can be designed to fit into the active site of COX-2, with the propyl group potentially interacting with a hydrophobic side pocket, contributing to both potency and selectivity.

Signaling Pathway: Inhibition of COX-2 Pathway

cox2_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases PLA2 Phospholipase A2 (PLA2) PLA2->Membrane_Phospholipids Acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Propyl_Pyrazole 1-Propyl-1H-Pyrazole Derivative Propyl_Pyrazole->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->PLA2 Activates

Caption: Inhibition of the COX-2 pathway by a 1-propyl-1H-pyrazole derivative, leading to reduced prostaglandin synthesis and amelioration of inflammation.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and well-established in vivo assay for evaluating the anti-inflammatory activity of new chemical entities.

Materials:

  • Rats or mice

  • 1% (w/v) solution of carrageenan in sterile saline

  • 1-Propyl-1H-pyrazole derivative suspension (e.g., in 0.5% carboxymethylcellulose)

  • Positive control (e.g., indomethacin or celecoxib)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 1-propyl-1H-pyrazole derivative or the positive control orally or intraperitoneally to the animals. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Future Directions and Conclusion

The exploration of 1-propyl-1H-pyrazole derivatives as potential therapeutic agents is still in its early stages. While the initial findings are promising, further research is crucial to fully elucidate their potential. Key areas for future investigation include:

  • Expansion of the Chemical Library: Synthesis and screening of a wider range of 1-propyl-1H-pyrazole derivatives with diverse substitutions at other positions of the pyrazole ring are needed to establish robust structure-activity relationships.

  • Mechanism of Action Studies: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds for each biological activity.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies need to be evaluated in relevant animal models of cancer, infectious diseases, and inflammation to assess their efficacy, pharmacokinetics, and safety profiles.

  • Selectivity Profiling: For kinase inhibitors, comprehensive selectivity profiling against a panel of kinases is essential to identify potential off-target effects.

References

  • Patel, A. B., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 03(02), 013–022.
  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20).
  • Doan, T. N. V., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 33963–33984.
  • Gomha, S. M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620.
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17.
  • ResearchGate. (2015, July 6). (PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

  • Khan, S. A., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.
  • ResearchGate. (2025, August 10). Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Mechanochemistry.
  • Google Patents. (1991). US4996327A - Preparation of pyrazole and its derivatives.
  • Molecules. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. 20(10), 18885-18902.
  • Batra, S., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(14), 4287.
  • Fodah, H., et al. (2018).
  • Marinescu, M., & Zalaru, C. M. (2021).
  • ResearchGate. (n.d.). Structure−activity relationship of MACs fused with 1-aryl-1H-pyrazole for increased anticancer potency based on cytotoxic studies. Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Al-Soud, Y. A., et al. (2019). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules, 24(21), 3936.
  • Anwar, R., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8(3), 867-882.
  • Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • International Journal of Novel Research and Development. (2024, July 7).
  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Journal of Medicinal Chemistry.

Sources

Role of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Role of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole as a Pharmaceutical Intermediate

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The strategic functionalization of this heterocyclic system allows for the precise tuning of molecular properties, enabling the development of potent and selective drug candidates. This guide focuses on the role of a highly functionalized derivative, 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole , as a key pharmaceutical intermediate. While this specific molecule is not extensively documented in public literature, its architecture embodies a powerful combination of reactive handles and modulating groups. This document will deconstruct the synthetic rationale and strategic utility of this intermediate by examining the individual contributions of its functional groups, grounded in established principles of pyrazole chemistry and modern synthetic methodologies.

The Pyrazole Scaffold in Modern Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[3][4] Its presence in blockbuster drugs like the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and various kinase inhibitors for oncology underscores its importance.[2][5][6] The scaffold's value lies in its metabolic stability, its ability to engage in hydrogen bonding as both a donor and acceptor, and its rigid structure which serves to orient appended functional groups into three-dimensional space for optimal target engagement.

The true power of the pyrazole core is realized through its substitution. Each position on the ring can be selectively functionalized to modulate properties such as:

  • Potency & Selectivity: Achieved by tailoring substituents to fit precisely into the binding pockets of target proteins.

  • Pharmacokinetics (ADME): Properties like solubility, lipophilicity, and metabolic stability are tuned via the N-1 substituent and other appended groups.

  • Synthetic Versatility: The introduction of reactive handles allows the pyrazole core to be integrated into more complex molecules.

Our target intermediate, 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, is a prime example of a pyrazole designed for maximum synthetic utility.

Synthesis and Characterization

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests a multi-step pathway starting from a simple pyrazole core, involving N-alkylation, nitration, and iodination. The order of these steps is critical to ensure correct regioselectivity and to avoid unwanted side reactions.

G Target 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole Step3 C4-Iodination Target->Step3 Intermediate2 5-Methyl-3-nitro-1-propyl-1H-pyrazole Step3->Intermediate2 Step2 C3-Nitration Intermediate2->Step2 Intermediate1 5-Methyl-1-propyl-1H-pyrazole Step2->Intermediate1 Step1 N1-Propylation Intermediate1->Step1 Precursor 5-Methyl-1H-pyrazole Step1->Precursor

Caption: Retrosynthetic analysis of the target intermediate.

Experimental Protocol: A Proposed Synthesis

The following protocol is a conceptual, step-by-step methodology derived from standard procedures in heterocyclic chemistry.

Step 1: N-Propylation of 5-Methyl-1H-pyrazole

  • To a solution of 5-methyl-1H-pyrazole (1.0 equiv) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equiv).[9]

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-iodopropane (1.2 equiv) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting regioisomers (1-propyl-5-methyl and 1-propyl-3-methyl) by column chromatography to isolate the desired 1-propyl-5-methyl-1H-pyrazole.

Step 2: Regioselective Nitration

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0 °C in an ice bath.

  • Slowly add the 5-methyl-1-propyl-1H-pyrazole (1.0 equiv) to the cooled nitrating mixture, ensuring the internal temperature does not exceed 10 °C. The N-propyl and C5-methyl groups will sterically and electronically direct the nitration to the C3 position.[10]

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate to yield 5-methyl-3-nitro-1-propyl-1H-pyrazole.

Step 3: Iodination at C4

  • Dissolve the 5-methyl-3-nitro-1-propyl-1H-pyrazole (1.0 equiv) in a suitable solvent like chloroform or acetic acid.

  • Add N-iodosuccinimide (NIS) (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC. The electron-withdrawing nitro group deactivates the ring, but the C4 position remains the most susceptible to electrophilic iodination.

  • After completion, cool the reaction, wash with aqueous sodium thiosulfate solution to quench any remaining iodine, and then with brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole .

The Strategic Role of Each Functional Group

The utility of this intermediate lies in the distinct chemical reactivity conferred by each of its substituents. It is a molecular "Swiss Army knife," providing multiple avenues for elaboration into a final Active Pharmaceutical Ingredient (API).

Caption: Functional group contributions of the intermediate.

The Iodo Group: A Gateway to Complexity

The carbon-iodine bond at the 4-position is the primary reactive site for building molecular complexity. It is an excellent substrate for a wide range of palladium- and copper-catalyzed cross-coupling reactions.[11] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.[11][12]

  • Sonogashira Coupling: Reaction with terminal alkynes, a common method for creating rigid linkers in drug molecules.[11][13]

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines, anilines, or other nitrogen-containing heterocycles.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

Coupling ReactionReagentsBond FormedTypical Application in Drug Scaffolds
Suzuki-Miyaura Ar-B(OH)₂, Pd catalyst, BaseC(sp²)-C(sp²)Linking heterocyclic cores to other aromatic systems
Sonogashira Terminal Alkyne, Pd/Cu catalystC(sp²)-C(sp)Introducing rigid linkers or pharmacophores
Buchwald-Hartwig R₂NH, Pd catalyst, BaseC(sp²)-NAdding key hydrogen bond donors/acceptors
The Nitro Group: A Masked Amine

The nitro group at the 3-position is a versatile synthetic handle, most often serving as a precursor to a primary amine.[9] The reduction of an aromatic nitro group is one of the most reliable transformations in organic synthesis.[14][15]

Reduction Protocol: Nitro to Amine

  • Dissolve the 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (1.0 equiv) in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 10 mol% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the corresponding 3-amino-4-iodo-5-methyl-1-propyl-1H-pyrazole.

The resulting amine is a crucial pharmacophoric feature. It can act as a hydrogen bond donor or be further functionalized, for example, by acylation to form amides or sulfonamides, which are common motifs in drug molecules like Sildenafil.[5]

Integrated Synthetic Workflow: From Intermediate to a Hypothetical API

The true power of this intermediate is realized when these transformations are combined in a synthetic sequence. A medicinal chemist can use the iodo and nitro groups orthogonally to build a complex target molecule.

G cluster_0 Core Intermediate cluster_1 Step A: C-C Bond Formation cluster_2 Functionalized Intermediate cluster_3 Step B: Amine Unmasking cluster_4 Step C: Final Elaboration cluster_5 Hypothetical API IM 4-Iodo-5-methyl-3-nitro- 1-propyl-1H-pyrazole Suzuki Suzuki Coupling (e.g., with Arylboronic Acid) IM->Suzuki IM2 4-Aryl-5-methyl-3-nitro- 1-propyl-1H-pyrazole Suzuki->IM2 Reduction Nitro Reduction (e.g., H₂, Pd/C) IM2->Reduction Acylation Acylation / Sulfonylation (e.g., with R-COCl) Reduction->Acylation API Final API Scaffold Acylation->API

Caption: A potential workflow from intermediate to a final API.

This workflow demonstrates the strategic advantage of the intermediate. The robust and high-yielding cross-coupling reaction is performed first on the stable nitro-containing substrate. Subsequently, the nitro group is reduced under mild conditions to reveal the amine, which can then be coupled with a final fragment to complete the synthesis. This sequence avoids exposing sensitive functional groups to the potentially harsh conditions of cross-coupling.

Conclusion and Future Outlook

4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole represents a highly valuable, albeit specialized, intermediate for pharmaceutical synthesis. Its design incorporates a stable, functionalizable core with two key, orthogonally reactive sites: an iodo group for carbon-carbon bond formation and a nitro group as a masked amine. This combination allows for a convergent and flexible approach to synthesizing complex, drug-like molecules. As the demand for novel therapeutics targeting complex biological pathways continues to grow, the use of such strategically designed, multi-functional intermediates will be paramount in accelerating the drug discovery and development process.

References

  • Xiong, H., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Synthesis of 1-acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73, 6666-6670.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. [Link]

  • MedchemExpress. (n.d.). 1-methyl-4-nitro-3-propyl-1h-pyrazole-5-carboxylic-acid-d8. MedchemExpress.com.
  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29, 1071-1075.
  • Boon-in, P., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Krajcovicova, S., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]

  • Al-Hourani, B., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4789. [Link]

  • MDPI. (n.d.). Special Issue: Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. MDPI. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Al-Warhi, T., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 106981. [Link]

  • Rollas, S. (2009). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. DergiPark. [Link]

  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. [Link]

  • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Gomaa, A. M., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, A., & Narasimhan, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011-2014. [Link]

  • Mikhalina, T. V., et al. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules, 28(22), 7681. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5003. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]

  • ResearchGate. (2025). (PDF) Nitropyrazoles (review). ResearchGate. [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4. ResearchGate. [Link]icrobial_Agents)

Sources

Technical Whitepaper: Solubility Profile & Physicochemical Characterization of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

[4][5][6]

Executive Summary & Structural Analysis[3][5][7]

The target molecule, 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole , represents a highly functionalized heterocyclic scaffold.[4][5][6] Its utility lies in the orthogonality of its functional groups: the C4-Iodo motif serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-Nitro group offers potential for reduction to an amine (for amide coupling) or energetic applications.[2][3][4][5]

Structural Determinants of Solubility

The solubility profile is governed by a "Push-Pull" interaction between its lipophilic and polar domains:

Structural MotifPhysicochemical EffectSolvent Affinity Impact
Propyl Chain (

)
Lipophilicity (

)
Increases solubility in DCM, EtOAc, Toluene.[2][3][4][5][6]
Nitro Group (

)
High Dipole Moment, H-Bond AcceptorDecreases solubility in non-polar alkanes (Hexanes); Increases affinity for DMSO/DMF.[1][2][3]
Iodine Atom (

)
Polarizable, Heavy AtomEnhances solubility in halogenated solvents; increases density.[1][2][3]
Methyl Group (

)
Steric Bulk, LipophilicitySlight increase in non-polar solubility; disrupts crystal packing (lowering MP).[1][2][3]

Predicted Solubility Profile

Based on Structure-Activity Relationship (SAR) data from analogous 1-alkyl-4-iodo-pyrazoles and nitro-pyrazoles [1, 2], the following solubility tiers are established.

Thermodynamic Solubility Estimates (at 25°C):

Solvent ClassSpecific SolventSolubility TierEstimated Conc. (mg/mL)Application Context
Dipolar Aprotic DMSO, DMF, NMP High > 150 mg/mLIdeal reaction media for

or Pd-catalysis.[3][4][5][6]
Halogenated DCM, Chloroform High > 100 mg/mLPreferred for extraction and transport.[1][2][3]
Esters/Ketones Ethyl Acetate, Acetone Moderate 20 - 80 mg/mLStandard solvent for silica gel chromatography.[1][3][4][5][6]
Alcohols Methanol, Ethanol Temp.[1][2][3] Dependent 5 - 30 mg/mLCritical: High solubility at reflux, low at RT.[3][4][6] Ideal for recrystallization .[1][3][6]
Ethers THF, 2-MeTHF Moderate 30 - 60 mg/mLSuitable for Grignard/Lithiation (if Iodine is preserved).[1][3][4][5]
Non-Polar Hexanes, Heptane Poor < 1 mg/mLUsed as an anti-solvent to precipitate the product.[1][2][3]
Aqueous Water (pH 7) Insoluble < 0.01 mg/mLProduct precipitates upon quenching organic reactions into water.[1][2][3]

Critical Insight: The presence of the nitro group significantly reduces solubility in pure hydrocarbons compared to the non-nitrated analog.[1][3] Consequently, a solvent system of Ethyl Acetate:Hexanes (1:4) is predicted to be the optimal mobile phase for TLC and column chromatography.[1][2][3]

Experimental Protocols for Solubility Determination

To validate the specific solubility for regulatory or process scale-up requirements (e.g., GMP crystallization), use the following self-validating protocols.

Protocol A: Gravimetric Saturation Method (High Precision)

Use this for determining thermodynamic solubility limits.[1][2][3]

  • Preparation: Weigh approx. 50 mg of micronized 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole into a standard HPLC vial.

  • Saturation: Add exactly 250 µL of the target solvent.

  • Equilibration: Vortex for 2 hours at controlled temperature (25°C). If solid dissolves completely, add more solid until a suspension persists.[1][2][3]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.

  • Quantification:

    • Pipette 100 µL of the clear supernatant into a pre-weighed aluminum weighing pan.

    • Evaporate solvent under vacuum or nitrogen stream.[3][6]

    • Weigh the residue.[3]

  • Calculation:

    
    
    
Protocol B: Dynamic Solubility for Recrystallization (Visual)

Use this to find the metastable zone width (MSZW) for purification.[1][2][3]

  • Place 100 mg of compound in a reaction tube.

  • Add Ethanol dropwise while heating to reflux (approx. 78°C).

  • Record volume required to achieve full dissolution (

    
    ).[1][2][3]
    
  • Cool slowly to Room Temperature (25°C) and then to 0°C.

  • Observe crystallization onset.[3]

    • If no crystals form:[1][4][5] Solubility is too high; add water (anti-solvent) dropwise.[1][2][3]

    • If oiling out occurs: Solvent is too polar; switch to Isopropanol .

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended chemical operation.

SolventSelectionStartStart: 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazoleOperationSelect OperationStart->OperationReactionReaction MediumOperation->ReactionPurificationPurificationOperation->PurificationTempHighHigh Temp (>80°C)?Reaction->TempHighDMFUse DMF or DMSO(High Solubility, High BP)TempHigh->DMFYesTHFUse THF or Dioxane(Mod. Solubility, Reflux)TempHigh->THFNoMethodMethod?Purification->MethodChromatographyChromatographyMethod->ChromatographyCrystallizationRecrystallizationMethod->CrystallizationSolventChromoDCM / MeOH (95:5)or Hexane / EtOAcChromatography->SolventChromoSolventCrystEthanol (Hot) -> CoolorDCM + Hexane (Anti-solvent)Crystallization->SolventCryst

Caption: Decision matrix for solvent selection based on thermodynamic solubility and operational requirements (Reaction vs. Purification).

Applications in Synthesis

Cross-Coupling Reactions (Suzuki/Sonogashira)

Due to the C4-Iodo handle, this molecule is a prime candidate for Pd-catalyzed coupling.[3][4][5][6]

  • Recommended Solvent: 1,4-Dioxane or DMF .[1][3][4][5][6]

  • Rationale: The iodine bond is labile; high solubility in DMF ensures the reaction remains homogeneous, preventing catalyst encapsulation in precipitating starting material.[1][2][3]

  • Grounding: Similar 4-iodopyrazoles utilize DMF/aqueous base systems for optimal turnover frequencies [3].[4][5][6]

Nitro-Group Reduction
  • Recommended Solvent: Methanol or Ethanol .[1][4]

  • Rationale: Hydrogenation (Pd/C,

    
    ) or chemical reduction (
    
    
    ,
    
    
    ) requires a protic solvent to facilitate proton transfer.[1][2][3] The moderate solubility of the nitro-pyrazole in alcohols allows for controlled reduction rates [4].[4]

References

  • BenchChem. "Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." BenchChem Technical Library. Accessed Oct 2023.[3][6] Link[1][2][3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2754500, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid."[4][5][6] PubChem. Accessed Oct 2023.[6] Link

  • Dalinger, I. L., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles."[2][3] Molecules, vol. 26, no.[1][2][3] 1, 2021.[1][2][3] Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic Chemistry Portal. Accessed Oct 2023.[3][6] Link

Halogenated Nitro-Pyrazole Building Blocks: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated nitro-pyrazoles represent a specialized class of heterocyclic building blocks characterized by their high electron deficiency and dense functionalization. These scaffolds serve as critical divergence points in two distinct fields: high-energy density materials (HEDMs) , where they function as insensitive explosive precursors, and pharmaceutical chemistry , where they act as precursors to aminopyrazoles found in kinase inhibitors and anti-inflammatory agents.

This guide provides a technical comparison of these building blocks, focusing on the interplay between the nitro group's position (C3 vs. C4) and the halogen identity (F, Cl, Br, I). It details synthetic routes,


 reactivity profiles, and safety protocols for handling these potentially energetic compounds.

Part 1: Structural & Electronic Landscape

The reactivity of halogenated nitro-pyrazoles is dictated by the "push-pull" electronic effects between the electron-rich pyrazole nitrogen lone pairs and the electron-withdrawing nitro/halogen substituents.

Electronic Activation Map

The following diagram illustrates the electronic activation logic. The nitro group (


) acts as a strong electron-withdrawing group (EWG), activating the ring for Nucleophilic Aromatic Substitution (

) while deactivating it for Electrophilic Aromatic Substitution (

).

G cluster_pos Regio-Electronic Effect Base Pyrazole Core Nitro Nitro Group (EWG) (-I, -M Effect) Base->Nitro Substituted by Halo Halogen (X) (Leaving Group) Base->Halo Substituted by Ring Electron Deficient Ring Nitro->Ring Withdraws e- density Pos4 4-Nitro-5-Halo (High Reactivity) Nitro->Pos4 Pos3 3-Nitro-4-Halo (Moderate Reactivity) Nitro->Pos3 Halo->Ring Inductive withdrawal SNAr SNAr Susceptibility (Nu- Attack) Ring->SNAr Increases rate EAS EAS Resistance (No E+ Attack) Ring->EAS Decreases rate

Caption: Electronic activation flow showing how nitro-substitution dictates reactivity patterns. 4-nitro-5-halo isomers exhibit higher electrophilicity at C5 due to the combined withdrawal of the nitro group and the inherent deficiency of the C=N bond.

Part 2: Synthetic Pathways & Regiocontrol

Synthesis of these blocks requires careful regiocontrol. There are two primary strategies: Nitration of Halopyrazoles (common in energetics) and Halogenation of Nitropyrazoles (common in pharma).

Comparative Synthetic Workflow
ParameterRoute A: Nitration of Halopyrazoles Route B: Halogenation of Nitropyrazoles
Starting Material 4-Halopyrazole (Cl, Br)3- or 4-Nitropyrazole
Reagents Fuming

,

, or


,

,

, or

/Electrolysis
Primary Product 4-Halo-3,5-dinitropyrazole (Energetic)3-Nitro-4-halopyrazole (Pharma Int.)
Regioselectivity Directs to C3/C5 (meta to halogen)Directs to C4 (if available) or N-halogenation
Yield Moderate (40-75%)High (70-90%)
Key Risk Thermal runaway, formation of unstable isomersEvolution of toxic gases (

,

)
Protocol 1: Synthesis of 3-Nitro-4-Chloropyrazole (Route B)

Rationale: This route avoids the formation of highly explosive polynitro byproducts common in Route A.

Reagents: 3-Nitropyrazole (1.0 eq), N-Chlorosuccinimide (NCS) (1.2 eq), Acetonitrile (


).
Mechanism:  Electrophilic aromatic substitution. The C4 position is the most electron-rich site remaining on the 3-nitropyrazole ring.
  • Dissolution: Dissolve 3-nitropyrazole (11.3 g, 100 mmol) in

    
     (150 mL) in a round-bottom flask equipped with a reflux condenser.
    
  • Addition: Add NCS (16.0 g, 120 mmol) portion-wise over 15 minutes at room temperature. Note: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product is less polar than the starting material.
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Resuspend residue in water (100 mL) and extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from Ethanol/Water to yield off-white needles.

Part 3: Reactivity Profile ( )

The core utility of these building blocks lies in their ability to undergo Nucleophilic Aromatic Substitution (


).[1] The nitro group activates the ring, allowing nucleophiles (amines, thiols, alkoxides) to displace the halogen.
The "Element Effect" in

Contrary to


/

reactions where Iodine is the best leaving group, Fluorine is the superior leaving group in

for these systems.
  • Order of Reactivity:

    
    [2][3]
    
  • Mechanistic Reason: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The high electronegativity of Fluorine inductively stabilizes this anionic intermediate, lowering the activation energy [1].

Experimental Protocol: Displacement

Scenario: Displacement of Chloride by a primary amine in 1-methyl-4-nitro-5-chloropyrazole.

  • Setup: In a dry vial, dissolve 1-methyl-4-nitro-5-chloropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base: Add

    
     (2.0 eq). Causality: Scavenges the HCl generated to prevent protonation of the amine nucleophile.
    
  • Nucleophile: Add the amine (1.1 eq).

  • Reaction: Stir at

    
     for 2 hours.
    
    • Self-Validation: Monitor reaction via LC-MS. Look for the mass shift:

      
      .
      
  • Isolation: Pour into ice water. The product usually precipitates. Filter and wash with water.[4]

Reactivity Comparison Diagram

The following DOT diagram guides the selection of the building block based on the desired reaction type (


 vs. Cross-Coupling).

Reactivity Fluoro Fluoro-Nitro-Pyrazole SNAr SNAr Displacement (Amination/Etherification) Fluoro->SNAr Preferred Chloro Chloro-Nitro-Pyrazole Chloro->SNAr Standard Iodo Iodo-Nitro-Pyrazole Iodo->SNAr Poor Reactivity Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Iodo->Coupling Preferred Fast Fast Kinetics (Low Temp) SNAr->Fast Slow Slow/Requires Heat SNAr->Slow Excellent Excellent Yield Coupling->Excellent

Caption: Selection guide for halogenated nitro-pyrazoles. Fluorine is optimal for nucleophilic substitution (


), while Iodine is required for metal-catalyzed cross-coupling reactions.

Part 4: Safety & Stability (High-Energy Risks)

Nitro-pyrazoles are inherently energetic. The introduction of multiple nitro groups (e.g., 3,5-dinitropyrazoles) significantly increases density and heat of formation, pushing them into the class of explosives.

Critical Safety Parameters
  • Thermal Stability:

    • Mononitro-halopyrazoles are generally stable up to

      
      .
      
    • Dinitro-halopyrazoles (e.g., ClDNP) can decompose violently above

      
      .
      
    • Protocol: Always perform Differential Scanning Calorimetry (DSC) on any new nitro-pyrazole intermediate > 1g scale. Look for exotherms with onset

      
      .
      
  • Impact Sensitivity:

    • Polynitro compounds (like 4-chloro-3,5-dinitropyrazole ) are shock-sensitive. Use Teflon spatulas and avoid metal-on-metal friction [2].

  • Chemical Incompatibility:

    • Avoid mixing polynitro-pyrazoles with strong reducing agents (hydrazine, metal hydrides) in concentrated forms, as this can trigger immediate deflagration.

Part 5: Applications in Drug Discovery[5][6][7]

In pharmaceutical development, these blocks are rarely the final product. They serve as masked amines .

  • Scaffold Construction: The halogen is used to attach the pyrazole to a core scaffold (via

    
     or Suzuki coupling).
    
  • Functionalization: The nitro group is reduced (

    
     or 
    
    
    
    ) to an amine.
  • Final Drug: The resulting amino-pyrazole is a common motif in kinase inhibitors (e.g., Crizotinib analogs, though Crizotinib itself uses a different core, the amino-pyrazole motif is ubiquitous in ATP-competitive inhibitors) [3].

Data Summary: Building Block Selection

ApplicationRecommended BlockReason
Kinase Inhibitor (Hinge Binder) 4-Nitro-3-fluoropyrazoleHigh

reactivity for attaching tail; Nitro reduction yields 4-amino hinge binder.
Energetic Material 4-Chloro-3,5-dinitropyrazoleHigh density (

), positive oxygen balance.
Bioconjugation 4-Nitro-5-chloropyrazoleControlled reactivity with cysteine residues (thiol exchange).

References

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. Link (Foundational text on Element Effect/SNAr).

  • Zhang, J., et al. (2014).[5] "A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole." Propellants, Explosives, Pyrotechnics.[5] Link

  • Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal. Link

  • Combi-Blocks. (2023). "Safety Data Sheet: 3-Fluoro-5-nitro-1H-pyrazole." Link

  • WuXi AppTec. (2021). "SNAr Reaction of Polyhalogenated Heterocycles." WuXi Biology. Link

Sources

Molecular weight and physicochemical characteristics of the target compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of a Target Compound

Introduction: The Cornerstone of Rational Drug Design

In the landscape of modern drug discovery and development, a thorough understanding of a target compound's molecular weight and physicochemical characteristics is not merely a preliminary step but the very foundation upon which successful therapeutic agents are built. These intrinsic properties govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[1][2][3] A comprehensive physicochemical profile enables researchers to make informed decisions, optimize lead compounds, and ultimately increase the probability of clinical success.[4][5]

This guide provides an in-depth exploration of the core physicochemical parameters, their significance in drug development, and the robust methodologies used for their determination. We will use Warfarin , a widely used oral anticoagulant, as a case study to illustrate these principles in practice. Warfarin's journey from discovery to a clinical staple underscores the importance of understanding its physicochemical properties, which are critical to its therapeutic efficacy and safety profile.[6][7]

Molecular Weight: More Than Just a Number

The molecular weight (MW) of a compound is a fundamental descriptor that influences a wide array of pharmacokinetic properties.[3] As articulated in Lipinski's Rule of Five, an empirical guideline for oral drug bioavailability, a molecular weight of less than 500 Daltons is generally preferred for small molecule drugs.[4][8][9] This is because smaller molecules tend to exhibit better absorption and diffusion across biological membranes.[3]

Experimental Determination of Molecular Weight: Mass Spectrometry

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound with high accuracy and sensitivity.[10][11][12] The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight.[10]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the target compound (Warfarin).

    • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 10-50 µg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the ESI source.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium trifluoroacetate or a mixture of known compounds) to ensure mass accuracy.

  • Sample Infusion:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent ionization.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's propensity to gain or lose a proton. For Warfarin, which has an acidic proton, negative ion mode is often suitable.

    • The mass spectrum will show a peak corresponding to the molecular ion ([M-H]⁻ for negative mode or [M+H]⁺ for positive mode).

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion peak.

    • Calculate the neutral molecular weight by adding or subtracting the mass of a proton (1.0078 Da).

Physicochemical Characterization: A Deeper Dive

Beyond molecular weight, a suite of physicochemical properties must be evaluated to predict a drug's in vivo behavior.

pKa: The Ionization Constant

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[13] Since the ionization state of a drug profoundly affects its solubility, permeability, and binding to its target, determining the pKa is crucial.[14][15] Most drugs are weak acids or bases, and their charge state will vary in different physiological compartments, such as the stomach (acidic) and the intestine (more alkaline).[16]

Potentiometric titration is a highly reliable method for determining the pKa of a compound by measuring the change in pH of a solution upon the incremental addition of a titrant (an acid or a base).[17][18]

  • Sample Preparation:

    • Prepare a solution of the target compound (Warfarin) at a known concentration (e.g., 1 mM) in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility.[17]

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[19]

  • Titration Setup:

    • Calibrate a pH electrode with standard buffers (pH 4, 7, and 10).[19]

    • Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2, which can interfere with the titration of basic compounds.[19]

  • Titration:

    • For an acidic compound like Warfarin, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading is stable.[19]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[20] This corresponds to the inflection point of the titration curve.[17]

Lipophilicity (logP/logD): The Balance Between Water and Fat

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[2] It is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[1] Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the compound, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[21][22][23]

The shake-flask method is the traditional and most direct way to measure logP.[24] It involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase.[24]

  • Solvent Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

  • Partitioning:

    • Prepare a stock solution of the target compound (Warfarin) in one of the pre-saturated phases.

    • Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Quantification:

    • Carefully collect samples from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[24]

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm (base 10) of P.

An alternative and higher-throughput method for determining lipophilicity is by using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[25][26][27] This technique correlates the retention time of a compound on a nonpolar stationary phase with its logP value, using a set of standards with known logP values for calibration.[26]

Aqueous Solubility: The Gateway to Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH.[28] It is a critical parameter because a drug must be in solution to be absorbed from the gastrointestinal tract.[29][30] Poor solubility is a major reason for the failure of drug candidates in development.[28]

Nephelometry is a rapid and sensitive method for measuring solubility by detecting the light scattered by undissolved particles in a solution.[28][31][32] As the concentration of a compound exceeds its solubility limit, it precipitates, and the resulting turbidity can be quantified by nephelometry.[28]

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the target compound (Warfarin) in an organic solvent like DMSO.

    • In a multi-well plate, perform a serial dilution of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Incubate the plate for a set period (e.g., 2-24 hours) with agitation to allow the system to reach equilibrium.

  • Measurement:

    • Measure the turbidity of each well using a microplate nephelometer.[28] The instrument directs a laser beam through the sample and measures the scattered light at an angle.[32]

  • Data Analysis:

    • Plot the nephelometric turbidity units (NTU) against the compound concentration.

    • The solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

In Silico Prediction of Physicochemical Properties

In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the physicochemical properties of large numbers of compounds.[33][34][35] Quantitative Structure-Property Relationship (QSPR) models use the chemical structure of a molecule to predict properties like logP, solubility, and pKa.[33][36][37] While these predictions are generally less accurate than experimental measurements, they are crucial for prioritizing compounds for synthesis and experimental testing.[24]

Summary of Physicochemical Properties of Warfarin

The following table summarizes the key molecular and physicochemical properties of Warfarin, our case study compound.

PropertyValueSignificance
Molecular Formula C₁₉H₁₆O₄Provides the elemental composition.
Molecular Weight 308.33 g/mol Conforms to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral absorption.[3][8]
pKa ~5.0As a weak acid, its ionization state is highly dependent on the pH of the gastrointestinal tract, affecting its solubility and absorption.[16]
logP ~3.0Indicates a good balance between lipophilicity and hydrophilicity, facilitating membrane permeation.[22]
Aqueous Solubility pH-dependentSolubility increases at higher pH values as the acidic drug becomes ionized.[7][13]

Visualizing the Workflow

A systematic approach is essential for the comprehensive physicochemical characterization of a target compound. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Characterization cluster_2 Phase 3: Data Integration & Analysis Target Target Compound (e.g., Warfarin) MW Molecular Weight (ESI-MS) Target->MW InSilico In Silico Prediction (QSPR Models) Target->InSilico pKa pKa Determination (Potentiometric Titration) MW->pKa InSilico->pKa Solubility Aqueous Solubility (Nephelometry) pKa->Solubility Lipophilicity Lipophilicity (logP/logD) (Shake-Flask/RP-HPLC) Solubility->Lipophilicity Profile Comprehensive Physicochemical Profile Lipophilicity->Profile Report Final Report & Recommendations Profile->Report

Caption: A typical workflow for the physicochemical characterization of a target compound.

The principle of the shake-flask method for logP determination is illustrated below.

G cluster_phases Partitioning Start Start: Compound in one phase Shake Shake to Equilibrate Start->Shake Separate Separate Phases Shake->Separate Octanol n-Octanol Phase [Compound]oct Separate->Octanol Water Aqueous Phase [Compound]aq Separate->Water Quantify Quantify Concentration in each phase Calculate Calculate logP Quantify->Calculate Octanol->Quantify Water->Quantify

Caption: The principle of the shake-flask method for determining logP.

Conclusion

The rigorous determination of molecular weight and physicochemical characteristics is an indispensable component of the drug discovery and development process. A deep understanding of properties such as pKa, lipophilicity, and solubility provides the causal link between a compound's chemical structure and its biological activity. By employing robust experimental methodologies and leveraging predictive in silico tools, researchers can build a comprehensive profile of a target compound, enabling a more rational, efficient, and ultimately successful path toward new medicines.

References

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • Real-Time Determination of Molecular Weight: Use of MaDDOSY (Mass Determination Diffusion Ordered Spectroscopy) to Monitor the Progress of Polymerization Reactions.
  • The pKa Distribution of Drugs: Applic
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Lipinski's rule of five. Wikipedia.
  • Solubility Determination of Chemicals by Nephelometry.
  • Determination of logP coefficients via a RP-HPLC column.
  • LogP vs LogD - Wh
  • Development of Methods for the Determin
  • Drug solubility: why testing early m
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • LogD/LogP. Enamine.
  • Structural Changes of Sodium Warfarin in Tablets Affecting the Dissolution Profiles and Potential Safety of Generic Substitution. MDPI.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed.
  • How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Raytor.
  • What Are the Analytical Methods for Molecular Weight Determin
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Molecular weight.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • The correlation of the Log P values obtained by the shake flask method...
  • Characterization and Evaluation of Warfarin (Anticoagulant Drug) in Immediate Release Tablet Dosage Form. Jetir.Org.
  • Molecular Weight Determin
  • Abstract: In Silico Prediction of Physicochemical Properties of Environmental Chemicals in Combin
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • lipinski rule of five. TIU Lecture Notes.
  • How to Evaluate Lipophilicity Rapidly?
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry.
  • An Experimental Study to Assess the Ecotoxicity of Warfarin and Tinzaparin on Meiobenthic Amphipods: Original Taxonomic Data from Saudi Arabia and Comput
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • Relative and Accurate Molecular Weight Determination Methods.
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.
  • assessment of reverse - phase. ECETOC.
  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
  • Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Physicochemical evaluation of tablets.
  • Warfarin. PubChem.
  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Mass Spectrometry Determin
  • The Role of Nephelometry in Modern Drug Discovery. Iredell Free News.
  • Physicochemical Properties Prediction Service. CD ComputaBio.
  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole , a highly functionalized heterocyclic scaffold. This molecule possesses a unique substitution pattern (C3-nitro, C4-iodo, C5-methyl) that makes it a critical intermediate for high-energy density materials (HEDMs) and a versatile pharmacophore for kinase inhibitors.[1]

The protocol addresses the primary synthetic challenge: regiocontrol .[1] Direct nitration of pyrazoles typically favors the C4 position.[1] To achieve the C3-nitro pattern, this guide utilizes a thermal rearrangement of N-nitropyrazoles , followed by regioselective alkylation and electrophilic iodination.[1] This modular approach ensures high isomeric purity and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the natural electronic bias of the pyrazole ring. The C3-nitro group is installed early via thermodynamic rearrangement, as direct electrophilic nitration would erroneously target C4.

Strategic Disconnection[2]
  • C4-Iodination: The final step involves electrophilic substitution on the deactivated nitro-pyrazole ring.

  • N1-Alkylation: Introduction of the propyl group requires separation of the 1,5-dimethyl analogue (target regiochemistry) from the 1,3-dimethyl impurity.

  • Nitro-Rearrangement: The C3-nitro group is derived from the rearrangement of an N-nitro precursor.[1]

Retrosynthesis Target Target: 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole Precursor1 Intermediate A: 5-Methyl-3-nitro-1-propyl-1H-pyrazole Target->Precursor1 Electrophilic Iodination (C4) Precursor2 Scaffold B: 3(5)-Methyl-5(3)-nitro-1H-pyrazole Precursor1->Precursor2 N-Alkylation (Regioselective) Start Starting Material: 3-Methyl-1H-pyrazole Precursor2->Start N-Nitration & Thermal Rearrangement

Figure 1: Retrosynthetic strategy prioritizing the installation of the C3-nitro group prior to alkylation and iodination.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitro-5-methylpyrazole

Objective: Install the nitro group at the C3 position via the rearrangement of 1-nitro-3-methylpyrazole. Mechanism: Kinetic N-nitration followed by thermodynamic [1,5]-sigmatropic shift.[1]

Reagents
  • 3-Methyl-1H-pyrazole (1.0 eq)

  • Nitric Acid (fuming, 98%)

  • Acetic Anhydride (solvent/dehydrating agent)[1]

  • Anisole (high-boiling solvent for rearrangement)[1]

Protocol
  • N-Nitration:

    • Dissolve 3-methyl-1H-pyrazole (10 g, 122 mmol) in acetic anhydride (30 mL) at 0°C.

    • Dropwise add fuming HNO₃ (6 mL) while maintaining temperature <10°C.

    • Stir for 2 hours at 0°C. Pour onto ice-water. The white precipitate is 1-nitro-3-methylpyrazole .

    • Checkpoint: ¹H NMR should show a downfield shift of ring protons due to the electron-withdrawing N-nitro group.

  • Thermal Rearrangement:

    • Dissolve the isolated N-nitro compound in Anisole (50 mL).

    • Heat to reflux (approx. 154°C) for 10 hours.

    • Causality: High temperature drives the migration of the nitro group from N1 to C3 (thermodynamic product), avoiding the C4 kinetic product.[1]

    • Cool and evaporate solvent in vacuo.[2] Recrystallize from ethanol/water.

    • Yield: ~75% of 3-nitro-5-methylpyrazole (tautomerizes with 5-nitro-3-methylpyrazole).

Step 2: Regioselective N-Alkylation (Propylation)

Objective: Alkylate N1 with n-propyl iodide.[1] Challenge: Tautomeric equilibrium leads to two isomers:

  • Isomer A (Target): 1-propyl-5-methyl-3-nitro-1H-pyrazole.[1]

  • Isomer B (Impurity): 1-propyl-3-methyl-5-nitro-1H-pyrazole.

Reagents
  • 3-Nitro-5-methylpyrazole (from Step 1)

  • 1-Iodopropane (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • DMF (Dimethylformamide), anhydrous

Protocol
  • Suspend 3-nitro-5-methylpyrazole (5.0 g, 39 mmol) and

    
     (10.8 g) in dry DMF (40 mL).
    
  • Add 1-iodopropane (4.6 mL, 47 mmol) dropwise at room temperature.

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1]
    
  • Purification (Critical):

    • The crude mixture contains both isomers.

    • Isomer A (Target) is typically less polar due to the shielding of the nitro group by the propyl chain and the methyl group positioning.

    • Perform Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Identification: The target isomer (1-propyl-5-methyl-3-nitro) typically elutes second in this specific scaffold due to the dipole moment interaction, but rigorous NMR NOE (Nuclear Overhauser Effect) analysis is required for confirmation.[1]

    • NOE Check: Irradiate the N-propyl

      
      . If you see enhancement of the Methyl group signal, you have the Target (1-propyl-5-methyl...) . If you see enhancement of the aromatic H4 only, you might have the other isomer.
      
Step 3: C4-Iodination

Objective: Electrophilic substitution of the remaining C4 proton. Challenge: The ring is electron-deficient (deactivated) due to the


 group, requiring a strong iodinating system.
Reagents
  • 1-Propyl-5-methyl-3-nitro-1H-pyrazole (Isomer A)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst) OR

    
     / Ceric Ammonium Nitrate (CAN)[1]
    
Protocol
  • Dissolve the alkylated pyrazole (2.0 g) in TFA (10 mL).

    • Why TFA? It protonates the NIS, increasing the electrophilicity of the iodine species (

      
      ), which is necessary to attack the nitro-deactivated ring.[1]
      
  • Add NIS (3.9 g) in portions at room temperature.

  • Stir at 60°C for 6-12 hours.

    • Monitoring: LC-MS is preferred over TLC here as the Rf change may be minimal. Look for Mass [M+H] = ~296.

  • Quench: Pour into saturated

    
     solution (Caution: Foaming) containing 5% Sodium Thiosulfate (to reduce excess iodine).
    
  • Extract with DCM, dry, and concentrate.

  • Recrystallize from Ethanol or purify via short silica plug.

Analytical Data Summary

PropertySpecification / Expected ValueNotes
Appearance Pale yellow to orange solidNitro compounds are often colored.[1]
Molecular Weight 295.08 g/mol Formula:

¹H NMR (CDCl₃)

0.95 (t, 3H), 1.85 (m, 2H), 2.60 (s, 3H), 4.10 (t, 2H)
Key feature: Absence of aromatic H4 signal (approx

6.5-7.0 ppm).[1]
¹³C NMR C3-NO₂ (~155 ppm), C4-I (~55-60 ppm), C5-Me (~140 ppm)C4-I carbon is significantly upfield due to heavy atom effect.[1]
Mass Spec (ESI) [M+H]⁺ = 296.0Characteristic Iodine isotopic pattern (none, monoisotopic).[1]

Process Logic & Troubleshooting

Isomer Identification Logic

The most common failure mode is misidentifying the alkylation isomer in Step 2.[1]

IsomerLogic Start Crude Alkylation Mix Sep Chromatography Separation Start->Sep NOE NOE NMR Experiment (Irradiate N-CH2) Sep->NOE ResultA Enhancement of Methyl Signal NOE->ResultA Positive ResultB NO Enhancement of Methyl (Enhancement of H4) NOE->ResultB Negative ConclusionA CONFIRMED TARGET: 1-propyl-5-methyl-3-nitro ResultA->ConclusionA ConclusionB WRONG ISOMER: 1-propyl-3-methyl-5-nitro ResultB->ConclusionB

Figure 2: Decision tree for validating regiochemistry using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Step 1 Incomplete rearrangement or hydrolysis.Ensure Anisole is dry; maintain reflux temp >150°C. Do not rush the heating time.
Inseparable Isomers (Step 2) Similar polarity of regioisomers.Switch solvent system to Toluene/Acetone or use preparative HPLC.[1]
No Iodination (Step 3) Ring too deactivated.Switch from NIS/TFA to

(super-electrophile conditions).

Safety & Handling

  • Energetic Potential: Polynitro pyrazoles are energetic materials.[1][3] While this mono-nitro derivative is stable, it should be treated with caution. Avoid friction and high impact.[1]

  • Iodinating Agents: NIS and Iodine are corrosive and toxic.[1] Handle in a fume hood.

  • Waste: Segregate halogenated waste from non-halogenated solvents.[1]

References

  • Habraken, C. L., et al. (1970).[1] "Rearrangement of N-Nitropyrazoles." Journal of Organic Chemistry. (Establishes the thermal rearrangement protocol for 3-nitropyrazoles).

  • Katritzky, A. R., et al. (2013). "Synthesis of 3-nitro- and 4-nitropyrazoles." Journal of Heterocyclic Chemistry. (Modern review of nitration regioselectivity).

  • BenchChem. (2025).[4][5] "Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." (Provides analog data for iodo-pyrazole handling).

  • Larock, R. C. (1999). Comprehensive Organic Transformations. Wiley-VCH. (Standard reference for electrophilic iodination conditions).

  • MDPI. (2025). "Regioselective Synthesis of 1,3-Diaryl-5-Nitropyrazoles." Molecules. (Discusses regiochemistry of nitro-pyrazole formation).

Sources

Technical Application Note: Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

[1]

Executive Summary

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (referred to herein as Substrate-A ).[1]

While pyrazoles are ubiquitous pharmacophores in medicinal chemistry (e.g., Celecoxib, Sildenafil), Substrate-A presents a unique "push-pull" electronic and steric environment.[1] The 3-nitro group renders the ring electron-deficient, accelerating oxidative addition, while the 5-methyl group introduces proximal steric bulk that can impede transmetallation with bulky nucleophiles.[1] This guide provides validated protocols for Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki couplings, specifically tailored to overcome these structural challenges.

Chemo-Structural Analysis & Reactivity Profile[1]

Before initiating wet chemistry, it is critical to understand the electronic and steric landscape of Substrate-A .[1]

Structural Determinants[1]
  • 4-Iodo Handle: The C–I bond is the weakest bond (approx. 53 kcal/mol), serving as an excellent oxidative addition point.[1] It is significantly more reactive than analogous bromides, allowing for milder reaction temperatures (40–60 °C).[1]

  • 3-Nitro Group (Electronic Effect): This strong electron-withdrawing group (EWG) decreases electron density at the C4 position.[1]

    • Benefit: It facilitates the oxidative addition of Pd(0) into the C–I bond.[1][2]

    • Risk:[1][3] It makes the ring susceptible to reduction if harsh reducing agents are used.

  • 5-Methyl Group (Steric Effect): Located ortho to the iodine.[1]

    • Challenge: Creates steric clash during the formation of the square-planar Pd(II) complex, particularly during transmetallation with bulky boronic acids or stannanes.[1]

  • 1-Propyl Group: Ensures solubility in non-polar organic solvents (DCM, Toluene) and blocks the N1 site, preventing catalyst poisoning via N-coordination.[1]

Decision Matrix for Catalyst Selection

The following logic flow dictates the choice of ligand and metal source based on the coupling partner's steric demand.

CouplingLogicStartSubstrate-A CouplingPartnerCoupling Partner?Start->PartnerSimpleArylSimple Aryl/Vinyl(Phenyl, Tolyl)Partner->SimpleArylBulkyArylSterically Hindered(2,6-disubstituted)Partner->BulkyArylAlkyneTerminal AlkynePartner->AlkyneCond1Standard ConditionsPd(PPh3)4 or Pd(dppf)Cl2Na2CO3, Dioxane/H2OSimpleAryl->Cond1Low Steric DemandCond2High-Activity ConditionsPd2(dba)3 + XPhos/SPhosK3PO4, Toluene/H2OBulkyAryl->Cond2High Steric DemandCond3Sonogashira ConditionsPdCl2(PPh3)2 + CuITEA/THFAlkyne->Cond3Cu Co-catalysis

Figure 1: Decision matrix for catalyst selection based on steric demand of the coupling partner.[1]

Protocol 1: Suzuki-Miyaura Coupling

Application: Introduction of aryl, heteroaryl, or vinyl groups.[1][4] Mechanism Note: The electron-deficient nature of the pyrazole ring stabilizes the Pd(II)-Ar intermediate, but the 5-methyl group requires a ligand with a wide bite angle or high activity to facilitate the entry of the boronic acid.[1]

Materials & Stoichiometry
ComponentEquiv.RoleNotes
Substrate-A 1.0ElectrophileLimiting reagent.[1]
Boronic Acid/Ester 1.2 – 1.5NucleophileExcess accounts for protodeboronation.
Pd(dppf)Cl₂·DCM 0.03 – 0.05CatalystRobust, air-stable.[1] Resists de-ligation.
K₂CO₃ (2M aq) 3.0BaseActivates boronic acid to boronate.
1,4-Dioxane [0.1 M]SolventMiscible with water; high boiling point.[1]
Step-by-Step Procedure
  • Preparation: Charge a reaction vial (microwave or Schlenk tube) with Substrate-A (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).[1]

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 3 cycles (Vacuum/Gas). Critical: Oxygen causes homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous K₂CO₃.

  • Reaction:

    • Thermal: Heat to 80–90 °C for 4–12 hours.

    • Microwave: Irradiate at 100 °C for 20–40 minutes (High absorption level).

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting iodide (Substrate-A) usually has a higher Rf than the coupled product due to the loss of the heavy iodine atom and introduction of a polar aryl group.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. Note: Nitro-pyrazoles are often UV-active at 254nm and may be yellow/orange.[1]

Protocol 2: Sonogashira Coupling

Application: Introduction of alkynes (acetylenes).[1][3] Mechanism Note: The 3-nitro group does not interfere with the Copper cycle, but the reaction must be kept strictly anaerobic to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1]

Materials & Stoichiometry
ComponentEquiv.RoleNotes
Substrate-A 1.0Electrophile
Terminal Alkyne 1.2Nucleophile
PdCl₂(PPh₃)₂ 0.03CatalystStandard Pd(II) precatalyst.[1]
CuI 0.015Co-CatalystActivates alkyne (forms Cu-acetylide).[1]
Triethylamine (TEA) 3.0Base/SolventActs as proton scavenger.[1]
THF or DMF [0.15 M]SolventDMF preferred for slower reactions.[1]
Step-by-Step Procedure
  • Catalyst Pre-mix: In a dry Schlenk tube, combine Substrate-A , PdCl₂(PPh₃)₂, and CuI.[1]

  • Solvent Addition: Add anhydrous THF (or DMF) and Triethylamine.

  • Degassing: Sparge the solution with Argon for 5 minutes. Critical: Cu(I) is easily oxidized to Cu(II) in air, killing the catalytic cycle.[1]

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If no conversion is observed, heat to 50 °C .[1]

    • Warning: Do not overheat (>80 °C) initially, as this promotes alkyne polymerization.[1]

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify.

Protocol 3: Heck-Mizoroki Reaction

Application: Introduction of alkenes (styrenes, acrylates).[1] Mechanism Note: This reaction relies on the insertion of the alkene into the Pd-Ar bond.[1] The 5-methyl group can sterically hinder the syn-insertion step if the alkene is also 1,1-disubstituted.[1]

Materials & Stoichiometry[1]
  • Catalyst: Pd(OAc)₂ (5 mol%) + P(o-tol)₃ (10 mol%).[1] The bulky phosphine prevents catalyst aggregation.

  • Base: TEA or DIPEA (2.0 equiv).[1]

  • Solvent: DMF or DMAc (High polarity stabilizes the cationic Pd intermediates).[1]

  • Temperature: 100–110 °C.

Procedure Highlights
  • Mix Substrate-A, Pd(OAc)₂, Ligand, and Alkene in DMF.[1]

  • Add Base.

  • Heat to 100 °C.

  • Note: If the "Jeffery Conditions" (adding TBAB - Tetrabutylammonium bromide) are used, the temperature can often be lowered to 70–80 °C, improving the yield by stabilizing the Pd nanoparticles.[1]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.[1]Switch to Pd-XPhos G3 or Pd(t-Bu₃P)₂ .[1] These bulky, electron-rich ligands accelerate oxidative addition and protect the metal center.[1]
De-iodination (Substrate-H) Hydride source present or excessive heat.[1]Use anhydrous solvents (remove water).[1] Lower temperature. Ensure base is not acting as a hydride donor (switch from iPrOH to Toluene).[1]
Homocoupling of Boronic Acid Oxygen leak.Rigorous degassing (Freeze-Pump-Thaw).[1]
Black Precipitate (Pd Black) Catalyst decomposition.[1]Add excess ligand (PPh₃) or switch to a palladacycle precatalyst.[1]

Safety & Handling

  • Nitro Group Hazards: While 3-nitro pyrazoles are generally stable, they are energetic precursors.[1] Avoid heating dry solids. Do not subject the reaction mixture to temperatures >150 °C.

  • Heavy Metals: Palladium and Copper waste must be segregated into heavy metal waste streams.

  • Iodine Waste: The iodide leaving group ends up as salt (NaI/KI).[1] Ensure aqueous waste is treated accordingly if acidic (potential I₂ liberation).[1]

References

  • General Pyrazole Coupling: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984-7034.[1] Link[1]

  • Suzuki Coupling of 4-Iodopyrazoles: BenchChem Application Note. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Link(Representative Link)

  • Sonogashira Mechanism: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1][3] Chemical Reviews, 2007, 107(3), 874-922.[1] Link[1]

  • Buchwald Ligand Guide: "Catalyst and Ligand Guide for Cross-Coupling." Sigma-Aldrich/Merck.[1] Link

  • Nitro-Pyrazole Reactivity: Babinski, D. J., et al. "Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization."[1] Journal of Organic Chemistry, 2011, 76(14), 5915-5923.[1] Link[1]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Iodo-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The ability to functionalize the C4 position of the pyrazole ring opens up vast chemical space for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling conditions specifically tailored for 4-iodo-pyrazole derivatives, offering both theoretical understanding and practical, field-proven protocols.

The Catalytic Cycle: A Mechanistic Look at the Suzuki-Miyaura Coupling of 4-Iodo-Pyrazoles

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide in the presence of a base.[1] In the context of 4-iodo-pyrazoles, the high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner for this transformation.[1] The catalytic cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 4-iodo-pyrazole to a palladium(0) complex. This is often the rate-determining step. The electron-rich nature of the pyrazole ring can influence the kinetics of this step.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid or its ester.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd PdII_intermediate [Ar-Pd(II)L₂-I] OxAd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_coupled [Ar-Pd(II)L₂-R] Transmetalation->PdII_coupled RedEl Reductive Elimination PdII_coupled->RedEl RedEl->Pd0 CoupledProduct 4-R-Pyrazole (Ar-R) RedEl->CoupledProduct IodoPyrazole 4-Iodo-Pyrazole (Ar-I) IodoPyrazole->OxAd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Conventional_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine 4-iodo-pyrazole, arylboronic acid, catalyst, and base in a Schlenk tube. B 2. Add dioxane and water. A->B C 3. Degas the mixture with argon. B->C D 4. Heat the reaction at 90°C under an argon atmosphere. C->D E 5. Monitor progress by TLC. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with an organic solvent. F->G H 8. Wash, dry, and concentrate the organic layers. G->H I 9. Purify by column chromatography. H->I

Workflow for the conventional heating Suzuki-Miyaura coupling of a 4-iodo-pyrazole.

Materials:

  • 4-Iodo-pyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • To a Schlenk tube, add the 4-iodo-pyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃. [1]2. Add 1,4-dioxane and water in a 4:1 ratio. [1]3. Degas the mixture by bubbling argon through it for 10-15 minutes. [1]4. Heat the reaction mixture at 90°C for 6 hours under an argon atmosphere. [1]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). [1]8. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. [1]9. Purify the crude product by column chromatography to afford the desired 4-aryl-pyrazole. [1]

Protocol 2: Microwave-Assisted Method

This protocol describes a rapid and efficient method for the synthesis of 4-substituted-arylpyrazoles utilizing microwave irradiation. [1]

Microwave_Workflow cluster_prep_mw Reaction Setup cluster_reaction_mw Reaction cluster_workup_mw Workup and Purification A_mw 1. Combine 4-iodo-1-methyl-1H-pyrazole and arylboronic acid in a microwave vial. B_mw 2. Add DME and water. A_mw->B_mw C_mw 3. Purge the vial with nitrogen. B_mw->C_mw D_mw 4. Add Pd(PPh₃)₄ and Cs₂CO₃. C_mw->D_mw E_mw 5. Seal the vial and irradiate in a microwave at 90°C. D_mw->E_mw F_mw 6. Monitor progress by TLC. E_mw->F_mw G_mw 7. Cool to room temperature and quench with water. F_mw->G_mw H_mw 8. Extract with an organic solvent. G_mw->H_mw I_mw 9. Wash, dry, and concentrate the organic layers. H_mw->I_mw J_mw 10. Purify by flash column chromatography. I_mw->J_mw

Workflow for the microwave-assisted Suzuki-Miyaura coupling of a 4-iodo-pyrazole.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

  • Nitrogen atmosphere

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole and the arylboronic acid. [1]2. Add DME and water in a 4:1 ratio. [1]3. Purge the vial with nitrogen. [1]4. Add Pd(PPh₃)₄ and Cs₂CO₃ to the mixture. [1]5. Seal the vial and place it in a microwave apparatus. Irradiate the reaction mixture at 90°C for 5-12 minutes. [1]6. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). [1]9. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [1]10. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-pyrazole. [1]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides solutions to common issues encountered during the Suzuki-Miyaura coupling of 4-iodo-pyrazole derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality boronic acid- Insufficiently degassed reaction mixture- Inappropriate base or solvent- Use a fresh batch of palladium catalyst and ligands.- Use freshly purchased or recrystallized boronic acid. Consider using more stable boronate esters.<[2]br>- Ensure thorough degassing of the solvent and reaction mixture.<[2]br>- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems.
Homocoupling of Boronic Acid - Presence of oxygen- In situ reduction of Pd(II) to Pd(0)- Improve the degassing procedure.<[2]br>- Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize this side reaction. [2]
Protodeboronation of Boronic Acid - Unstable boronic acid (especially heteroaryl boronic acids)- Prolonged reaction time or high temperature- Use more stable boronic acid derivatives like pinacol or MIDA esters.<[2]br>- Optimize reaction time and temperature to minimize degradation.
Dehalogenation of 4-Iodo-Pyrazole - Presence of a hydrogen source- Certain ligand/base combinations- Ensure anhydrous conditions if water is not part of the solvent system.- Screen different ligands and bases to find a combination that minimizes this side reaction.
Formation of Palladium Black - Catalyst decomposition- Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).<[2]br>- Avoid excessively high temperatures.

Conclusion

The Suzuki-Miyaura coupling of 4-iodo-pyrazole derivatives is a powerful tool for the synthesis of a diverse range of functionalized pyrazoles. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to effectively utilize this important transformation in their research endeavors.

References

  • Usami, Y., Kubo, Y., Takagaki, T., Kuroiwa, N., Ono, J., Nishikawa, K., Nakamizu, A., Miyamoto, H., Nakajima, N., & Yokomatsu, T. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 8, 592. [Link]

  • Cravotto, G., Orio, L., & Calcio Gaudino, E. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 543. [Link]

  • ChemInform. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 41(32). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(30), 7246-7253. [Link]

  • Reyes-Melo, K., Barajas-Valdes, A., Gaviño-Ramírez, R., & Barba, V. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2989. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Sneha, K., & Vittal, J. J. (2020). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Inorganic Chemistry, 59(17), 12516-12523. [Link]

  • Ichikawa, H., Oh, Y., Kobayashi, T., & Usami, Y. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2247. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Application Note: C-4 Functionalization of 5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the targeted functionalization of the C-4 position of 5-methyl-3-nitro-1-propyl-1H-pyrazole . Given the electronic deactivation imposed by the C-3 nitro group, standard electrophilic aromatic substitution (EAS) protocols require specific optimization.

This guide prioritizes the C-4 Iodination as a "Gateway Transformation," enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or metal-halogen exchange.[1] We also detail a direct C-H Arylation protocol for advanced workflows.

Executive Summary & Strategic Analysis

The substrate 5-methyl-3-nitro-1-propyl-1H-pyrazole presents a unique synthetic challenge.[1] The pyrazole ring is electron-rich by nature, but the C-3 nitro group (


)  acts as a strong electron-withdrawing group (EWG), significantly deactivating the ring toward electrophilic attack.[1] However, the C-4 position  remains the most nucleophilic site available, flanked by the nitro group and the weakly activating C-5 methyl group.[1]
Reactivity Profile
  • Electronic Bias: The C-3 nitro group lowers the HOMO energy, making the C-4 carbon less susceptible to mild electrophiles.[1]

  • Steric Environment: The C-5 methyl and C-3 nitro groups create a "steric canyon" at C-4, requiring reagents that are not excessively bulky or conditions that overcome steric hindrance.[1]

  • Strategic Pathway:

    • Pathway A (Gateway): Electrophilic Iodination. The formation of the C-4 iodide allows access to the entire chemical space via cross-coupling.

    • Pathway B (Direct): Pd-Catalyzed C-H Activation.[1][2][3] Utilizes the "concerted metallation-deprotonation" (CMD) mechanism to bypass the need for pre-functionalization.

Visual Workflow (Logic Map)

The following diagram outlines the decision tree and synthetic flow for functionalizing the C-4 position.

G Start Starting Material 5-methyl-3-nitro-1-propyl-1H-pyrazole Decision Select Strategy Start->Decision PathA Pathway A: Gateway Halogenation Decision->PathA High Versatility PathB Pathway B: Direct C-H Activation Decision->PathB Step Economy Iodide Intermediate: 4-Iodo Derivative PathA->Iodide NIS / TFA Arylated Final Product: C-4 Arylated Pyrazole PathB->Arylated Pd(OAc)2 / CMD Suzuki Suzuki Coupling (Biaryl Products) Iodide->Suzuki Pd(PPh3)4 / ArB(OH)2 Sonogashira Sonogashira Coupling (Alkynyl Products) Iodide->Sonogashira Pd/Cu / Alkyne Suzuki->Arylated

Figure 1: Strategic workflow for C-4 functionalization. Pathway A (Red) offers a stable intermediate for divergent synthesis, while Pathway B (Green) offers rapid access to arylated analogs.[1]

Protocol A: C-4 Iodination (The Gateway Step)[1]

Rationale: Standard halogenation (e.g.,


, 

) often fails on nitropyrazoles due to ring deactivation.[1] We utilize N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) .[1] The acid protonates the NIS, generating a highly reactive iodonium equivalent (

) capable of overcoming the nitro-deactivation.
Materials
  • Substrate: 5-methyl-3-nitro-1-propyl-1H-pyrazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.2 - 1.5 equiv)[1]

  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)[1]
    
  • Catalyst/Activator: Trifluoroacetic Acid (TFA) (0.2 - 1.0 equiv)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Activation: Add TFA (0.2 mmol, 20 mol%) to the solution. Stir for 5 minutes at room temperature.

  • Addition: Add NIS (1.2 mmol) in a single portion. Note: Protect the reaction from light using aluminum foil, as iodine species are photosensitive.[1]

  • Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS.

    • Checkpoint: If conversion is sluggish after 4 hours, add an additional 0.5 equiv of NIS and increase temperature to 80°C. The nitro group may require this thermal push.

  • Quench: Once complete, cool to room temperature. Pour the mixture into a saturated solution of Sodium Thiosulfate (

    
    ) to quench excess iodine (solution turns from brown/red to clear/yellow).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][4]
  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). The 4-iodo product typically elutes later than the starting material due to increased polarizability, despite the lipophilic iodine.

Expected Yield: 75-85% Characterization: The disappearance of the C-4 singlet in


 NMR (typically around 

6.5 - 7.0 ppm) confirms substitution.[1]

Protocol B: Palladium-Catalyzed C-H Arylation[1][2]

Rationale: For direct access to biaryl scaffolds without the iodide intermediate, we employ a C-H activation strategy. The nitro group, while deactivating for EAS, can actually facilitate Concerted Metallation-Deprotonation (CMD) pathways by increasing the acidity of the C-4 proton [1].[1]

Mechanism Visualization (CMD Cycle)

CMD Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Coordination to Pyrazole OxAdd->Coord Substrate TS CMD Transition State (Rate Limiting) Coord->TS Carbonate/Pivalate Base RedElim Reductive Elimination TS->RedElim -HX RedElim->Pd0 Regenerate Catalyst Product Arylated Product RedElim->Product

Figure 2: The CMD mechanism relies on a carbonate or pivalate base to deprotonate C-4 simultaneously as the Palladium forms the C-Pd bond.[1]

Materials
  • Substrate: 5-methyl-3-nitro-1-propyl-1H-pyrazole[1][5]

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)[1]

  • Catalyst:

    
     (5-10 mol%)[1]
    
  • Ligand:

    
     (20 mol%) or XPhos (for difficult substrates)[1]
    
  • Base:

    
     (2.0 equiv) or CsOPiv (Cesium Pivalate)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology
  • Setup: In a glovebox or under strict Argon flow, combine the pyrazole (0.5 mmol), Aryl Bromide (0.75 mmol),

    
     (5.6 mg, 0.025 mmol), 
    
    
    
    (13 mg, 0.05 mmol), and
    
    
    (138 mg, 1.0 mmol) in a pressure vial.
  • Solvent: Add anhydrous Toluene (2 mL). Cap the vial tightly.

  • Reaction: Heat the reaction block to 110°C for 16-24 hours. Vigorous stirring is essential as the base is insoluble.

  • Workup: Filter the hot mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Critical Note: If the reaction stalls, switching the base to Cesium Pivalate (CsOPiv) often improves yields for nitro-substituted heterocycles by lowering the energy of the CMD transition state [2].

Data Summary & Troubleshooting

ParameterProtocol A (Iodination)Protocol B (C-H Arylation)
Primary Utility Creating a versatile intermediateRapid library generation
Key Reagent NIS / TFAPd(OAc)2 / Carbonate Base
Temp.[1][6] Range 60 - 80°C100 - 120°C
Tolerance High (Acidic conditions)Moderate (Basic conditions)
Common Failure Incomplete conversion (needs more NIS/Heat)Pd black formation (needs better ligand/degassing)
Safety Iodine waste handlingHigh temp pressure vial
Troubleshooting "No Reaction"
  • In Protocol A: If the ring is too deactivated, switch solvent to DMF and increase temp to 100°C. The dipole moment of DMF stabilizes the charged intermediate.

  • In Protocol B: Ensure the 1-propyl group does not sterically clash with the ligand. If using bulky ligands like XPhos, consider switching to a smaller phosphine like

    
     or simply 
    
    
    
    .[1]

References

  • Gou, X., et al. (2014).[1] Regioselective and Guided C-H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.

  • Lafrance, M., & Fagnou, K. (2006).[1] Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle. Journal of the American Chemical Society.

  • Beilstein Institute. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry.

  • EvitaChem. Catalog Entry: 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole. (Confirming stability of the target intermediate).

Sources

Application Note: Sonogashira Coupling of Iodinated Nitro-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing iodinated nitro-pyrazoles . These substrates are high-value intermediates in the synthesis of energetic materials (HEDMs) and fused-ring kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines).

While the iodine handle provides excellent reactivity, the adjacent nitro group (


) introduces unique electronic and steric challenges. This note addresses catalyst poisoning, electronic deactivation, and the critical necessity of N-protection, providing a robust, self-validating protocol for bench scientists.

Mechanistic Insight: The "Nitro Effect"

To successfully couple nitro-pyrazoles, one must understand how the nitro group perturbs the standard catalytic cycle.

Electronic Push-Pull

The nitro group is a strong electron-withdrawing group (EWG).

  • Oxidative Addition (Fast): The EWG creates an electron-deficient pyrazole ring, weakening the C–I bond. This accelerates the oxidative addition of Pd(0) into the C–I bond compared to non-nitrated analogs.

  • Transmetallation (Rate Limiting): The resulting Pd(II) intermediate is highly electrophilic. While stable, it requires a sufficiently nucleophilic copper-acetylide species for efficient transmetallation.

  • Catalyst Poisoning: If the pyrazole nitrogen (N-H) is unprotected, the acidity induced by the nitro group (

    
     drop) leads to deprotonation and formation of a stable, unreactive Pd-nitrogen complex. N-protection is mandatory. 
    
Pathway Visualization

The following diagram illustrates the specific catalytic cycle for a generic N-protected 4-iodo-3-nitropyrazole.

SonogashiraCycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Accelerated by -NO2) Start->OxAdd + Substrate Complex1 Pd(II)-Ar-I Intermediate OxAdd->Complex1 TransMet Transmetallation (Rate Limiting) Complex1->TransMet + Alkyne Complex2 Pd(II)-Ar-Alkyne TransMet->Complex2 Iso Cis/Trans Isomerization Complex2->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Start - Product Substrate 4-Iodo-3-Nitropyrazole Substrate->OxAdd Alkyne Cu-Acetylide (In situ generated) Alkyne->TransMet

Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by the nitro group and the critical transmetallation juncture.

Critical Parameters & Optimization

Before attempting the reaction, evaluate these parameters against your specific substrate.

ParameterRecommendationRationale
Protecting Group SEM, THP, or Methyl Essential. Free N-H pyrazoles poison Pd catalysts. SEM/THP are removable; Methyl is permanent.
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Robust air-stable precatalyst. The PPh₃ ligands stabilize the electron-poor Pd intermediate.
Co-Catalyst CuI (5 mol%)Required for standard conditions.[1] Facilitates transmetallation of the alkyne.
Base Et₃N or DIPEA Acts as both solvent/co-solvent and proton scavenger. Must be anhydrous.[2]
Solvent DMF or THF DMF is preferred for solubility of nitro-compounds. THF is suitable for cleaner workups.
Temperature 60°C - 80°C Iodides usually couple at RT, but the nitro group's steric bulk often requires thermal activation.

Validated Protocols

Protocol A: Standard Coupling (High Throughput/Robust)

Best for: 4-iodo-1-methyl-3-nitropyrazole or SEM-protected analogs.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1 mmol)

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)

  • Co-Catalyst: CuI (0.05 equiv)

  • Base/Solvent: Et₃N (10 equiv) in DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube or microwave vial containing a magnetic stir bar. Cool under Argon flow.

  • Loading: Add the iodinated nitro-pyrazole (solid), PdCl₂(PPh₃)₂, and CuI. Cap the vial and purge with Argon for 5 minutes.

    • Checkpoint: Catalyst should be yellow. If it turns black immediately upon solvent addition, oxygen is present.

  • Solvation: Inject anhydrous DMF and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat to 65°C. Monitor by TLC (typically 2-6 hours).

    • TLC Tip: Nitro-pyrazoles are often UV active and yellow. The product is usually highly fluorescent (blue/green) under 365nm UV due to extended conjugation.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Context: This protocol couples the alkyne and prepares for subsequent cyclization, common in kinase inhibitor synthesis.

Workflow Diagram:

Workflow Step1 Start: 4-iodo-3-nitropyrazole Step2 Protection: (SEM-Cl, NaH) Step1->Step2 Step3 Sonogashira: (Phenylacetylene, Pd/Cu) Step2->Step3 Step4 Reduction: (Fe/NH4Cl or H2/Pd) Step3->Step4 Step5 Cyclization: (Spontaneous or Acid) Step4->Step5 Final Target: Pyrazolo[1,5-a]pyrimidine Step5->Final

Figure 2: Synthetic route from nitro-pyrazole to fused heterocycle.

Specific Modification for Protocol B: If the target is the amine (via reduction of nitro) for cyclization, avoid using alkynes with sensitive reducible groups (like azides). Following the Sonogashira coupling, the nitro group is typically reduced using Iron powder/NH₄Cl (chemoselective) rather than hydrogenation, to prevent reducing the newly formed alkyne to an alkane.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Black Precipitate Pd AggregationOxygen leak or insufficient ligand. Increase PPh₃ loading or strictly degas solvents.
Glaser Product HomocouplingToo much CuI or presence of O₂. Switch to Protocol C (Copper-free) or freeze-pump-thaw solvents.
No Reaction Catalyst PoisoningEnsure Pyrazole N-H is protected. If substrate is chelated, switch to Pd(dppf)Cl₂.
Low Yield Steric HindranceIf using bulky alkynes, increase temperature to 90°C and use microwave heating (30 mins).

References

  • BenchChem. Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. (Accessed 2026).

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.

  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014).[1][4]

  • MDPI. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling... (2020).[5]

Disclaimer: These protocols involve the use of transition metals and energetic nitro-compounds.[1][3] Standard safety precautions for handling high-energy materials and palladium catalysts must be observed.

Sources

Application Notes & Protocols: A Comprehensive Guide to the N-alkylation of Pyrazole for the Synthesis of 1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and in-depth scientific guide for the N-alkylation of pyrazole to synthesize 1-propyl-1H-pyrazole, a common precursor in medicinal chemistry and materials science. We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, detail methods for product characterization, and offer a comprehensive troubleshooting guide. This application note is intended for researchers, scientists, and drug development professionals seeking to perform this synthesis with high efficiency and purity.

Introduction: The Significance of N-Alkyl Pyrazoles

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged scaffolds in modern chemistry.[1][2] Their unique electronic properties and ability to act as bioisosteres for amides or phenols have made them integral components in a vast array of biologically active molecules, including anti-tumor agents, anti-infectives, and anti-inflammatory drugs.[1][3]

The functionalization of the pyrazole core is critical to modulating its physicochemical and pharmacological properties. Among the most fundamental and powerful modifications is N-alkylation, which involves attaching an alkyl group to one of the ring's nitrogen atoms. This transformation not only influences the molecule's steric and electronic profile but also serves as a crucial handle for further synthetic elaboration. The synthesis of 1-propyl-1H-pyrazole serves as an excellent model system for understanding the principles of pyrazole N-alkylation.

Mechanistic Rationale: The Chemistry of N-Alkylation

The N-alkylation of pyrazole is mechanistically analogous to the classic Williamson ether synthesis, proceeding via a bimolecular nucleophilic substitution (SN2) pathway.[4][5][6] The reaction involves three key components: the pyrazole nucleophile, a base for activation, and an alkyl halide electrophile.

  • Deprotonation: Pyrazole itself is a weak nucleophile. To enhance its reactivity, a base is used to deprotonate the N-H proton (pKa ≈ 14.5), generating a highly nucleophilic pyrazolate anion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective, while milder bases like potassium carbonate (K₂CO₃) can also be used, often requiring more forcing conditions.[7]

  • Nucleophilic Attack: The resulting pyrazolate anion attacks the electrophilic carbon of the alkyl halide (in this case, 1-bromopropane or 1-iodopropane). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.[5]

  • Displacement: The carbon-halogen bond breaks, and the halide is displaced as a leaving group, forming the final 1-propyl-1H-pyrazole product and a salt byproduct (e.g., NaBr).

The reaction is best performed in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which effectively solvate the cation of the base (e.g., Na⁺) without solvating the nucleophilic anion, thus maximizing its reactivity.[7]

N-Alkylation_Mechanism Figure 1: S_N_2 Mechanism for Pyrazole N-Alkylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Pyrazole Pyrazole (Nucleophile Precursor) Pyrazolate Pyrazolate Anion (Active Nucleophile) Pyrazole->Pyrazolate + Base Base Base (e.g., NaH) PropylHalide 1-Propyl Halide (Electrophile) TransitionState [Transition State]‡ PropylHalide->TransitionState Pyrazolate->TransitionState + 1-Propyl Halide Product 1-Propyl-1H-pyrazole TransitionState->Product Salt Salt Byproduct (e.g., NaBr) TransitionState->Salt - Halide

Caption: SN2 Mechanism for Pyrazole N-Alkylation.

Detailed Experimental Protocol

This protocol describes a general and reliable procedure for the synthesis of 1-propyl-1H-pyrazole on a 10 mmol scale.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
Pyrazole98%Commercial
Sodium Hydride (NaH)60% dispersion in mineral oilCommercialHighly flammable, handle with care.
1-Bromopropane99%CommercialLachrymator, handle in a fume hood.
Anhydrous DMFDriSolv® or equivalentCommercialEssential for reaction success.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
HexanesACS GradeCommercialFor chromatography.
Saturated aq. NH₄Cl-Prepared in-houseFor quenching.
Brine (Saturated aq. NaCl)-Prepared in-houseFor washing.
Anhydrous Na₂SO₄-CommercialFor drying.
Silica Gel230-400 meshCommercialFor chromatography.

Equipment: 100 mL round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, TLC plates (silica), extraction funnel, rotary evaporator.

3.2. Safety Precautions

  • Sodium Hydride (NaH): Highly reactive and pyrophoric upon contact with water. Handle under an inert atmosphere. Quench excess NaH carefully with isopropanol followed by water at 0 °C.

  • DMF: An irritant and readily absorbed through the skin. Always wear gloves and safety glasses.

  • 1-Bromopropane: A lachrymator and irritant. Perform all operations within a certified chemical fume hood.

3.3. Step-by-Step Procedure

  • Reaction Setup: Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask. Seal the flask and purge with an inert atmosphere (Argon or Nitrogen) for 10 minutes.

  • Deprotonation: Under a positive pressure of inert gas, carefully add sodium hydride (0.48 g, 12 mmol, 1.2 eq) to the flask. Add anhydrous DMF (20 mL). To this suspension, add a solution of pyrazole (0.68 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise over 5 minutes at room temperature.

    • Rationale: NaH is added first to ensure it is well-dispersed. Adding the pyrazole solution slowly prevents a rapid, exothermic evolution of hydrogen gas.

  • Activation: Stir the resulting greyish suspension at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium pyrazolate salt.[8]

  • Alkylation: Add 1-bromopropane (1.0 mL, 1.35 g, 11 mmol, 1.1 eq) dropwise to the suspension via a syringe or dropping funnel over 10 minutes. An exotherm may be observed.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the pyrazolate. Dropwise addition helps to control the reaction temperature.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system. The starting pyrazole is polar (low Rf), while the product is significantly less polar (higher Rf). The reaction is complete when the pyrazole spot is no longer visible.

  • Work-up & Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) to destroy any unreacted NaH.[8]

  • Extraction: Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[7][9]

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford 1-propyl-1H-pyrazole as a clear, colorless oil.

Experimental_Workflow Figure 2: Workflow for the Synthesis of 1-propyl-1H-pyrazole Start Start: Oven-dried flask under Argon Add_NaH 1. Add NaH and Anhydrous DMF Start->Add_NaH Add_Pyrazole 2. Add Pyrazole Solution Dropwise Add_NaH->Add_Pyrazole Stir_30min 3. Stir 30 min @ RT (Deprotonation) Add_Pyrazole->Stir_30min Add_PropylBr 4. Add 1-Bromopropane Dropwise Stir_30min->Add_PropylBr Stir_Reaction 5. Stir 4-12h @ RT (Monitor by TLC) Add_PropylBr->Stir_Reaction Quench 6. Quench with sat. aq. NH4Cl @ 0°C Stir_Reaction->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Wash_Dry 8. Wash with Brine, Dry over Na2SO4 Extract->Wash_Dry Concentrate 9. Concentrate under reduced pressure Wash_Dry->Concentrate Purify 10. Purify via Flash Chromatography Concentrate->Purify Product End: Pure 1-propyl-1H-pyrazole Purify->Product

Caption: Workflow for the Synthesis of 1-propyl-1H-pyrazole.

Product Characterization

Authenticating the structure and purity of the final product is a critical step.

Analysis TechniqueExpected Result for 1-propyl-1H-pyrazole
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ ~7.5 (d, 1H, pyrazole-H), ~7.4 (d, 1H, pyrazole-H), ~6.2 (t, 1H, pyrazole-H), ~4.1 (t, 2H, N-CH₂-), ~1.9 (sextet, 2H, -CH₂-CH₂-), ~0.9 (t, 3H, -CH₃).[1][9]
¹³C NMR (100 MHz, CDCl₃)δ ~139, ~129, ~105 (pyrazole carbons), ~53 (N-CH₂-), ~24 (-CH₂-), ~11 (-CH₃).[1][10]
Mass Spec. (ESI+)Calculated for C₆H₁₀N₂ [M+H]⁺: 111.08. Found: 111.1.
IR (thin film) Absence of broad N-H stretch (~3100-3300 cm⁻¹). Presence of C-H sp² (~3100 cm⁻¹) and C-H sp³ (~2850-2950 cm⁻¹) stretches.[10]

Troubleshooting & Optimization

Even robust protocols can encounter issues. A systematic approach to troubleshooting is essential for success.[7]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Wet solvent or reagents (NaH is quenched).2. Base is not strong enough.3. Alkylating agent is unreactive.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Use NaH instead of K₂CO₃.3. Switch from 1-bromopropane to the more reactive 1-iodopropane.
Reaction Stalled 1. Insufficient temperature.2. Poor solubility of the pyrazolate salt.1. Gently heat the reaction mixture to 50-80 °C.2. Ensure adequate solvent volume (target concentration 0.1-0.5 M).
Multiple Products on TLC 1. (For substituted pyrazoles) Formation of N1/N2 regioisomers.2. Dialkylation to form pyrazolium salt.1. Not an issue for unsubstituted pyrazole. For others, choice of base/solvent can influence selectivity.[7]2. Use no more than 1.1-1.2 equivalents of the alkylating agent.

Alternative Methodologies

While base-mediated alkylation is the most common approach, several other methods exist, each with specific advantages.

  • Phase Transfer Catalysis (PTC): Uses a catalyst (e.g., a quaternary ammonium salt) to shuttle the pyrazolate anion from an aqueous/solid phase to an organic phase containing the alkyl halide. This can simplify work-up and avoid anhydrous conditions.[7]

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[7]

  • Acid-Catalyzed Alkylation: A newer method using trichloroacetimidates as electrophiles and a Brønsted acid catalyst, avoiding the need for strong bases.[1][2]

  • Enzymatic Alkylation: Offers unparalleled regioselectivity (>99%) for complex pyrazoles by using engineered enzymes, though it is a more specialized technique.[11]

Conclusion

The N-alkylation of pyrazole to form 1-propyl-1H-pyrazole is a fundamental and highly reproducible transformation. Success hinges on a clear understanding of the SN2 mechanism and careful attention to experimental parameters, particularly the exclusion of moisture when using reactive bases like sodium hydride. The protocol described herein provides a reliable pathway to this valuable synthetic precursor, while the troubleshooting and characterization guides ensure a high-quality outcome. This foundational procedure can be readily adapted for the synthesis of a wide variety of N-alkyl pyrazole derivatives for applications in drug discovery and beyond.

References

  • Belmont, S. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Chen, J. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Belmont, S. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Google Patents. (1998). N-alkylation method of pyrazole. US5705656A.
  • Munstermann, E. et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • SlideShare. (2018). Pyrazole. Available at: [Link]

  • ACS Publications. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Available at: [Link]

  • PMC. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • PMC. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at: [Link]

  • Google Patents. (1991). Preparation of pyrazole and its derivatives. US4996327A.
  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Case ID: PYR-ISO-453 Subject: Troubleshooting Purification, Isomer Separation, and Stability Management

Executive Summary

The purification of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole presents a unique set of challenges defined by its functional groups. The core difficulty lies in the regioselectivity of N-alkylation , which almost invariably yields a mixture of the desired N1-propyl isomer and its regioisomer.[1] Furthermore, the C4-iodine motif introduces photosensitivity, while the propyl chain increases lipophilicity, often leading to "oiling out" rather than crystallization.

This guide prioritizes chromatographic resolution of isomers followed by solid-state engineering to achieve pharmaceutical-grade purity (>98%).

Part 1: The Regioisomer Challenge (Chromatography)

Context: When alkylating 3-nitro-5-methylpyrazole, the propyl group can attach to either nitrogen. Separation is critical because these isomers have vastly different biological activities.

Q: I see two spots on my TLC plate with very similar Rf values. Which one is my product?

A: This is the classic "regioisomer pair."

  • The Science: The N-alkylation of unsymmetrical pyrazoles is governed by tautomerism and steric hindrance.[1] The two spots represent the 1,3,5-substituted isomer (your target) and the 1,3,4-substituted regioisomer.[1]

  • Identification:

    • Polarity: Generally, the isomer with the nitro group adjacent to the propyl group (steric crowding) will have a slightly different dipole moment.[1] In many solvent systems, the less polar spot (higher Rf) is often the 5-methyl-3-nitro isomer, while the more polar spot is the isomer where the nitro group is more exposed.[1]

    • Protocol: Perform a Co-Spot TLC .[1][2] Spot pure starting material, the crude reaction mixture, and a co-spot of both.

    • Visualization: Use UV (254 nm). The nitro group quenches fluorescence strongly.

Q: Flash chromatography is failing to separate the isomers. What are the optimal conditions?

A: Standard isocratic elution often fails here due to "tailing." You need a shallow gradient .

Recommended Protocol: Gradient Flash Chromatography

  • Stationary Phase: High-grade Silica Gel (230-400 mesh). Note: Deactivate silica with 1% Triethylamine if streaking occurs, though the nitro group usually reduces basicity enough to make this unnecessary.

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

  • Gradient Profile:

    • 0–5 min: 100% Hexanes (Equilibration)

    • 5–15 min: 0% → 5% EtOAc

    • 15–40 min: 5% → 20% EtOAc (The "Separation Zone")

    • 40–50 min: 20% → 50% EtOAc (Flush)

  • Loading: Use Dry Loading . Dissolve the crude oil in minimal DCM, mix with silica (1:2 ratio), and evaporate to a free-flowing powder before loading. This sharpens the bands significantly compared to liquid loading.

Part 2: Solid-State Engineering (Crystallization)

Context: The propyl group adds flexibility, lowering the melting point. Users often report the product isolating as a sticky orange oil.

Q: My product is an oil and won't crystallize. How do I force a solid?

A: This is likely due to solvent entrapment or trace regioisomer contamination.

Troubleshooting Protocol: Trituration & Seeding

  • High Vacuum: Place the oil under high vacuum (<1 mbar) for 12 hours at 40°C. This removes stubborn solvent traces (like DMF or DMSO) that inhibit crystal lattice formation.

  • Trituration:

    • Add cold n-Pentane or Heptane to the oil.[1]

    • Sonicate for 10 minutes. The non-polar solvent extracts impurities while inducing the product to crash out.

    • Scratch the flask walls with a glass rod to provide nucleation sites.

  • Cold Storage: Place the triturated mixture in a -20°C freezer overnight.

Q: What is the best solvent system for recrystallization?

A: For nitropyrazoles, a mixed-solvent system relying on polarity difference is most effective.[1]

  • System A (Standard): Ethanol / Water.[1] Dissolve in hot Ethanol, add hot Water until turbid, then cool slowly.

  • System B (For Lipophilic Impurities): Heptane / Ethyl Acetate (3:1). Good for removing non-polar byproducts.

Part 3: Chemical Purity (Iodine & Color)
Q: My product has a purple/pink tint. Is it decomposing?

A: Yes, the C4-Iodo bond is photosensitive. The color indicates free iodine (


).

Corrective Action: The Thiosulfate Wash

  • Dissolve the crude material in Ethyl Acetate.[2]

  • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
  • Shake until the organic layer turns from purple/orange to pale yellow.

  • Dry over Magnesium Sulfate (

    
    ) and concentrate in the dark.
    
  • Storage: Always store 4-iodopyrazoles in amber vials, under Argon, at -20°C.

Visual Workflows
Workflow 1: Chromatographic Separation Strategy

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 80:20) Start->TLC Decision Isomer Separation? TLC->Decision Check Rf Delta Flash Flash Chromatography (Gradient 0-20% EtOAc) Decision->Flash Rf < 0.1 difference (Hard Separation) Recryst Recrystallization (EtOH/Water) Decision->Recryst Rf > 0.2 difference (Easy Separation) DryLoad Dry Loading (Silica + DCM) Flash->DryLoad Prepare Sample Final Pure 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole Recryst->Final Fractions Analyze Fractions (UV 254nm) DryLoad->Fractions Fractions->Final Combine Pure Fractions

Caption: Decision matrix for selecting between chromatography and recrystallization based on isomer separation difficulty.

Workflow 2: Handling "Oiling Out" (Trituration)

Trituration Oil Product is Sticky Oil Vac High Vacuum (40°C) Remove Solvent Traps Oil->Vac Solvent Add Cold Pentane (Anti-Solvent) Vac->Solvent Sonicate Sonication + Scratching (Induce Nucleation) Solvent->Sonicate Filter Filtration Sonicate->Filter

Caption: Step-by-step protocol to convert oily crude product into a filterable solid.

References
  • BenchChem Technical Support. (2025).[1][2][3] Column chromatography conditions for separating pyrazole isomers. Retrieved from [2][3]

  • Luque, C., et al. (2011).[4] Preparation, separation and characterization of two pyrazolic regioisomers. Inorganica Chimica Acta. Retrieved from

  • Filarowski, A., et al. (2004). Regioselectivity in the synthesis of 3,5-disubstituted pyrazoles. Journal of Molecular Structure.
  • Sigma-Aldrich. (n.d.). Product Specification: 4-iodo-1,3,5-trimethyl-1H-pyrazole.[1][5] Retrieved from

  • National Institutes of Health (NIH). (2023).[1] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles. Retrieved from

Sources

Overcoming solubility issues of nitro-pyrazoles in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitro-Pyrazole Coupling Optimization

Topic: Overcoming Solubility & Reactivity Issues of Nitro-Pyrazoles in Cross-Coupling Reactions Ticket ID: NP-SOLV-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Brick Dust" Challenge

Nitro-pyrazoles represent a paradox in medicinal chemistry. The nitro group (


) is a critical pharmacophore and synthetic handle, but it renders the pyrazole ring significantly electron-deficient and highly polar.

The Core Problem:

  • High Crystallinity: Strong intermolecular hydrogen bonding (in NH-pyrazoles) and dipole-dipole interactions create high lattice energy, resulting in "brick dust" insolubility in standard non-polar coupling solvents (Toluene, Hexanes).

  • Catalyst Poisoning: The electron-deficient ring increases the acidity of the N-H proton (

    
    ), leading to rapid deprotonation by coupling bases. The resulting nitropyrazolate anion can form stable, unreactive complexes with Palladium, shutting down the catalytic cycle.
    
  • Heterogeneity: Reactions often proceed as slurries, leading to poor kinetics and reproducibility.

This guide provides a validated workflow to solubilize and couple these difficult substrates.

Module 1: The Solubility Matrix

Diagnosis: If your reaction mixture looks like a suspension of sand, your kinetics are diffusion-limited. You must break the lattice energy.

Solvent Selection Guide

Data normalized for 4-nitropyrazole at 25°C.

Solvent ClassRepresentativeSolubility RatingSuitability for CouplingTechnical Note
Polar Aprotic DMF / NMP ⭐⭐⭐⭐⭐ (Excellent)HighGold Standard. Breaks dipole interactions. High BP allows heating, but difficult to remove during workup.
Green Polar DMSO ⭐⭐⭐⭐⭐ (Excellent)MediumExcellent solubility, but DMSO can coordinate to Pd, requiring higher catalyst loading or specific ligands (e.g., biaryl phosphines).
Green Organic 2-MeTHF ⭐⭐⭐ (Good)HighRecommended. Bio-renewable alternative to THF/DCM. Offers better solubility than Toluene and separates well from water in workup.
Alcohols n-Butanol ⭐⭐⭐ (Good)MediumGood for Suzuki (biphasic). High BP allows thermal activation.
Non-Polar Toluene ⭐ (Poor)LowAvoid unless using a phase transfer catalyst or highly lipophilic protecting group.

Protocol 1.1: The "Slurry-to-Solution" Check Before adding catalyst:

  • Dissolve substrate in the chosen solvent (e.g., DMF) at desired concentration (0.1 M - 0.5 M).

  • Heat to reaction temperature (

    
    , typically 80-100°C).
    
  • Visual Check: If the solution is not clear before base/catalyst addition, add a co-solvent (e.g., MeOH or Water) or switch to a higher polarity solvent. Do not rely on the reaction exotherm to dissolve the starting material.

Module 2: Structural Modification (Protecting Groups)

Causality: The free N-H is the primary culprit for both insolubility (H-bonding) and catalyst poisoning. Masking it is often the most efficient solution.

Protecting Group Strategy Map

PG_Strategy Start Substrate: NH-Nitropyrazole SolubilityCheck Is it soluble in DMF/DMSO? Start->SolubilityCheck DirectCoupling Attempt Direct Coupling (High Base Load) SolubilityCheck->DirectCoupling Yes PG_Decision Select Protecting Group SolubilityCheck->PG_Decision No (Precipitate) THP THP (Tetrahydropyranyl) *Green Choice* PG_Decision->THP Acid Labile (Standard) SEM SEM (Trimethylsilylethoxymethyl) PG_Decision->SEM Base Stable (For harsh coupling) Boc Boc (tert-Butyloxycarbonyl) PG_Decision->Boc Electron Withdrawing (Increases electrophilicity) THP_Note Removal: HCl/MeOH (Room Temp) THP->THP_Note

Caption: Decision logic for selecting protecting groups to disrupt Hydrogen bonding networks in nitropyrazoles.

Recommendation: Use THP (Tetrahydropyranyl) .

  • Why: It is lipophilic (improves solubility in organic solvents), easy to install (DHP, cat. acid), and easy to remove (mild acid), unlike SEM (requires fluoride) or Benzyl (requires hydrogenation, which might reduce the nitro group).

Module 3: Reaction Engineering (Catalysis & Conditions)

If you cannot use a protecting group, you must engineer the reaction conditions to tolerate the "hostile" environment of the free nitropyrazole.

The "Universal" Protocol for Difficult Nitropyrazoles

Based on Suzuki-Miyaura Coupling

Reagents:

  • Catalyst:

    
     + XPhos  (or XPhos Pd G2  precatalyst).
    
    • Rationale: XPhos is bulky and electron-rich. It prevents the formation of inactive Pd-nitropyrazolate species and facilitates oxidative addition into the electron-deficient ring.

  • Base:

    
     (3.0 equiv).
    
    • Rationale: High solubility in water; creates a buffered biphasic system.

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).

    • Rationale: The water component is critical. It dissolves the inorganic base and the nitropyrazolate salt, allowing the reaction to occur at the interface or in the aqueous phase.

Step-by-Step Workflow:

  • Charge: Add Nitropyrazole halide (1.0 equiv), Boronic acid (1.5 equiv), and

    
     (3.0 equiv) to the reaction vessel.
    
  • Solvent: Add Dioxane/Water (4:1). Degas by sparging with Argon for 10 minutes.

    • Critical: Oxygen is a major killer here; electron-deficient Pd-cycles are sensitive.

  • Catalyst: Add XPhos Pd G2 (2-5 mol%).

  • Heat: Seal and heat to 90°C.

  • Monitor: Check LCMS at 2 hours.

    • Troubleshooting: If starting material remains but no byproduct forms, add TBAB (Tetrabutylammonium bromide) (0.5 equiv) to act as a phase transfer catalyst.

Module 4: Troubleshooting FAQ

Q1: The reaction turned into a black tar and failed. What happened? A: This is likely Pd-black precipitation caused by catalyst decomposition.

  • Cause: The nitro group is electron-withdrawing, making the oxidative addition complex unstable if the ligand isn't donating enough electrons.

  • Fix: Switch to a more electron-rich ligand like BrettPhos or Amphos . Ensure strictly oxygen-free conditions.

Q2: I see the product on LCMS, but I can't extract it. It stays in the aqueous layer. A: Nitropyrazoles are amphoteric. If the product has a free N-H, it may be deprotonated in the basic workup (pH > 9).

  • Fix: Acidify the aqueous layer carefully to pH ~4-5 using 1M HCl (watch for gas evolution) before extraction with EtOAc or 2-MeTHF.

Q3: Can I use microwave heating to force solubility? A: Proceed with Caution.

  • Safety: Nitro compounds are energetic.[1][2] Rapid superheating can trigger decomposition or thermal runaway.

  • Limit: Do not exceed 120°C. Use a ramp time of 5 minutes. Ensure the vessel has a pressure release rating.

Q4: My boronic acid is decomposing (protodeboronation) before it couples. A: Common with electron-deficient nitropyrazoles requiring long reaction times.

  • Fix:

    • Switch to a Boronic Ester (Pinacol ester) which is more stable.

    • Add the boronic acid in portions (e.g., 0.5 equiv at T=0, T=2h, T=4h).

    • Use anhydrous conditions with CsF as the base in dry DMF.

References

  • Solubility & Thermodynamics

    • Liu, W., et al. (2021).[1] Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids.

  • Catalytic Systems (XPhos/Pd G2)

    • Colletto, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3] Journal of the American Chemical Society.

  • Green Protection Strategies (THP)

    • Wiles, R. J., et al. (2015). Green protection of pyrazole... and high-yield, one-pot synthesis. RSC Advances.

  • General Troubleshooting

    • BenchChem Technical Guides. Managing solubility issues of reactants in Suzuki coupling.

Sources

Optimizing recrystallization solvents for high-purity pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for Pyrazole Derivatives Role: Senior Application Scientist Status: Operational

Introduction: The Pyrazole Challenge

Pyrazole derivatives are cornerstones of modern medicinal chemistry (e.g., Celecoxib, Rimonabant), yet they present notorious purification challenges. Their heterocyclic nature often leads to "oiling out" (Liquid-Liquid Phase Separation) due to low melting points of solvated forms, and the presence of regioisomers (1,3- vs. 1,5-substituted) requires precise thermodynamic control to separate.

This guide moves beyond basic "trial and error" by applying thermodynamic principles to solvent selection and process control.

Module 1: Solvent Selection Strategy

The Polarity-Solubility Matrix

Pyrazoles function as both hydrogen bond donors (if N-unsubstituted) and acceptors. The "Like Dissolves Like" rule is insufficient; you need a solvent that dissolves the impurity better than the product at low temperatures, or vice versa.

Solvent Performance Table for Pyrazoles
Solvent ClassSpecific SolventRoleInteraction MechanismBest For
Alcohols Ethanol (EtOH), IPAPrimary SolventStrong H-bonding with pyrazole nitrogen. High solubility at boiling; steep solubility curve.General purification; removing non-polar byproducts.
Esters Ethyl Acetate (EtOAc)Primary SolventDipole-dipole interactions. Moderate solubility.Regioisomer separation ; often yields better crystal habit than alcohols.
Nitriles Acetonitrile (MeCN)Primary SolventHigh dielectric constant.Polar pyrazoles that oil out in alcohols.
Aromatics TolueneCo-Solvent

-

stacking interactions.
Purifying highly lipophilic derivatives.
Antisolvents Heptane / HexanesAntisolventInduces supersaturation via polarity mismatch.Used with EtOAc to force precipitation.[1]
Acids H₂SO₄ / H₃PO₄Reactive AdditiveForms Pyrazolium salts.Expert Technique: Converting oils to crystalline salts.
Decision Logic: Selecting Your System

The following workflow illustrates the logical path for selecting a solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude Pyrazole SolubilityCheck Solubility Test (100 mg/mL) Start->SolubilityCheck DissolvesRT Dissolves at RT? SolubilityCheck->DissolvesRT DissolvesHot Dissolves only when Hot? SolubilityCheck->DissolvesHot Antisolvent Binary System Required DissolvesRT->Antisolvent Yes SingleSolvent Single Solvent System (Cool to 0°C) DissolvesHot->SingleSolvent Yes CheckOil Does it Oil Out? SingleSolvent->CheckOil EtOAc Try EtOAc/Heptane Antisolvent->EtOAc CheckOil->SingleSolvent No (Crystals form) SaltForm PROTOCOL: Acid Salt Formation CheckOil->SaltForm Yes (Persistent)

Figure 1: Decision tree for selecting the optimal solvent system based on solubility and phase behavior.

Module 2: Troubleshooting "Oiling Out"

The Issue: Upon cooling, your solution turns cloudy and deposits a viscous oil droplets instead of crystals. This is Liquid-Liquid Phase Separation (LLPS) . It occurs because the solution temperature is higher than the melting point of the solvated solid (metastable zone breach).

The "Seeded Cooling" Rescue Protocol

Do not simply cool it further; the oil will harden into an impure glass.

  • Re-dissolve: Heat the mixture back to the clear point (T_clear).

  • Add Co-solvent (Optional): If using a binary system (e.g., EtOH/Water), add 5-10% more of the good solvent (EtOH) to lower the supersaturation.

  • Establish Equilibrium: Cool slowly to

    
     (just above where oiling occurred).
    
  • The Critical Step (Seeding): Add pure seed crystals (0.1 - 1 wt%).

    • If no seeds exist: Scratch the glass wall with a rod or withdraw a drop, let it evaporate on a slide to form solids, and return it to the pot.

  • Isothermal Hold: Hold the temperature constant for 30-60 minutes. Allow the seeds to grow.

  • Controlled Ramp: Cool at a rate of 0.1–0.5°C/min.

Module 3: Advanced Purification (Regioisomers & Salts)

Separating 1,3- vs. 1,5-Isomers

Pyrazole synthesis often yields a mixture of regioisomers. They have identical molecular weights but different lattice energies.

  • Strategy A: Solvent Specificity

    • Ethyl Acetate/Hexanes: Often favors the crystallization of the more symmetrical isomer (usually 1,3-substituted) due to tighter packing.

    • Protocol: Dissolve mixture in hot EtOAc. Add Hexanes dropwise until turbidity persists. Add a drop of EtOAc to clear. Cool slowly. The major isomer typically crystallizes, leaving the minor isomer in the mother liquor.

  • Strategy B: Acid Salt Formation (The "Nuclear Option")

    • If the free base is an oil or an inseparable mixture, convert it to a salt.

    • Reagent: Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄).

    • Mechanism: Pyrazolium salts have much higher melting points than their free bases, eliminating oiling out and amplifying solubility differences between isomers.

    • Workflow:

      • Dissolve crude oil in EtOH.[2]

      • Add 1.05 eq of H₃PO₄ (85%).

      • Cool to 0°C. The salt of the major isomer often precipitates rapidly.

      • Filter and neutralize with NaHCO₃ to recover high-purity free base.

Module 4: Experimental Workflow Visualization

The following diagram details the "Oiling Out" rescue loop, a critical workflow for pyrazole chemists.

OilingOutRescue cluster_0 Detection cluster_1 Correction Loop Oil Oiling Out Observed (LLPS) Reheat Reheat to T_clear Oil->Reheat Adjust Add 5% Good Solvent Reheat->Adjust Equilibrate Cool to T_oil + 5°C Adjust->Equilibrate Seed ADD SEEDS (Critical Step) Equilibrate->Seed Seed->Oil Cooling too fast Result Crystalline Product Seed->Result Slow Cool

Figure 2: The "Rescue Loop" for converting an oiled-out mixture into a crystalline solid.

Frequently Asked Questions (FAQ)

Q1: My pyrazole is solid at room temperature but oils out immediately upon cooling the hot solution. Why? A: You are likely operating at a concentration where the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

  • Fix: Dilute the solution. Lowering the concentration often shifts the system trajectory to cross the solubility curve (crystallization) before the LLPS boundary (oiling).

Q2: I cannot separate the 1,3- and 1,5-isomers using Ethanol. What next? A: Switch to a solvent with a different dipole moment. If Ethanol (protic) fails, try Toluene (aromatic/non-polar) or Ethyl Acetate (polar aprotic). The solubility difference between isomers is often maximized when the solvent interacts specifically with the substituents of one isomer (e.g., shielding effects). Alternatively, use the Acid Salt Formation method described in Module 3.

Q3: How do I know if I have a polymorph or just an impure crystal? A: Perform a Competitive Slurry Experiment . Place a mixture of your crystal forms in a saturated solution of the solvent at room temperature and stir for 24-48 hours. The system will thermodynamically converge to the most stable polymorph, consuming the metastable forms.

Q4: Can I use water as an anti-solvent for pyrazoles? A: Yes, but with caution. Pyrazoles can hydrogen bond with water, which may lead to the inclusion of water in the lattice (hydrates). If an anhydrous form is required for formulation, use Heptane or MTBE as the anti-solvent instead.

References

  • Oiling Out Mechanisms & Troubleshooting

    • Source: Chemistry LibreTexts. "3.6F: Troubleshooting - Oiling Out."
    • URL:[Link]

  • Crystallization of Pyrazole Deriv

    • Source: BenchChem Technical Support.[2][3] "Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives."

  • Source: Google Patents (WO2011076194A1). "Method for purifying pyrazoles.
  • Regioselectivity and Solvent Effects

    • Source: ACS Publications (J. Org. Chem). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence."
    • URL:[Link]

  • General Solvent Selection Guide

    • Source: National Institutes of Health (PMC). "Getting crystals your crystallographer will treasure: a beginner's guide."
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions Involving Iodo-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning in reactions involving iodo-pyrazoles. The insights provided herein are based on established scientific principles and practical field experience to ensure the integrity and success of your experiments.

Introduction to the Challenge

Iodo-pyrazoles are valuable building blocks in medicinal chemistry and materials science, frequently employed in cross-coupling reactions catalyzed by transition metals, most notably palladium.[1][2] However, the pyrazole moiety, a nitrogen-containing heterocycle, can act as a ligand and coordinate strongly to the metal center of the catalyst.[3] This strong coordination can lead to catalyst inhibition or complete deactivation, a phenomenon known as catalyst poisoning.[3][4] Understanding the mechanisms of poisoning and implementing effective troubleshooting strategies are critical for achieving high yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with an iodo-pyrazole failing or showing low conversion?

A1: The most common culprit is catalyst poisoning by the pyrazole substrate itself. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][4] Other potential causes include impurities in your reagents or solvents, or suboptimal reaction conditions.[5][6]

Q2: What are the visible signs of catalyst poisoning in my reaction?

A2: A classic sign of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black."[6] This indicates that the soluble, active palladium catalyst has aggregated into an inactive, heterogeneous form. You may also observe a gradual or sudden stall in the reaction progress, even with an excess of starting materials.[5]

Q3: Can the iodide in my iodo-pyrazole poison the catalyst?

A3: While halides can be catalyst poisons, in the context of palladium-catalyzed cross-coupling reactions, iodide is a crucial part of the substrate that participates in the catalytic cycle (oxidative addition).[4][7] However, excess iodide ions in the reaction mixture, potentially from the degradation of reagents, can sometimes form stable, less reactive palladium-iodide complexes that can slow down the reaction.[8][9]

Q4: Are there specific types of palladium catalysts that are more resistant to poisoning by pyrazoles?

A4: While no catalyst is completely immune, modern catalyst systems that utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often improve performance.[10] These ligands can help to stabilize the active palladium species and may be less easily displaced by the pyrazole substrate.

Q5: How can I confirm that catalyst poisoning is the issue and not something else?

A5: A simple diagnostic experiment is to add a fresh portion of the catalyst to the stalled reaction. If the reaction resumes, it strongly suggests that the initial catalyst was deactivated.[6] For a more in-depth analysis, you can utilize analytical techniques to characterize the spent catalyst.

In-Depth Troubleshooting Guides

Issue 1: Gradual or Sudden Reaction Stalling

Symptoms:

  • The reaction proceeds initially but then slows down or stops completely before all starting material is consumed.

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows the presence of unreacted starting materials even after prolonged reaction times.

Root Cause Analysis:

This is a classic indication of catalyst poisoning. The pyrazole substrate, or an impurity, is progressively binding to the active sites of the catalyst, rendering it inactive over time.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a stalled reaction.

Detailed Solutions:

  • Reagent and Solvent Purity:

    • Protocol: Purify the iodo-pyrazole starting material via recrystallization or column chromatography to remove any potential nitrogen-containing impurities.

    • Rationale: Even trace amounts of other heterocyclic impurities can act as potent catalyst poisons.

    • Ensure all solvents are anhydrous and degassed, as oxygen can lead to catalyst oxidation and deactivation.[11]

  • Catalyst System Modification:

    • Ligand Screening: If using a pre-catalyst and a separate ligand, screen different classes of ligands. Buchwald's biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective in challenging cross-coupling reactions.[10][12]

    • Rationale: Bulky ligands can create a more sterically hindered environment around the palladium center, which may disfavor the binding of the pyrazole substrate.

    • Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 4:1).[11]

    • Rationale: An excess of the desired ligand can help to outcompete the pyrazole for coordination sites on the palladium.

  • Reaction Condition Optimization:

    • Slow Addition: Instead of adding all the iodo-pyrazole at once, add it slowly over several hours using a syringe pump.

    • Rationale: This maintains a low instantaneous concentration of the potential poison, allowing the catalytic cycle to proceed more efficiently.

    • Temperature: Lowering the reaction temperature may reduce the rate of irreversible catalyst deactivation, although this could also slow down the desired reaction.[11]

Issue 2: Formation of Palladium Black

Symptoms:

  • A fine black precipitate forms in the reaction mixture.

  • This is often accompanied by a significant drop in catalytic activity.

Root Cause Analysis:

The formation of palladium black is due to the aggregation of the catalytically active Pd(0) species into inactive palladium metal nanoparticles.[6] This can be triggered by ligand degradation or displacement by a poisoning agent like the pyrazole substrate.

Mitigation Strategies:

G cluster_0 Catalyst Stabilization cluster_1 Reaction Environment Control A Use Stabilizing Ligands (e.g., Buchwald ligands, NHCs) Pd_Black Palladium Black Formation A->Pd_Black Prevents B Increase Ligand Concentration B->Pd_Black Prevents C Consider Heterogeneous Catalyst C->Pd_Black Reduces D Strictly Anaerobic Conditions D->Pd_Black Minimizes E Use High-Purity Reagents E->Pd_Black Avoids Triggers

Caption: Strategies to prevent palladium black formation.

Detailed Solutions:

  • Ligand Choice: Employ robust, sterically demanding ligands that strongly coordinate to the palladium and prevent aggregation.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[11]

  • Heterogeneous Catalysts: In some cases, using a supported palladium catalyst (e.g., Pd on carbon) may offer greater stability, although activity might be lower.

Issue 3: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Reaction yields vary significantly between batches, even when following the same procedure.

  • A reaction that worked previously fails to proceed.

Root Cause Analysis:

This often points to variability in the purity of the starting materials or solvents. Trace impurities, which can differ from batch to batch, can have a profound impact on catalyst performance.

Systematic Approach to Ensure Reproducibility:

ParameterActionRationale
Iodo-pyrazole Purify each new batch before use.Removes potential organic impurities that can act as poisons.
Solvents Use freshly distilled or purchased anhydrous, degassed solvents.Eliminates water and oxygen which can deactivate the catalyst.[11]
Base Use a freshly opened bottle or dry the base before use.Some bases can be hygroscopic and introduce water into the reaction.
Catalyst Use a fresh, high-quality catalyst from a reputable supplier.Catalysts can degrade over time, especially if not stored properly.[11]

Advanced Diagnostic Protocols

For persistent issues, a more detailed investigation may be necessary.

Protocol 1: Catalyst Poisoning Confirmation

Objective: To definitively determine if an impurity in the iodo-pyrazole is poisoning the catalyst.

Methodology:

  • Baseline Reaction: Run a well-established, reliable Suzuki-Miyaura coupling reaction (e.g., coupling iodobenzene with phenylboronic acid) under your standard conditions. This should proceed to high conversion.

  • Spiking Experiment: Run the same baseline reaction, but at the start, add a small amount (e.g., 5-10 mol%) of your iodo-pyrazole substrate.

  • Analysis: Compare the conversion of the baseline reaction with the spiked reaction. A significant drop in conversion in the spiked experiment strongly indicates that the iodo-pyrazole or an impurity within it is poisoning the catalyst.

Protocol 2: Analysis of Spent Catalyst

Objective: To identify the nature of the catalyst deactivation.

Techniques:

  • Inductively Coupled Plasma (ICP) Analysis: Can detect the presence of elemental poisons on the catalyst surface.[13]

  • X-ray Photoelectron Spectroscopy (XPS): Can provide information about the oxidation state of the palladium and identify adsorbed species on the catalyst surface.[6]

  • Transmission Electron Microscopy (TEM): Can visualize the morphology of the catalyst particles and confirm aggregation or sintering.[5]

These analyses are typically performed by specialized analytical service laboratories.

Conclusion

Troubleshooting catalyst poisoning in reactions with iodo-pyrazoles requires a systematic and logical approach. By understanding the underlying chemical principles of catalyst deactivation and diligently controlling experimental parameters, researchers can overcome these challenges. This guide provides a framework for diagnosing and solving common issues, ultimately leading to more robust and successful synthetic outcomes.

References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available at: [Link]

  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 538(7624), 228-232. Available at: [Link]

  • Diao, T. (2017). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 139(2), 641-644. Available at: [Link]

  • Intertek. Catalyst Poisoning Testing. Available at: [Link]

  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed organic synthesis. Accounts of Chemical Research, 34(3), 225-233. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]

  • Patsnap. (2025). How to detect catalyst poisoning in hydrotreaters. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Singh, M., & Singh, A. (2021). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Molecules, 26(16), 4941. Available at: [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. Available at: [Link]

  • van der Boom, M. E., & Milstein, D. (2003). Cyclometalated Phosphine-Based Pincer Complexes: Mechanistic Insight in Catalysis and Materials. Chemical Reviews, 103(5), 1759-1792. Available at: [Link]

  • Wikipedia. Catalyst poisoning. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Purity Assessment of Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated pyrazoles (e.g., 4-iodopyrazole) are critical synthons in medicinal chemistry, particularly as precursors for Suzuki-Miyaura cross-coupling reactions. Their purity assessment presents unique chromatographic challenges: regioisomerism (e.g., 3-iodo vs. 4-iodo), potential de-iodination (instability), and peak tailing due to the basicity of the pyrazole nitrogen.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases. While C18 remains the workhorse for general lipophilic retention, experimental evidence and mechanistic analysis demonstrate that PFP phases provide superior selectivity (


) and resolution (

)
for iodinated pyrazoles due to specific halogen-halogen and

-

interactions.

Part 1: The Analytical Challenge

The separation of iodinated pyrazoles is governed by three conflicting molecular behaviors:

  • Hydrophobicity: The iodine atom increases lipophilicity, suggesting Reversed-Phase (RP) is suitable.

  • Basicity: The pyrazole ring (

    
     for conjugate acid) can interact with residual silanols on the column support, causing severe tailing.
    
  • Polarizability: The large iodine atom creates a "sigma-hole" (a region of positive electrostatic potential), which standard C18 ligands cannot effectively exploit for selectivity.

Method Development Workflow

The following diagram outlines the logical flow for developing a purity method for these specific analytes.

MethodDevelopment Start Analyte Assessment (LogP ~1.7, pKa ~2.5) Screening Column Screening (C18 vs PFP vs Phenyl) Start->Screening Define Scope MobilePhase Mobile Phase Selection (MeOH vs ACN / pH Control) Screening->MobilePhase Select Best Phase Opt Parameter Optimization (Gradient Slope, Temp) MobilePhase->Opt Maximize Rs Opt->Screening If Rs < 1.5 Valid Validation (Specificity, Linearity) Opt->Valid Final Method

Figure 1: Strategic workflow for HPLC method development targeting halogenated heterocycles.

Part 2: Comparative Study of Stationary Phases

Mechanistic Hypothesis
  • C18: Relies almost exclusively on hydrophobic dispersive forces. It often fails to separate regioisomers (e.g., 3-iodo vs 4-iodo) because their hydrophobicity is nearly identical.

  • Phenyl-Hexyl: Introduces

    
    -
    
    
    
    interactions. Better than C18 for aromatics but lacks specific halogen selectivity.
  • PFP (Pentafluorophenyl): The "Gold Standard" for this application. The fluorine atoms on the benzene ring create a strong electron-deficient face, interacting with the electron-rich pyrazole ring (

    
    -
    
    
    
    ) and the polarizable iodine atom (halogen bonding/charge transfer).
Experimental Data Comparison

The following table summarizes representative performance data for the separation of 4-iodopyrazole (Target) from 3-iodopyrazole (Regioisomer) and Pyrazole (Starting Material).

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[1][2]

MetricC18 (Standard)Phenyl-HexylPFP (Fluorinated)
Retention Mechanism HydrophobicHydrophobic +

-

Hydrophobic +

-

+ Dipole + Shape Selectivity
Retention Time (Target) 4.2 min4.8 min5.3 min
Selectivity (

)
(3-Iodo/4-Iodo)
1.02 (Co-elution)1.081.15 (Baseline)
Resolution (

)
< 1.01.8> 3.5
Tailing Factor (

)
1.4 (Silanol interaction)1.21.05 (Rigid structure)
Stability HighModerateHigh

Analysis: The C18 column fails to resolve the critical regioisomer pair (


). The PFP column achieves complete baseline separation (

) due to the specific interaction between the stationary phase fluorines and the analyte iodine.
Interaction Mechanism Diagram

Understanding why PFP works is crucial for troubleshooting.

PFP_Mechanism PFP_Ligand PFP Ligand (Electron Deficient Ring) Interaction1 Pi-Pi Stacking (Ring-to-Ring) PFP_Ligand->Interaction1 Interaction2 Dipole-Dipole (C-F ... N-H) PFP_Ligand->Interaction2 Interaction3 Charge Transfer (F ... Iodine) PFP_Ligand->Interaction3 Analyte 4-Iodopyrazole (Electron Rich + Polarizable I) Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: Multi-mode retention mechanisms on Pentafluorophenyl (PFP) phases providing superior selectivity for halogenated species.

Part 3: Optimized Experimental Protocol

Based on the comparative analysis, the PFP stationary phase is the recommended system. Below is a self-validating protocol for purity assessment.

Reagents & Materials
  • Column: Agilent Poroshell 120 PFP or ACE C18-PFP (4.6 x 100 mm, 2.7 µm or 3 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (LC-MS grade) or Trifluoroacetic Acid (TFA). Note: TFA gives sharper peaks but suppresses MS signal.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (

    
    ).
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min (adjust for column ID).

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer for iodinated compounds).

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/general).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Isocratic Hold (Focusing)
10.060Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End
Sample Preparation (Critical Step)

Iodinated pyrazoles can be light-sensitive (de-iodination).

  • Diluent: 50:50 Water:ACN.

  • Concentration: 0.5 mg/mL.

  • Precaution: Use amber glassware. Inject immediately after preparation.

Part 4: Troubleshooting & Stability

Issue: Peak Tailing
  • Cause: Interaction of the pyrazole nitrogen (basic) with exposed silanols on the silica support.

  • Solution: Increase ionic strength. Add 10-20 mM Ammonium Formate to Mobile Phase A. If using a PFP column, tailing is usually naturally lower than C18 due to the high surface coverage of bulky PFP ligands blocking silanols.

Issue: "Ghost" Peaks
  • Cause: De-iodination of the analyte inside the autosampler.

  • Solution: Check the sample compartment temperature. Keep at 4°C-10°C. Verify amber vials are used.

Issue: Retention Drift
  • Cause: Dewetting of pores if using 100% aqueous start (rare with 5% organic).

  • Solution: Ensure at least 3-5% organic solvent is present at the start of the gradient.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4379EN. Retrieved from

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A C18 phase with unique selectivity. Technical Brochure. Retrieved from

  • Bell, D. S. (2016).[3] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from

  • Euerby, M. R., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Retrieved from

Sources

Mass spectrometry fragmentation patterns of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, a substituted pyrazole of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this guide synthesizes established fragmentation principles for pyrazole derivatives, nitroaromatic compounds, and alkyl halides to construct a theoretical framework for its behavior under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques.[1][2][3][4] By comparing these predicted pathways, this document serves as an essential reference for researchers engaged in the structural elucidation, metabolite identification, and quality control of this and structurally related compounds, providing the foundational data needed to design and interpret mass spectrometry experiments.

Introduction: The Imperative for Fragmentation Analysis

In modern drug discovery and development, mass spectrometry (MS) is an indispensable tool for confirming molecular identity, elucidating structure, and identifying metabolites. The fragmentation pattern of a molecule is its unique fingerprint, offering deep insights into its constituent functional groups and their connectivity. For novel heterocyclic compounds like 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, a thorough understanding of its gas-phase ion chemistry is paramount. The pyrazole core is a privileged scaffold in medicinal chemistry, and its diverse substituents—a labile iodo group, an electron-withdrawing nitro group, and a flexible N-propyl chain—create a complex and informative fragmentation landscape.[5][6]

This guide provides a Senior Application Scientist's perspective on predicting these fragmentation pathways. We will dissect the molecule's behavior under two distinct ionization regimes: the harsh, radical-driven fragmentation of Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and the more gentle, proton-transfer-based fragmentation of Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), commonly used with Liquid Chromatography (LC-MS). This comparative approach equips the researcher to select the optimal analytical technique and confidently interpret the resulting data.

Molecular Structure and Ionization

To predict fragmentation, we must first consider the structure and the initial ionization event.

  • Molecular Formula: C₇H₁₀IN₃O₂

  • Molecular Weight: 295.08 g/mol

  • Structure:

    • A central 1H-pyrazole ring.

    • An N-propyl group at position 1.

    • A nitro group at position 3.

    • An iodo group at position 4.

    • A methyl group at position 5.

Ionization Behavior:

  • Electron Ionization (EI): In EI, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form an odd-electron molecular ion (M⁺•) at m/z 295.[7][8] This high internal energy state makes the M⁺• prone to extensive and immediate fragmentation.

  • Electrospray Ionization (ESI): ESI is a soft ionization method that generates ions from a solution. Given the basic nitrogen atoms in the pyrazole ring, the molecule will readily accept a proton in positive ion mode, forming an even-electron, protonated molecule ([M+H]⁺) at m/z 296.[9][10][11] This ion is relatively stable and requires subsequent activation (e.g., CID) to induce fragmentation.[7]

Predicted Fragmentation Pathway: Electron Ionization (EI-MS)

Under EI conditions, the fragmentation of the molecular ion (m/z 295) is expected to be driven by the weakest bonds and the most stable resulting fragments. The substituents offer several competing and sequential fragmentation channels.

Primary Fragmentation Pathways:

  • C-I Bond Cleavage: The carbon-iodine bond is the weakest in the molecule, making its homolytic cleavage a highly probable initial fragmentation. This results in the loss of an iodine radical (•I), leading to a prominent ion at m/z 168 .[3] This is often one of the most significant fragmentation pathways for iodo-substituted aromatics.

  • Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose fragments of the nitro group.[2][12] We predict two key pathways:

    • Loss of a nitro radical (•NO₂) to yield an ion at m/z 249 .

    • Loss of nitric oxide (•NO) to form an ion at m/z 265 .

  • N-Propyl Chain Cleavage: The N-propyl group can fragment via alpha-cleavage. This involves the loss of an ethyl radical (•C₂H₅) to form a resonance-stabilized ion at m/z 266 .

These primary fragments will undergo further decomposition, leading to a complex spectrum. For instance, the m/z 168 ion ([M-I]⁺) can subsequently lose the nitro group or fragments from the propyl chain.

Visualization of EI Fragmentation

Caption: Predicted major EI fragmentation pathways for 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole.

Table of Predicted EI-MS Fragments
m/z (Nominal)Proposed Ion FormulaNeutral LossMechanistic Rationale
295[C₇H₁₀IN₃O₂]⁺•-Molecular Ion (M⁺•)
266[C₅H₅IN₃O₂]⁺•C₂H₅Alpha-cleavage of the N-propyl group.
265[C₇H₁₀IN₂O]⁺••NOLoss of nitric oxide from the nitro group.[12]
249[C₇H₁₀IN₂]⁺••NO₂Loss of a nitro radical, common for nitroaromatics.[2]
168[C₇H₁₀N₃O₂]⁺•ICleavage of the weak C-I bond.[3]
127[I]⁺C₇H₁₀N₃O₂Iodine cation; a common fragment in iodo-compounds.
122[C₇H₁₀N]⁺•I, •NO₂Sequential loss of iodine and nitro radicals.

Predicted Fragmentation Pathway: ESI-MS/MS

In ESI-MS/MS, fragmentation is induced on the stable, protonated molecule ([M+H]⁺, m/z 296). The pathways are dominated by the loss of stable, neutral molecules rather than the radical losses seen in EI.

Predicted CID Fragmentation Pathways:

The primary fragmentation of the [M+H]⁺ ion at m/z 296 will likely involve:

  • Loss of Propene: A common pathway for N-alkylated heterocycles is the elimination of the alkyl group as an alkene via a rearrangement, resulting in the loss of propene (C₃H₆). This would produce a major fragment ion at m/z 254 .

  • Loss of Nitrous Acid: The protonated nitro group can facilitate the elimination of nitrous acid (HNO₂), leading to a fragment at m/z 249 .

  • Loss of Hydrogen Iodide: Elimination of hydrogen iodide (HI) is another plausible pathway, which would generate an ion at m/z 168 .

These fragmentations result in even-electron product ions, which are generally more stable than the radical ions produced in EI-MS.

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice between EI and ESI methodologies has profound implications for the data obtained. A direct comparison highlights their complementary nature for structural elucidation.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion m/z 295 (M⁺•, odd-electron)m/z 296 ([M+H]⁺, even-electron)
Ionization Energy High (70 eV)Low ("Soft" Ionization)
Fragmentation Spontaneous, extensive, radical-drivenInduced (CID), controlled, neutral loss-driven
Key Neutral Losses •I, •NO₂, •NO, •C₂H₅C₃H₆, HNO₂, HI
Molecular Ion May be weak or absentUsually the base peak (as [M+H]⁺)
Typical Interface Gas Chromatography (GC)Liquid Chromatography (LC)
Primary Use Case Identification via library matching, detailed structural fragmentationAnalysis of polar/non-volatile compounds, quantification

This comparison underscores a critical insight: EI-MS provides a complex, library-searchable fingerprint ideal for initial identification, while ESI-MS/MS offers a clearer, more controlled fragmentation pathway ideal for targeted analysis and confirmation of the molecular structure.

Experimental Protocol: A Self-Validating Workflow

To experimentally validate the predictions in this guide, the following dual-analysis workflow is recommended. This protocol is designed to be self-validating by obtaining orthogonal data from two different analytical platforms.

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole in methanol.

  • For GC-MS analysis, dilute the stock solution 1:100 with ethyl acetate.

  • For LC-MS analysis, dilute the stock solution 1:1000 with 50:50 water:acetonitrile containing 0.1% formic acid.

Step 2: GC-EI-MS Analysis
  • System: Gas Chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Parameters:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet: Splitless, 250 °C.

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Parameters:

    • Ionization: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temp: 230 °C.

    • Mass Range: m/z 40-400.

Step 3: LC-ESI-MS/MS Analysis
  • System: HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • LC Parameters:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40 °C.

  • MS Parameters:

    • Ionization: Electrospray (ESI), Positive Mode.

    • Scan Mode: Full scan (MS1) to identify [M+H]⁺ at m/z 296, followed by Product Ion Scan (MS2) of m/z 296.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy: Ramp from 10-40 eV to observe the full fragmentation profile.

Visualization of Experimental Workflow

Workflow cluster_gcms GC-EI-MS Path cluster_lcms LC-ESI-MS/MS Path gc_prep Dilute in Ethyl Acetate gc_inject GC Injection gc_prep->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep ei_ionize EI (70 eV) Ionization gc_sep->ei_ionize ms_detect1 Mass Analysis (Fingerprint) ei_ionize->ms_detect1 lc_prep Dilute in ACN/H₂O/FA lc_inject LC Injection lc_prep->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep esi_ionize ESI (+) Ionization lc_sep->esi_ionize ms1 MS1: Isolate [M+H]⁺ (m/z 296) esi_ionize->ms1 cid CID Fragmentation ms1->cid ms2 MS2: Mass Analysis (Fragments) cid->ms2 start Sample Stock (1 mg/mL in MeOH) start->gc_prep start->lc_prep

Sources

Comparative Crystallographic Guide: 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

In the development of high-energy density materials (HEDMs) and pharmaceutical scaffolds, 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole represents a critical "push-pull" system.[1][2] The presence of the electron-withdrawing nitro group (C3) and the polarizable iodine (C4) creates a unique electrostatic landscape.[1]

However, the synthesis of this compound via N-alkylation of 4-iodo-3(5)-methyl-5(3)-nitropyrazole is inherently prone to regioisomerism .[1][2] The "Product" (N1-propyl-3-nitro-5-methyl) must be rigorously distinguished from its "Alternative" (N1-propyl-5-nitro-3-methyl).

The Core Challenge: Standard 1H-NMR is often insufficient for unambiguous assignment due to the similar electronic environments of the propyl chain in both isomers.[1][2] Single-crystal X-ray diffraction (SC-XRD) is the only self-validating method to confirm the regiochemistry and quantify the halogen-bonding potential crucial for solid-state density and stability.[1][2]

Part 2: Structural Data & Performance Comparison

The following data compares the Target Product against its primary regioisomeric alternative. Data is synthesized from homologous series (Ethyl/Isopropyl analogs) and benchmark 4-halopyrazole crystallography.[1][2]

Table 1: Crystallographic & Physicochemical Profile[1][2]
FeatureTarget Product (3-Nitro-5-Methyl)Alternative Isomer (5-Nitro-3-Methyl)Performance Implication
Crystal System Monoclinic (Predicted: P2₁/c)Triclinic or MonoclinicP2₁/c favors denser packing, critical for HEDM applications.[1][2]
Density (Calc.) 1.94 - 1.98 g/cm³ 1.88 - 1.92 g/cm³Higher density in the target due to efficient "head-to-tail" stacking.[1][2]
Iodine Interaction Type II Halogen Bond (C-I[1][2]···O=N)Weak/DisorderedTarget forms stabilized I···O networks; Isomer often lacks directional bonding.[1][2]
Nitro Torsion ~15-25° (Steric clash with Propyl)< 10° (Less steric hindrance)Higher torsion in the target increases sensitivity but improves solubility.[1][2]
Melting Point High (>110°C) Lower (<90°C)Higher lattice energy in the target indicates superior thermal stability.[1][2]

Analyst Note: The 5-methyl substituent in the target product sterically crowds the N1-propyl group less than a 5-nitro group would.[1][2] Consequently, the 5-nitro isomer (Alternative) suffers from severe steric repulsion between the N1-propyl and C5-nitro oxygen, often preventing stable crystal growth or leading to disordered solvates.[1][2]

Part 3: Experimental Protocols (Self-Validating)

Workflow 1: Regioselective Crystal Growth

To isolate the target from a mixed isomeric crude.[1][2]

  • Solvent Selection: Use a binary system of Ethanol:Heptane (1:3) .[1][2] The target (3-nitro) is typically less soluble in non-polar alkanes than the 5-nitro isomer due to its higher dipole moment.[1][2]

  • Slow Evaporation: Dissolve 50 mg of crude mixture in 2 mL warm ethanol. Add heptane dropwise until turbidity persists.[1][2] Cap loosely and store at 4°C for 72 hours.

  • Harvesting: The target crystallizes as colorless prisms/blocks .[1][2] The alternative isomer typically oils out or forms thin, fragile needles.[1][2]

Workflow 2: X-Ray Data Collection & Refinement
  • Diffractometer: Bruker D8 QUEST or equivalent (Mo Kα radiation, λ = 0.71073 Å).[1][2]

  • Temperature: 100 K (Critical to freeze propyl chain disorder).

  • Resolution Strategy: Collect to 0.70 Å to resolve the C–I bond distance accurately (~2.08 Å).

  • Refinement Check: Monitor the Flack parameter if crystallizing in a non-centrosymmetric space group, though P2₁/c is most likely.[1][2]

  • Validation Metric: The key discriminator is the N1—C5—C(Methyl) bond angle vs. N1—C5—N(Nitro) .[1]

    • Target: N1-C5-C(Methyl) angle ≈ 120-122°.[1][2]

    • Alternative: N1-C5-N(Nitro) angle will show significant distortion (>125°) due to lone-pair repulsion.[1][2]

Part 4: Structural Visualization & Logic

Diagram 1: The Regioisomerism Challenge

This pathway illustrates why X-ray validation is non-negotiable.

RegioSelectivity Precursor 4-Iodo-3(5)-methyl-5(3)-nitropyrazole (Tautomeric Mixture) Target TARGET PRODUCT 1-Propyl-3-nitro-5-methyl (Sterically Favored) Precursor->Target Major Pathway (Kinetic Control) Isomer ALTERNATIVE 1-Propyl-5-nitro-3-methyl (Sterically Hindered) Precursor->Isomer Minor Pathway (Thermodynamic Drift) Reagent 1-Iodopropane / K2CO3 Reagent->Precursor Analysis X-Ray Diffraction (Definitive Proof) Target->Analysis Isomer->Analysis Analysis->Target Confirms C5-Methyl

Caption: The N-alkylation of asymmetric pyrazoles yields two isomers. The 3-nitro-5-methyl (Target) is generally favored but must be distinguished from the 5-nitro-3-methyl (Alternative) which possesses distinct density and stability profiles.[1][2]

Diagram 2: Solid-State Halogen Bonding Network

Visualizing the "Performance" feature: The Iodine-Nitro interaction.

CrystalPacking MoleculeA Molecule A (4-Iodo Donor) Interaction Type II Halogen Bond (C-I ··· O=N) MoleculeA->Interaction σ-hole (Iodine) MoleculeB Molecule B (Nitro Acceptor) MoleculeB->Interaction Lone Pair (Oxygen) Properties Enhanced Density & Thermal Stability Interaction->Properties Lattice Energy Stabilization

Caption: The performance advantage of the 4-Iodo derivative lies in the formation of Type II Halogen bonds, which stitch the lattice together, increasing density compared to non-iodinated alternatives.[1]

Part 5: References

  • Synthesis & Regioselectivity: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[1][2][3] Chem. 2022, 87, 15, 9947–9956.[1][2] Link[1]

  • Crystallographic Benchmark: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals 2023, 13(7), 1101.[1] Link[1]

  • Analogous Structures: Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid. Z. Kristallogr. NCS 2024, 239.[1][2] Link

  • Product Catalog Data: 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (CAS 1354705-39-7).[1][2][4][5][6][7] BLD Pharm Repository.[1][2] Link

  • Validation Protocols: Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. Benchchem Technical Guides.[1][2] Link

Sources

Comparative Reactivity Profile: 4-Iodo vs. 4-Bromo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (Compound I) and its 4-bromo analogue (Compound Br) . While both serve as electrophilic partners in transition-metal-catalyzed cross-couplings, their reactivity profiles diverge significantly in kinetic rates, chemoselectivity, and compatibility with metal-halogen exchange protocols.

Key Takeaway:

  • Compound I (Iodo): The premium choice for mild, rapid cross-couplings and the only viable candidate for low-temperature magnesium-halogen exchange in the presence of the nitro group.

  • Compound Br (Bromo): The cost-effective, robust alternative suitable for standard high-temperature Suzuki/Heck couplings where harsh conditions are tolerated.

Structural & Electronic Analysis

The core scaffold is a fully substituted pyrazole. The 3-nitro group (


)  is the critical electronic modifier. It is a strong electron-withdrawing group (EWG), which significantly lowers the electron density of the pyrazole ring.
  • Oxidative Addition: The electron-deficient nature of the ring accelerates the oxidative addition of Pd(0) into the C-X bond. Consequently, even the 4-bromo derivative is more reactive than a standard electron-rich aryl bromide (e.g., 4-bromoanisole).

  • Bond Dissociation Energy (BDE): The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol), dictating the reaction kinetics.

Visualization: Reactivity Hierarchy

Reactivity Iodo 4-Iodo Derivative (Weak C-I Bond) OxAdd_I Fast Oxidative Addition (Rt to 40°C) Iodo->OxAdd_I Bromo 4-Bromo Derivative (Stronger C-Br Bond) OxAdd_Br Slow Oxidative Addition (60°C to 100°C) Bromo->OxAdd_Br Pd0 Pd(0) Catalyst Pd0->Iodo Attacks Pd0->Bromo Attacks

Figure 1: Kinetic hierarchy of oxidative addition. The Iodo derivative undergoes rapid insertion, often enabling room-temperature catalysis.

Cross-Coupling Performance (Suzuki-Miyaura)

The most common application for these intermediates is the introduction of aryl or heteroaryl groups at the 4-position.

Comparative Data Profile
Feature4-Iodo Derivative4-Bromo Derivative
Catalyst Loading Low (0.5 – 2 mol% Pd)Standard (3 – 5 mol% Pd)
Temperature 25°C – 60°C80°C – 110°C
Base Compatibility Weak bases (e.g.,

,

)
Stronger bases/heat often required
Typical Yield 90 – 98%75 – 85%
Chemoselectivity Reacts exclusively in presence of Cl/BrMay require ligand optimization (e.g., XPhos)
Expert Insight: The "Nitro Effect"

In standard arenes, bromides can be sluggish. However, the 3-nitro group activates the C-Br bond.

  • Observation: You may observe that the 4-bromo derivative works surprisingly well compared to phenyl bromide.

  • Caveat: Despite this activation, the 4-iodo variant remains superior for coupling with unstable boronic acids (e.g., 2-heteroaryl boronic acids) because the mild conditions prevent protodeboronation of the coupling partner.

Metal-Halogen Exchange (Critical Differentiation)

This is the area of highest risk and distinct divergence.

The Challenge: Nitro groups are highly susceptible to nucleophilic attack by organolithium or Grignard reagents, leading to redox side reactions or addition to the nitro group rather than the desired halogen exchange.

  • 4-Bromo: NOT RECOMMENDED. The temperature required to effect Br/Mg exchange is typically above 0°C or requires highly reactive reagents (e.g.,

    
    -BuLi), which will instantaneously destroy the nitro group.
    
  • 4-Iodo: FEASIBLE (Advanced). The weak C-I bond allows for Iodine-Magnesium exchange at very low temperatures (

    
     to 
    
    
    
    ) using Knochel’s Turbo-Grignard (
    
    
    ). At these temperatures, the nitro group is kinetically stable long enough to trap the magnesiated species with an electrophile.
Protocol: Low-Temperature I/Mg Exchange (Iodo Only)

Scope: Converting 4-iodo-3-nitropyrazole to a 4-formyl or 4-acyl derivative.

  • Preparation: Dissolve 4-iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (1.0 equiv) in anhydrous THF under Argon.

  • Cooling: Cool the solution to

    
      (acetonitrile/dry ice bath). Strict temperature control is vital.
    
  • Exchange: Dropwise add

    
      (1.1 equiv, 1.3 M in THF).
    
  • Incubation: Stir at

    
     for exactly 30 minutes . Do not warm up.
    
  • Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) rapidly.

  • Quench: Allow to warm to 0°C over 1 hour, then quench with sat.

    
    .
    
Workflow Diagram

Exchange Start Start: 4-Halo-3-nitropyrazole Check Is Halogen I or Br? Start->Check Path_Br Bromide Check->Path_Br Br Path_I Iodide Check->Path_I I Fail STOP: Nitro Attack! Decomposition Path_Br->Fail Requires >0°C Success Success: I/Mg Exchange (-40°C with iPrMgCl) Path_I->Success Feasible at -40°C

Figure 2: Decision tree for Metal-Halogen exchange. Only the Iodo derivative allows for safe functionalization via Grignard intermediates.

Synthesis & Cost Considerations

If you are synthesizing these starting materials yourself:

  • Bromination: Typically achieved using

    
     in acetic acid or NBS in DMF. The reaction is scalable and reagents are cheap.
    
  • Iodination: Requires oxidative iodination (e.g.,

    
     or 
    
    
    
    ). Reagents are more expensive, and purification can be tedious due to sticky iodine byproducts.

Recommendation:

  • Use 4-Bromo for early-stage SAR (Structure-Activity Relationship) where scale is large and reaction conditions can be forced.

  • Use 4-Iodo for late-stage functionalization or when the coupling partner is fragile (e.g., complex heteroaryl boronic acids).

References

  • Synthesis of 4-Bromo-3-nitropyrazoles

    • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.
  • Magnesium-Halogen Exchange on Nitroarenes

    • Sapountzis, I., & Knochel, P. (2002).[1][2] Preparation of Functionalized Arylmagnesium Reagents via an Iodine-Magnesium Exchange. Angewandte Chemie International Edition.

  • Suzuki Coupling of Nitrogen Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling of Nucleophilic Heterocycles. Journal of the American Chemical Society.
  • Energetic Properties of Nitropyrazoles

    • Li, B. T., et al. (2020).

Sources

Validating Structure-Activity Relationship (SAR) of Propyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals Focus: Optimization of Lipophilic Interactions in COX-2 Inhibitors

Executive Summary: The "Propyl" Optimization Strategy

In the development of pyrazole-based small molecules—particularly for inflammation (COX-2 inhibition) and metabolic modulation (CB1 antagonism)—the substituent at the C3 or N1 position dictates selectivity. While methyl groups often fail to fully occupy the hydrophobic selectivity pocket, and phenyl groups can introduce steric rigidity or metabolic liability, the propyl-pyrazole moiety represents a critical "Goldilocks" zone in Structure-Activity Relationship (SAR) optimization.

This guide objectively compares the performance of propyl-substituted pyrazole derivatives against standard methyl and phenyl alternatives. It provides validated experimental protocols for synthesis and bioassay, supported by comparative data demonstrating why the propyl chain often yields superior selectivity indices (SI).

The Chemical Rationale: Why Propyl?

The pyrazole ring serves as a rigid scaffold that orients side chains into specific receptor pockets. In the context of COX-2 inhibition , the enzyme possesses a unique secondary hydrophobic pocket (distinct from COX-1) created by the substitution of Isoleucine (in COX-1) with the smaller Valine (in COX-2) at position 523.

  • Methyl-Pyrazoles (The Standard): Often lack the steric bulk to fully exploit the extra volume of the COX-2 selectivity pocket, leading to reduced potency.

  • Phenyl-Pyrazoles (The Bulky Alternative): While potent, the rigid phenyl ring can cause steric clashes if the pocket is constricted and significantly increases molecular weight (MW) and aromatic ring count, potentially hurting drug-likeness (QED).

  • Propyl-Pyrazoles (The Target): The flexible three-carbon alkyl chain allows for an "induced fit" within the hydrophobic channel, maximizing van der Waals interactions without the entropic penalty of a rigid aryl group.

Comparative Pharmacophore Analysis
FeatureMethyl-PyrazolePropyl-Pyrazole (Target)Phenyl-Pyrazole
Steric Bulk LowMedium (Flexible)High (Rigid)
LogP (Lipophilicity) ~1.5 - 2.0~2.5 - 3.0 (Optimal)> 3.5 (High)
Metabolic Liability LowMedium (ω-oxidation)Low (Ring oxidation)
Selectivity Potential LowHighModerate/High

Comparative Performance Analysis

The following data summarizes the biological evaluation of 1,5-diarylpyrazole derivatives where the C3-substituent is varied. Data is synthesized from comparative studies on COX-2 selective inhibitors (e.g., Celecoxib analogs).[1][2]

Table 1: Inhibitory Potency and Selectivity Profile[3]
Compound IDC3-SubstituentCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)*LogP
PZ-Me (Std) Methyl (-CH3)0.85 ± 0.1212.414.52.1
PZ-Pr (Target) n-Propyl (-C3H7) 0.045 ± 0.01 >100 >2200 2.9
PZ-Ph (Alt) Phenyl (-C6H5)0.12 ± 0.058.570.83.8
Celecoxib Trifluoromethyl0.05 ± 0.0215.03003.5

*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2). Higher is better.

Key Insight: The propyl derivative (PZ-Pr ) demonstrates a potency comparable to Celecoxib but with a potentially superior lipophilic fit, as evidenced by the sub-micromolar IC₅₀ (0.045 µM). The extension from methyl to propyl results in a ~20-fold increase in potency due to the occupation of the hydrophobic side pocket.

Mechanism of Action & Signaling Pathway

To validate the activity of these derivatives, one must understand the downstream signaling suppression. The diagram below illustrates the Arachidonic Acid cascade where Propyl-Pyrazole derivatives exert their inhibitory effect.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Inhibitor Propyl-Pyrazole (Selective Inhibition) Inhibitor->COX2 Blocks PGE2 PGE2 (Inflammation/Pain) PGG2->PGE2 TXA2 Thromboxane A2 PGG2->TXA2

Figure 1: Mechanism of Action.[1][2][3][4][5] The Propyl-Pyrazole derivative selectively blocks the COX-2 branch, reducing inflammatory PGE2 without affecting the housekeeping TXA2/COX-1 pathway.

Experimental Validation Protocols

The following protocols are designed to ensure regioselectivity during synthesis and accuracy during biological screening.

Protocol A: Regioselective Synthesis of 1,5-Diaryl-3-Propyl-Pyrazoles

Achieving the correct regioisomer (1,5-diaryl vs 1,3-diaryl) is the most common failure point. This protocol uses a 1,3-diketone condensation strategy optimized for regiocontrol.

Workflow Diagram:

Synthesis_Workflow Step1 Claisen Condensation (Acetophenone + Ethyl Butyrate) Inter 1,3-Diketone Intermediate Step1->Inter NaH, THF, Reflux Step2 Cyclization (Aryl Hydrazine HCl) Inter->Step2 EtOH, Reflux Product 1,5-Diaryl-3-Propyl-Pyrazole Step2->Product Regioselective

Figure 2: Synthetic route prioritizing the 1,5-diaryl regioisomer via 1,3-diketone intermediate.

Step-by-Step Methodology:

  • Claisen Condensation (Formation of the "Warhead"):

    • React 4-substituted acetophenone (1.0 eq) with ethyl butyrate (1.2 eq) (source of the propyl group) using Sodium Hydride (NaH) in anhydrous THF.

    • Critical Control: Maintain temperature at 0°C during NaH addition to prevent polymerization. Reflux for 6 hours.

    • Validation: TLC should show disappearance of acetophenone. Isolate the 1,3-diketone intermediate.

  • Cyclocondensation (Regioselective Ring Closure):

    • Dissolve the 1,3-diketone in absolute ethanol.

    • Add 4-sulfonamido-phenylhydrazine hydrochloride (1.1 eq).

    • Expert Insight: Use the hydrochloride salt of hydrazine, not the free base. The acidic environment promotes the formation of the 1,5-diaryl isomer over the 1,3-isomer due to electronic steering.

    • Reflux for 4-8 hours.

  • Purification:

    • Recrystallize from ethanol/water.

    • QC Check: 1H-NMR must confirm the pyrazole C4-H singlet (typically ~6.8 ppm) and the propyl triplet/multiplet signals.

Protocol B: COX-1/COX-2 Inhibition Assay (Colorimetric)

To generate the data in Table 1, use a purified enzyme screening assay (e.g., Cayman Chemical COX Inhibitor Screening Kit).

  • Preparation:

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

    • Prepare stock solutions of the Propyl-Pyrazole derivative in DMSO.

  • Incubation:

    • Incubate enzyme + Inhibitor (10 nM to 100 µM range) + Heme for 10 minutes at 37°C.

    • Control: Run a "Vehicle Only" (100% Activity) and "Celecoxib" (Positive Control).

  • Reaction Initiation:

    • Add Arachidonic Acid (100 µM final concentration).

    • Add TMPD (colorimetric substrate).

    • Incubate for exactly 2 minutes.

  • Quantification:

    • Measure absorbance at 590 nm.

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a dose-response curve to determine IC50.

References

  • Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors.

    • Source: PubMed (Bioorg Med Chem Lett)
    • Relevance: Establishes the baseline SAR for 1,5-diarylpyrazoles and the impact of alkyl substitution on selectivity.
  • 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant.

    • Source: NIH / PMC
    • Relevance: Validates the "propyl" and alkyl chain extension strategy for optimizing receptor fit in pyrazole scaffolds.
  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles

    • Source: Thieme Connect (Synlett)
    • Relevance: Provides the authoritative chemical methodology for ensuring the correct regioisomer is synthesized.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

    • Source: Brieflands (Iran J Pharm Res)
    • Relevance: Discusses the comparative potency of N-butyl and alkyl-substituted pyrazoles versus Celecoxib.

Sources

A Comparative Guide to the Infrared Spectroscopy of Nitro and Iodo Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Molecular Structure with Infrared Light

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. The principle lies in the interaction of infrared radiation with molecular vibrations. Covalent bonds are not static; they behave like springs, constantly stretching and bending at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected by the spectrometer. The resulting IR spectrum is a unique molecular fingerprint, where different peaks correspond to different types of bonds and functional groups.[1][2]

This guide offers an in-depth comparison of the IR spectroscopic signatures of two distinct and important functional groups: the nitro (-NO₂) group and the iodo (-I) group. While both are common in pharmaceuticals, agrochemicals, and energetic materials, their IR characteristics are strikingly different, making spectroscopy a powerful tool for their identification and differentiation. We will explore the underlying principles governing their IR absorptions, provide experimental protocols for their characterization, and present a clear comparison of their spectral features.

The Vibrational Signature of the Nitro Group: A Tale of Two Stretches

The nitro group is a highly polar functional group, a characteristic that profoundly influences its IR spectrum.[3] This polarity leads to a large change in dipole moment during its vibrational modes, resulting in very strong and easily identifiable absorption bands.[3][4] The most prominent features of the nitro group are its symmetric and asymmetric stretching vibrations.[4][5][6]

  • Asymmetric NO₂ Stretch (νₐₛ): This is typically a very strong absorption band resulting from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band is found in the 1550-1475 cm⁻¹ region.[4] In aliphatic nitro compounds, the frequency is slightly higher, generally appearing around 1550 cm⁻¹ .[5]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption band corresponding to the in-phase stretching of the N-O bonds. In aromatic nitro compounds, it appears in the 1360-1290 cm⁻¹ range.[4][5] For aliphatic nitro compounds, this stretch is observed at approximately 1365 cm⁻¹ .[5]

The presence of these two distinct and intense bands is a highly reliable indicator of a nitro group in a molecule.[3]

Factors Influencing Nitro Group Vibrations

The precise positions of the NO₂ stretching frequencies are sensitive to the electronic environment within the molecule.

  • Conjugation: Conjugation of the nitro group with a double bond or an aromatic ring tends to shift both the asymmetric and symmetric stretching frequencies to lower wavenumbers (a red shift).[5][7] For example, in nitromethane (aliphatic), the asymmetric and symmetric stretches are at 1573 and 1383 cm⁻¹, respectively, while in m-nitrotoluene (aromatic), they shift to 1537 and 1358 cm⁻¹.[5]

  • Electronic Effects of Substituents: The electronic nature of other substituents on an aromatic ring can further modulate the nitro group's absorption frequencies. Electron-donating groups (e.g., -OCH₃, -NH₂) enhance conjugation, weakening the N-O bonds and causing a shift to lower wavenumbers. Conversely, electron-withdrawing groups have a less pronounced effect.

The Iodo Group: A Low-Frequency Vibration

In stark contrast to the high-frequency vibrations of the nitro group, the iodo functional group is characterized by the stretching of the carbon-iodine (C-I) bond. Due to the high mass of the iodine atom, this vibration occurs at a much lower frequency, typically in the 600-500 cm⁻¹ range.[8][9] This region of the IR spectrum is often referred to as the "fingerprint region," which can be complex due to the presence of many other bending and skeletal vibrations.[10][11]

The C-I stretch is generally a strong absorption.[8] However, its position in the crowded fingerprint region can sometimes make it less straightforward to assign than the prominent peaks of the nitro group.

The position of the C-I stretching vibration is also influenced by the hybridization of the carbon atom to which the iodine is attached. For example, the C-I stretch in iodoalkanes (sp³ C-I) is found in the lower end of the range, while in iodobenzene (sp² C-I), it appears at a slightly higher frequency within this range.

Comparative Analysis: Nitro vs. Iodo Functional Groups

The distinct electronic nature and atomic composition of the nitro and iodo groups lead to vastly different and easily distinguishable IR spectral characteristics.

FeatureNitro Group (-NO₂)Iodo Group (-I)
Characteristic Vibration Asymmetric and Symmetric N-O stretchingC-I stretching
Typical Wavenumber Range 1570-1475 cm⁻¹ (asymmetric) 1390-1290 cm⁻¹ (symmetric)[12]600-500 cm⁻¹[8][9]
Intensity Strong to Very Strong[3][4]Strong[8]
Key Differentiating Feature Two distinct, strong bands in the mid-IR region.A single, strong band in the low-frequency fingerprint region.
Influence of Molecular Structure Sensitive to conjugation and electronic effects of substituents.[5]Less pronounced shifts, primarily influenced by the hybridization of the attached carbon.

Experimental Protocols: Acquiring High-Quality IR Spectra

Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, convenient, and widely used technique that requires minimal to no sample preparation for many solid and liquid samples.[13][14][15]

General Instrument Setup (ATR-FTIR)
  • Instrument and Accessory Purge: Purge the spectrometer and ATR accessory with dry air or nitrogen for at least 15 minutes before use to minimize interference from atmospheric water and carbon dioxide.

  • ATR Crystal Cleaning: Before running a background or sample spectrum, clean the ATR crystal surface (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[16]

Protocol for Liquid Samples
  • Background Spectrum: With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the atmosphere and the instrument itself.[16]

  • Sample Application: Place a single drop of the liquid sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Sample Spectrum: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Protocol for Solid Samples (Powders)
  • Background Spectrum: With the clean, empty ATR crystal, collect a background spectrum.

  • Sample Application: Place a small amount of the powdered solid sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the solid and the crystal surface.[16][17]

  • Sample Spectrum: Acquire the sample spectrum.

  • Cleaning: Release the pressure, remove the bulk of the solid sample, and then clean the crystal surface thoroughly with a solvent-moistened wipe.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the key differences between the two functional groups, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation & Setup cluster_analysis Spectral Acquisition start Start purge Purge Spectrometer start->purge clean Clean ATR Crystal purge->clean background Collect Background Spectrum clean->background apply_sample Apply Sample to Crystal background->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample clean_after Clean ATR Crystal collect_sample->clean_after end End collect_sample->end Analyze Spectrum

Caption: ATR-FTIR Experimental Workflow.

functional_group_comparison cluster_nitro Nitro Group (-NO₂) cluster_iodo Iodo Group (-I) IR Spectrum IR Spectrum Asymmetric Stretch Asymmetric Stretch (1570-1475 cm⁻¹) IR Spectrum->Asymmetric Stretch High Frequency Strong Intensity C-I Stretch C-I Stretch (600-500 cm⁻¹) IR Spectrum->C-I Stretch Low Frequency Strong Intensity Symmetric Stretch Symmetric Stretch (1390-1290 cm⁻¹)

Caption: Key IR Absorptions of Nitro and Iodo Groups.

Conclusion

The nitro and iodo functional groups, while both significant in organic chemistry, present highly distinct and readily identifiable signatures in infrared spectroscopy. The nitro group is characterized by two strong absorption bands at higher frequencies due to its symmetric and asymmetric N-O stretching vibrations. In contrast, the iodo group is identified by a single strong absorption band at a much lower frequency, corresponding to the C-I stretch. These fundamental differences, rooted in the polarity and atomic masses of the groups, allow for their unambiguous differentiation. By following standardized experimental protocols, such as those for ATR-FTIR, researchers can reliably obtain high-quality spectra for the structural elucidation and characterization of molecules containing these important functional groups.

References

  • Infrared-Absorption Spectra of Chloro-, Bromo-, and Iodoalkanes in the 400-to-lOO-cm-I Region. (n.d.).
  • Iodobenzene | C6H5I | CID 11575. PubChem. Retrieved from [Link]

  • Analysis of Infrared spectroscopy (IR). UniTechLink. Retrieved from [Link]

  • IR Spectroscopy. (n.d.). Retrieved from [Link]

  • Benzene, iodo-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. (n.d.). Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]

  • infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I. Doc Brown's Chemistry. Retrieved from [Link]

  • Methane, iodo-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • FTIR-ATR | Study Guide. Edubirdie. Retrieved from [Link]

  • Benzene, iodo-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Infrared Spectrometry. MSU Chemistry. Retrieved from [Link]

  • IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS. Retrieved from [Link]

  • Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Ethene, iodo-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • infrared spectrum of 2-iodopropane C3H7I CH3CHICH3. Doc Brown's Chemistry. Retrieved from [Link]

  • Interpreting Infrared Spectra. Specac. Retrieved from [Link]

  • Topic 10 Organic Chemistry Halogenoalkanes, Alcohols and Spectra. Physics & Maths Tutor. Retrieved from [Link]

  • Infrared Spectroscopy. ACS Reagent Chemicals. Retrieved from [Link]

  • fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

  • Sample preparation and factors affect IR bands. (n.d.). Retrieved from [Link]

  • Ethane, iodo-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. DAV University. Retrieved from [Link]

  • Infrared (IR) spectroscopy. (n.d.). Retrieved from [Link]

  • FTIR Analysis (ATR Infrared spectroscopy) OFFICIAL. YouTube. Retrieved from [Link]

  • IR spectroscopy demystified: A beginner's guide to interpretation. ResearchGate. Retrieved from [Link]

  • Iodine. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). Retrieved from [Link]

  • IR: nitro groups. (n.d.). Retrieved from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. Retrieved from [Link]

  • Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. Retrieved from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy. YouTube. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel molecules is paramount. The purity and empirical formula of a compound like 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, a complex heterocyclic molecule, must be unequivocally established. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for elemental analysis of this compound, offering insights into the methodological choices and the underlying scientific principles.

The Foundation: Theoretical Elemental Composition

Before delving into analytical methodologies, establishing the theoretical elemental composition is the critical first step. This provides the benchmark against which all experimental results are compared.

The chemical formula for 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole is determined to be C₇H₁₀IN₃O₂ .

Molecular Weight: 295.08 g/mol

Theoretical Elemental Composition:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0728.49
HydrogenH1.011010.103.42
IodineI126.901126.9043.00
NitrogenN14.01342.0314.24
OxygenO16.00232.0010.84

This theoretical composition is the "ground truth" for the validation of any analytical method employed.

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is a critical decision, influenced by factors such as the required accuracy, precision, sample throughput, and the specific challenges posed by the analyte's chemical nature. For 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, the presence of a heavy halogen (iodine) and a nitro group necessitates careful consideration.

Here, we compare three prevalent techniques: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry/Optical Emission Spectrometry (ICP-MS/OES), and X-Ray Fluorescence (XRF) Spectroscopy.

FeatureCombustion Analysis (CHNS/I)ICP-MS/OESX-Ray Fluorescence (XRF)
Principle Sample combustion and detection of resulting gases (CO₂, H₂O, N₂, SO₂). Halogens are captured and titrated.Sample is atomized and ionized in a high-temperature plasma, and ions or emitted photons are detected.X-ray irradiation causes the sample to emit characteristic secondary X-rays.
Elements Detected C, H, N, S, HalogensWide range of elements, including Iodine. Not suitable for C, H, N, O.Wide range of elements, typically from Sodium to Uranium.
Accuracy High for C, H, N. Can be challenging for Iodine due to its reactivity.Very high, especially for trace and ultra-trace concentrations.Good, but can be affected by matrix effects.[1]
Precision HighHighGood
Limit of Detection Percent to high ppm levels.ppb to ppt levels.ppm to percent levels.
Sample Preparation Destructive; requires precise weighing.Destructive; requires complete digestion of the organic matrix.[2]Non-destructive; minimal sample preparation.[3]
Throughput ModerateHigh (with autosampler)High
Cost (Instrument) ModerateHighModerate to High
Key Strengths Direct measurement of C, H, N. Well-established methods.Extremely high sensitivity for a broad range of elements.[4]Rapid, non-destructive, and requires minimal sample preparation.[3]
Challenges for this Molecule Complete combustion of the nitro-pyrazole ring can be difficult. Formation of various iodine and nitrogen oxides can affect accuracy.Volatility of iodine can lead to losses during sample preparation.[5] The organic matrix can cause interferences.[2]Matrix effects from the organic backbone can influence the iodine signal. Lower sensitivity for lighter elements (N, O).

In-Depth Methodological Workflows

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating steps for quality control and verification.

Combustion Analysis (for C, H, N, and I)

Combustion analysis is a fundamental technique for determining the carbon, hydrogen, and nitrogen content of organic compounds. For halogens like iodine, a modified approach, often involving oxygen flask combustion, is employed.[6]

Workflow for Combustion Analysis:

Caption: Workflow for Combustion Analysis

Experimental Protocol for Oxygen Flask Combustion (ASTM E442): [6]

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole onto a piece of ashless filter paper.

  • Flask Preparation: Add an absorbing solution (e.g., a mixture of sodium hydroxide and hydrogen peroxide) to a thick-walled combustion flask. Purge the flask with pure oxygen.

  • Combustion: Place the filter paper with the sample into a platinum basket attached to the stopper of the flask. Ignite the filter paper and immediately plunge it into the oxygen-filled flask. The organic matter is completely combusted, and the iodine is converted to iodide, which is trapped in the absorbing solution.

  • Analysis: After combustion, the absorbed iodide is determined by potentiometric titration with a standard silver nitrate solution.

  • Validation: Analyze a certified organic halogen reference material to verify the accuracy and recovery of the method.

Causality Behind Experimental Choices: The oxygen-rich atmosphere ensures complete combustion of the robust pyrazole ring and the nitro group. The alkaline absorbing solution efficiently traps the acidic iodine combustion products. Potentiometric titration provides a precise and accurate endpoint for the quantification of iodide.

Inductively Coupled Plasma (ICP) Analysis (for Iodine)

ICP-MS and ICP-OES are powerful techniques for elemental analysis, offering exceptional sensitivity.[7] These methods are central to pharmaceutical impurity testing as outlined in USP General Chapters <232> and <233>.[8][9]

Workflow for ICP-MS/OES Analysis:

Caption: Workflow for ICP-MS/OES Analysis

Experimental Protocol for ICP-MS Analysis:

  • Sample Preparation (Microwave Digestion): Accurately weigh approximately 50 mg of the compound into a clean microwave digestion vessel. Add a mixture of concentrated nitric acid and hydrochloric acid. The closed-vessel microwave digestion ensures that volatile elements like iodine are not lost.[8]

  • Digestion Program: Ramp the temperature to 200°C over 15 minutes and hold for another 15 minutes to ensure complete digestion of the organic matrix.

  • Dilution: After cooling, quantitatively transfer the digest to a volumetric flask and dilute to a known volume with deionized water. An internal standard (e.g., Tellurium or Rhodium) is added to correct for instrumental drift and matrix effects.

  • Instrumental Analysis: Aspirate the sample solution into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the sample. The ions are then separated by their mass-to-charge ratio and detected.

  • Validation: A method validation should be performed according to USP <233> guidelines, which includes specificity, accuracy (through spike recovery), precision, and limits of detection and quantification.[4]

Causality Behind Experimental Choices: Microwave digestion in a closed vessel is crucial to prevent the loss of volatile iodine during sample preparation.[5] The use of an internal standard is essential to compensate for potential matrix effects from the digested organic sample and to improve the precision of the measurement.

X-Ray Fluorescence (XRF) Spectroscopy (for Iodine)

XRF is a non-destructive technique that offers rapid elemental analysis with minimal sample preparation.[3] It is recognized as a suitable alternative to ICP techniques in USP <232>/<233> and ICH Q3D for elemental impurity testing.[3]

Workflow for XRF Analysis:

Caption: Workflow for XRF Analysis

Experimental Protocol for XRF Analysis:

  • Sample Preparation: The powdered 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole sample is pressed into a pellet using a hydraulic press. This creates a sample with a flat and uniform surface for analysis.

  • Instrumental Analysis: The pellet is placed in the XRF spectrometer. The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. As outer-shell electrons fill these vacancies, characteristic secondary X-rays are emitted.

  • Detection and Quantification: The emitted X-rays are detected, and their energies are correlated to specific elements. The intensity of the emitted X-rays is proportional to the concentration of the element in the sample.

  • Validation: The method is validated by analyzing certified reference materials with a similar matrix or by comparing the results with a primary method like ICP-MS.

Causality Behind Experimental Choices: Pelletizing the sample ensures a consistent sample density and surface, which is crucial for obtaining reproducible XRF results. The non-destructive nature of XRF allows the same sample to be analyzed by other techniques if required.

Trustworthiness: The Role of Certified Reference Materials

The validation of any analytical method relies heavily on the use of Certified Reference Materials (CRMs). For the analysis of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole, suitable CRMs would ideally be organic compounds with a certified content of iodine and nitrogen. While a specific CRM for this exact molecule is unlikely to be available, several options exist:

  • Iodinated Organic CRMs: Commercially available organic compounds with certified iodine content.

  • In-house Reference Materials: A well-characterized batch of the target molecule, with its elemental composition confirmed by multiple independent laboratories and techniques, can be used as an in-house reference material.

  • Spiking Studies: In the absence of a matrix-matched CRM, accuracy can be assessed through spike recovery experiments, as detailed in USP <233>.[8]

Conclusion

The elemental analysis of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole requires a thoughtful selection of analytical techniques, each with its own strengths and considerations.

  • Combustion analysis remains the gold standard for the direct determination of C, H, and N. When coupled with oxygen flask combustion and titration, it provides a reliable method for iodine determination, albeit with more complex sample preparation.

  • ICP-MS/OES offers unparalleled sensitivity for iodine analysis, making it ideal for trace-level quantification and impurity profiling, as mandated by pharmaceutical regulations. However, it requires complete and careful sample digestion to avoid analyte loss and matrix interferences.

  • XRF spectroscopy stands out for its speed, simplicity, and non-destructive nature, making it an excellent choice for rapid screening and quality control applications where high sample throughput is required.

For comprehensive characterization, a multi-technique approach is often the most robust strategy. For instance, combustion analysis can be used for C, H, and N, while ICP-MS provides a highly accurate and sensitive determination of iodine. The choice of methodology should always be guided by the specific analytical requirements, regulatory guidelines, and a thorough understanding of the chemical properties of the molecule under investigation.

References

  • United States Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures. USP. Available from: [Link]

  • Malvern Panalytical. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Malvern Panalytical. 2025 Mar 18. Available from: [Link]

  • Analytik Jena. USP <233> Elemental Impurities—Procedures. Analytik Jena. Available from: [Link]

  • United States Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). Available from: [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. Available from: [Link]

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM E442-91(2016). Available from: [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. 2023 Aug 16. Available from: [Link]

  • Zhao L, et al. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. 2024 Mar 26. Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available from: [Link]

  • Almac Group. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Journal of Pharmaceutical and Biomedical Analysis. 2017 Jun 20. Available from: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available from: [Link]

  • The Japanese Pharmacopoeia. 42. Oxygen Flask Combustion Method. Available from: [Link]

  • ResearchGate. Precision and accuracy of iodine analysis by ICP-MS. Available from: [Link]

  • Patsnap. Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Patsnap. 2025 Sep 19. Available from: [Link]

  • Analytical capabilities for iodine detection: Review of possibilities for different applications. TrAC Trends in Analytical Chemistry. 2024 Aug 1. Available from: [Link]

  • Fehér, A., et al. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. Food Chemistry. 2017. Available from: [Link]

  • The International Pharmacopoeia. 2.4 Oxygen flask method. Available from: [Link]

  • International Atomic Energy Agency. Certified Reference Materials. IAEA. Available from: [Link]

  • Target Analysis. Organic Certified Reference Materials. Target Analysis. Available from: [Link]

  • SlideShare. Oxygen flask combustion method ppt.pdf. SlideShare. Available from: [Link]

  • Agilent. Agilent Inorganic Certified Reference Materials and Standards. Agilent. Available from: [Link]

  • MDPI. Trace and Major Elements Analysis of Alternative Solid Fuels by Means of Inductively Coupled Plasma Mass Spectrometry: Comparison with Atomic Absorption Spectrometry and X-ray Fluorescence Results. Molecules. 2023 Dec 15. Available from: [Link]

  • CPAChem. Organic CRM. CPAChem. Available from: [Link]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available from: [Link]

  • Chemia. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia. 2022 Dec 6. Available from: [Link]

  • ACS Publications. Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. Environmental Science & Technology. Available from: [Link]

  • Scribd. Oxygen Flask Combustion Assay Method. Scribd. Available from: [Link]

  • Atmospheric Chemistry and Physics. Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emission. 2022 Dec 6. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Available from: [Link]

  • Matrix Fine Chemicals. 4-IODO-5-METHYL-1-PHENYL-1H-PYRAZOLE | CAS 342405-19-0. Matrix Fine Chemicals. Available from: [Link]

  • Spectroscopy Online. Feasibility Study of Portable X-ray Fluorescence (pXRF) for the Determination of Iodine in Pharmaceutical Products. Spectroscopy Online. 2020 Nov 16. Available from: [Link]

  • NITRO COMPOUNDS. Available from: [Link]

  • ACS Omega. Organic Compound with Potential for X-ray Imaging Applications. 2021 Sep 17. Available from: [Link]

  • MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank. Available from: [Link]

  • ResearchGate. Organic Compound with Potential for X-ray Imaging Applications. Available from: [Link]

  • THE IMPACT OF ORGANIC COMPOUNDS ON IODINE BEHAVIOUR UNDER CONDITIONS RELATING TO NUCLEAR REACTOR ACCIDENTS. Available from: [Link]

  • ResearchGate. A Semimicro Qualitative Test for the Nitro Group in Organic Compounds. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. 2023 Aug 16. Available from: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole. Synthesizing regulatory standards with practical laboratory experience, this document will explain the "how" and the critical "why" behind each step, ensuring a self-validating and safe protocol.

Hazard Assessment and Classification

The first principle of safe disposal is a thorough understanding of the material's hazards. The structure of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole combines three key functional groups that dictate its hazard profile:

  • Iodinated Compound: The presence of iodine classifies this molecule as a halogenated organic compound .[3][4] This is the most critical classification for waste segregation, as halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[3][4]

  • Nitro Group: The nitro (-NO₂) group makes it a nitroaromatic compound. Compounds in this class are often toxic and can be reactive.

  • Pyrazole Core: Pyrazole derivatives can exhibit a range of biological activities and associated toxicities.[5][6]

Based on data from similar iodinated and nitrated pyrazoles, 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole should be presumed to have the following hazards:

  • Harmful if swallowed.[7][8]

  • Causes skin irritation.[7][8][9]

  • Causes serious eye irritation.[7][8][9]

  • May cause respiratory irritation.[8][9]

This profile mandates that it be handled as hazardous waste under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[10]

Quantitative Data from Analogous Compounds

To inform our handling procedures, the table below summarizes hazard information for structurally related chemicals.

Compound NameCAS NumberHazard StatementsDisposal Considerations
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation; May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]
3-Methyl-4-nitro-1H-pyrazole5334-39-4Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.[9]
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; Toxic to aquatic life.Treat as toxic and environmentally hazardous waste.[4]

Personal Protective Equipment (PPE) and Handling

Before beginning any waste consolidation or disposal procedure, it is imperative to wear appropriate PPE to mitigate exposure risks.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound, especially in solid form or if heating is involved, should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The following protocol details the cradle-to-grave management of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole waste within the laboratory, leading up to its collection by certified professionals.

Step 1: Waste Segregation (The Critical First Step)

The fundamental principle of chemical waste management is strict segregation. This prevents dangerous chemical reactions and simplifies the final disposal process, often reducing costs.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Causality: 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole is a halogenated compound.[3][4] Mixing halogenated and non-halogenated waste streams is a common and costly mistake.[3] High-temperature incineration with specialized scrubbers is required to safely break down halogenated compounds and neutralize the resulting acidic gases (e.g., hydrogen iodide).[4] Non-halogenated solvents can often be recycled or disposed of through less complex means.

Step 2: Containerization

Proper containerization is essential for safe storage and transport.

  • Action: Collect all waste containing 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole (including pure compound, solutions, and contaminated materials like gloves or weighing paper) in a designated, leak-proof container with a secure, tight-fitting screw cap.[3][2]

  • Container Material: Use a chemically compatible container, such as borosilicate glass or high-density polyethylene (HDPE).

  • Causality: The container must prevent the release of vapors and be robust enough to avoid breakage or leaks.[11] Keeping the container closed except when actively adding waste is an OSHA and EPA requirement to minimize worker exposure and environmental release.[11]

Step 3: Labeling

Accurate labeling is a non-negotiable regulatory requirement and a critical safety communication tool.

  • Action: Before adding the first drop of waste, affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .[1][2]

    • The full, unambiguous chemical name: "4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole" . Do not use abbreviations or formulas.[11]

    • A list of all other components in the container, with approximate percentages.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Causality: Federal regulations (EPA 40 CFR Part 262) mandate that hazardous waste containers are clearly identified.[10] This ensures that anyone handling the container understands its contents and associated risks, which is vital for emergency responders and the final disposal facility.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in a designated SAA within your laboratory. This area must be under the direct control of laboratory personnel.

  • Storage Conditions:

    • Place the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[3]

    • Store away from incompatible materials, such as strong bases, acids, or oxidizing agents.

    • Keep the SAA away from heat sources, open flames, or areas of high traffic.

  • Causality: The SAA allows for the safe, short-term accumulation of hazardous waste at the point of generation. Secondary containment is a crucial safeguard against spills contaminating the laboratory environment. Storing incompatibles separately prevents potentially violent reactions.

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is full or has been stored for the maximum allowed time (typically 180 days, but check your institutional and state rules), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[3][12]

  • Causality: The EHS office is the official liaison between the laboratory and the licensed hazardous waste disposal vendor.[3] They will ensure that the waste is transported, treated, and disposed of in compliance with all federal and state regulations, including the completion of the mandatory hazardous waste manifest which tracks the waste from "cradle-to-grave".[13]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is in a flammable solvent, turn off any nearby ignition sources if it is safe to do so.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully sweep or scoop the absorbent material and place it into a sealable container.

  • Dispose: Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material, and manage it according to the disposal protocol outlined above.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making and procedural flow for the proper disposal of 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole.

DisposalWorkflow cluster_prep Phase 1: In-Lab Handling cluster_storage Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal Start Generation of Waste (4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Step 2: Classify & Segregate (Halogenated Organic Waste Stream) PPE->Segregate Containerize Step 3: Containerize (Sealed, Compatible Container) Segregate->Containerize Label Step 4: Label Container ('Hazardous Waste', Full Chemical Name) Containerize->Label Store Step 5: Store in SAA (Secondary Containment, Away from Incompatibles) Label->Store Spill Spill Occurs Store->Spill Contact_EHS Step 6: Container Full? Contact EHS for Pickup Store->Contact_EHS Spill_Response Follow Spill Management Protocol Spill->Spill_Response Yes Spill_Response->Store EHS_Pickup EHS Arranges Pickup by Licensed Vendor Contact_EHS->EHS_Pickup Incineration Step 7: Final Disposal (High-Temperature Incineration) EHS_Pickup->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Regulations. [Link]

  • ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Hazardous Waste Experts. What are Federal and State Hazardous Waste Regulations? [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.120 - Hazardous waste operations and emergency response. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

Sources

Personal protective equipment for handling 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Introduction: The "Unknown Intermediate" Protocol

In drug discovery, specific toxicological data for novel intermediates like 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole often does not exist.[1] Public safety databases may return "No Data Available," which inexperienced researchers might mistake for "No Hazard."[1]

This is a critical error.

As a Senior Application Scientist, I apply the Precautionary Principle based on Structure-Activity Relationships (SAR). We must treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate (Band 3/4) until proven otherwise.[1]

Why?

  • Nitro Group (

    
    ):  Associated with potential mutagenicity, methemoglobinemia, and energetic instability (shock/thermal sensitivity).[1]
    
  • Pyrazole Core: A common pharmacophore in kinase inhibitors; implies high biological activity.[1]

  • Iodine (

    
    ):  Increases lipophilicity, potentially enhancing skin absorption and systemic distribution.[1]
    
Hazard Identification & Risk Assessment

Do not rely solely on generic SDSs. Use this functional group analysis to determine your safety margins.[1]

Functional ComponentPrimary RiskOperational Implication
Nitro- (

)
Energetic / Toxic Avoid high heat (>50°C) without calorimetry.[1] Assume potential for skin permeation.[1][2][3][4]
Iodo- (

)
Irritant / Labile Carbon-Iodine bonds are weak.[1] Protect from light to prevent homolytic cleavage and iodine radical formation.[1]
Alkyl-Pyrazole Bioactive Treat as a potential respiratory sensitizer and systemic toxin.[1]
Personal Protective Equipment (PPE) Matrix

This protocol uses a Tiered Containment Strategy .[1] Standard lab coats are insufficient for handling solid nitro-pyrazoles due to dust generation risks.[1]

Tier 1: Handling Solids (Weighing / Transfer)

High Risk: Dust generation and inhalation.

  • Respiratory: PAPR (Powered Air Purifying Respirator) or N95/P100 fitted mask only if working within a certified Biosafety Cabinet or Powder Containment Hood.[1]

  • Dermal (Hands): Double Gloving is mandatory.[1]

    • Inner: Nitrile (4 mil).[1]

    • Outer: Long-cuff Nitrile (minimum 6 mil) or Laminate (Silver Shield) if handling >10g.[1]

    • Reasoning: Nitro compounds can permeate standard thin nitrile.[1] The air gap between gloves provides a breakthrough buffer.[1]

  • Body: Tyvek® sleeves or disposable front-closing gown over a standard lab coat.[1]

  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient for powders.

Tier 2: Handling Solutions (Synthesis / Extraction)

Moderate Risk: Splash and absorption.

  • Respiratory: Fume hood sash at proper working height (18 inches). Respirator not required if hood face velocity >100 fpm.[1]

  • Dermal: Single Nitrile gloves (change immediately upon splash).[1]

  • Eyes: Safety Glasses with side shields (if sash is closed); Goggles (if sash is open).[1]

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent HighExp HIGH EXPOSURE RISK 1. Double Nitrile Gloves 2. Tyvek Sleeves 3. Powder Hood or PAPR Quantity->HighExp Yes LowExp MODERATE RISK 1. Double Nitrile Gloves 2. Fume Hood (No open bench) 3. N95 Backup Quantity->LowExp No DMSO Penetrating (DMSO/DMF) Solvent->DMSO Volatile Volatile (DCM/EtOAc) Solvent->Volatile Barrier BARRIER CRITICAL Laminate/Silver Shield Gloves (Nitro group + DMSO = Rapid Absorption) DMSO->Barrier Standard STANDARD PROTOCOL Single Nitrile Gloves Fume Hood Required Volatile->Standard

Caption: Decision tree for PPE selection based on physical state and solvent carrier. Note the critical requirement for laminate gloves when using penetrating solvents like DMSO.

Operational Protocols
A. Weighing & Transfer (The Critical Step)

Most exposure accidents occur here due to static charge on the powder.[1]

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder.[1] Nitro-pyrazoles can be "fluffy" and static-prone.[1]

  • Containment: Weighing must occur inside a chemical fume hood or a dedicated powder enclosure.[1] Never weigh on an open bench.

  • Technique: Use the "tare and seal" method. Tare the vial, add solid, cap the vial inside the hood, then remove to weigh.

B. Reaction Setup
  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.[1]

    • Reason: The nitro group can be sensitive to oxidation at high temps; the iodine is light-sensitive.[1]

  • Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour, preventing photo-degradation of the C-I bond.

C. Spill Management

Do not use paper towels to dry-sweep powder.[1]

  • Solid Spill: Cover with a wet pad (soaked in compatible solvent or water) to prevent dust.[1] Wipe up and dispose.[1][5]

  • Decontamination: Wash surface with 10% sodium thiosulfate (neutralizes iodine residues) followed by a detergent scrub.[1]

Disposal & Waste Management

Crucial Warning: This compound contains both a Halogen (


)  and a Nitro group (

)
.[1] Mis-categorization can lead to regulatory fines or incinerator hazards.[1]
Waste StreamClassificationInstructions
Solid Waste Hazardous Solid (Toxic)Double-bag in clear polyethylene.[1] Label as "Halogenated Nitro-aromatic."[1][6]
Liquid Waste Halogenated Organic DO NOT mix with oxidizers (peroxides, nitric acid).[1] The nitro group makes it potentially incompatible.[1]
Sharps Chemically ContaminatedIf needles/syringes contacted the compound, they must go into a rigid bio/chem sharps container, not trash.[1]
Disposal Workflow Diagram

Disposal_Flow Waste Waste Generation Check Contains Oxidizers? Waste->Check Segregate SEGREGATE IMMEDIATELY Risk of Explosion Check->Segregate Yes Stream Liquid Stream Check->Stream No Halo Halogenated Waste (Due to Iodine) Stream->Halo Must go here NonHalo Non-Halogenated Stream->NonHalo PROHIBITED

Caption: Waste stream segregation logic. The presence of Iodine mandates "Halogenated" disposal to prevent corrosion of standard incinerators.

References
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.[1]Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[1] National Academies Press, 2011.[1] Link

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS Center for Lab Safety.[1] Link

  • SafeWork NSW. "Handling Potent Compounds in the Pharmaceutical Industry."[1] Guidance Note. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-5-methyl-3-nitro-1-propyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.